Prmt5-IN-44
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H19F4N5O2 |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
(4-amino-7-fluoroimidazo[1,5-a]quinoxalin-8-yl)-[(3R,5S)-3-methyl-5-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
InChI |
InChI=1S/C23H19F4N5O2/c1-12-9-34-10-20(13-2-4-14(5-3-13)23(25,26)27)32(12)22(33)15-6-18-17(7-16(15)24)30-21(28)19-8-29-11-31(18)19/h2-8,11-12,20H,9-10H2,1H3,(H2,28,30)/t12-,20-/m1/s1 |
InChI-Schlüssel |
LZGGVXCDIWSKRF-MPBGBICISA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Prmt5-IN-44: Unraveling the Mechanism of Action in Cancer Cells - A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prmt5-IN-44 is a designated inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that has emerged as a significant therapeutic target in oncology. While this compound is commercially available for cancer research, a comprehensive review of publicly accessible, peer-reviewed scientific literature reveals a notable absence of in-depth experimental data specifically characterizing its mechanism of action. This guide, therefore, addresses the current landscape of information regarding PRMT5 inhibition and presents available data on a closely related and studied compound, T1-44, to infer the potential mechanistic pathways of this compound. This document aims to provide a foundational understanding for researchers and drug development professionals, highlighting the critical need for further investigation into this specific compound.
Introduction to PRMT5 in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene expression, mRNA splicing, DNA damage response, and signal transduction. In a multitude of cancers, PRMT5 is overexpressed, and its elevated activity is often correlated with poor prognosis and tumor progression. Consequently, the development of small molecule inhibitors targeting PRMT5 has become a promising avenue in cancer therapy.
This compound: Current Status
This compound is cataloged by various chemical suppliers as a PRMT5 inhibitor intended for research purposes. However, as of the latest literature review, there are no published, peer-reviewed studies that provide specific quantitative data, detailed experimental protocols, or an elucidation of the signaling pathways directly affected by this compound in cancer cells. The absence of such data limits a thorough understanding of its potency, selectivity, and precise molecular mechanism.
Insights from a Related PRMT5 Inhibitor: T1-44
To provide a functional framework, this guide will leverage the available data on T1-44, a selective small molecule inhibitor of PRMT5, described as a derivative of the well-characterized PRMT5 inhibitor, EPZ015666. Research on T1-44 offers valuable insights into the potential effects of PRMT5 inhibition in cancer models.
Quantitative Data from In Vivo Studies of T1-44
A study investigating the efficacy of T1-44 in a pancreatic cancer mouse model provides the following key quantitative findings.
| Parameter | Vehicle Control | T1-44 (50 mg/kg, BID) | Combination (T1-44 + Vactosertib) |
| Final Tumor Volume (mm³) | ~1500 | ~1000 | ~500 |
| Final Tumor Weight (g) | ~1.5 | ~1.0 | ~0.5 |
| Median Survival (days) | Not Reported | Not Reported | Significantly Increased |
Note: The data presented is an approximation based on graphical representations in the cited literature and is intended for comparative purposes. Vactosertib is an inhibitor of TGF-β signaling.
Experimental Protocols
The following are generalized protocols based on the methodologies used in the study of T1-44 and are representative of experiments used to characterize PRMT5 inhibitors.
3.2.1. In Vivo Tumor Xenograft Model
-
Cell Implantation: Pancreatic cancer cells (e.g., Panc02) are cultured and subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. T1-44 is administered, for example, at a dose of 50 mg/kg twice daily (BID) via oral gavage.
3.2.2. RNA Sequencing and Data Analysis
-
RNA Extraction: Total RNA is isolated from tumor tissues using a suitable RNA extraction kit.
-
Library Preparation: cDNA libraries are prepared from the extracted RNA using a commercial kit (e.g., TruSeq Stranded mRNA Sample Prep Kit).
-
Sequencing: Libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing data is processed to identify differentially expressed genes between treatment and control groups. Gene ontology and pathway analysis are then performed to understand the biological implications of the gene expression changes.
Visualizing the Mechanism of Action
Based on the known functions of PRMT5 and the effects observed with inhibitors like T1-44, we can construct logical diagrams to represent the anticipated mechanism of action.
Core Mechanism of PRMT5 Inhibition
Caption: this compound inhibits PRMT5, blocking methylation and disrupting cancer-driving processes.
Signaling Pathways Potentially Affected by this compound
The study on T1-44 highlighted its impact on pathways related to cell migration and apoptosis, particularly in combination with a TGF-β inhibitor.
Caption: PRMT5 inhibition may impact EMT and apoptosis pathways, suggesting therapeutic potential.
Experimental Workflow for Inhibitor Characterization
Caption: A streamlined workflow for the preclinical evaluation of PRMT5 inhibitors.
Conclusion and Future Directions
While this compound is positioned as a tool for cancer research, the lack of published data underscores a critical gap in our understanding of its specific properties and mechanism of action. The information available for the related compound, T1-44, provides a plausible framework for the types of cellular processes and signaling pathways that this compound may modulate. However, direct experimental evidence is necessary to validate these hypotheses.
Future research should focus on:
-
Biochemical assays to determine the IC50 and selectivity profile of this compound.
-
Cell-based assays across a panel of cancer cell lines to assess its anti-proliferative effects and impact on cellular methylation marks.
-
In vivo studies to evaluate its efficacy, pharmacokinetics, and pharmacodynamics in relevant cancer models.
-
Transcriptomic and proteomic analyses to identify the specific downstream signaling pathways affected by this compound.
A thorough characterization of this compound is essential to unlock its potential as a valuable research tool and to inform the development of next-generation PRMT5 inhibitors for cancer therapy.
The Role of Prmt5-IN-44 in mRNA Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, including the regulation of mRNA splicing. Its dysregulation is implicated in numerous cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the role of the selective PRMT5 inhibitor, T1-44 (erroneously referred to as Prmt5-IN-44 in the initial query), in modulating mRNA splicing. Through its potent and specific inhibition of PRMT5's methyltransferase activity, T1-44 disrupts the assembly and function of the spliceosome, leading to widespread alterations in mRNA splicing patterns. This guide details the underlying molecular mechanisms, presents quantitative data on the effects of T1-44, provides comprehensive experimental protocols for its study, and visualizes the key pathways and workflows.
Introduction: PRMT5 and its Central Role in Splicing
PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. A key function of PRMT5 is its role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome. PRMT5, as part of the methylosome complex along with MEP50 (Methylosome Protein 50) and pICln, symmetrically dimethylates Sm proteins (SmB/B', SmD1, and SmD3).[1][2][3] This methylation is crucial for the subsequent assembly of these Sm proteins onto small nuclear RNAs (snRNAs) to form functional snRNPs.[1][2][4] The proper assembly of the spliceosome is essential for the precise removal of introns from pre-mRNA, a fundamental step in gene expression.
Inhibition of PRMT5 disrupts this intricate process, leading to defects in spliceosome assembly and function. This results in aberrant mRNA splicing, including events like exon skipping, intron retention, and the use of alternative 3' and 5' splice sites.[5][6] These splicing defects can lead to the production of non-functional proteins, activation of nonsense-mediated decay pathways, and ultimately, cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on proper splicing fidelity.[5][7]
T1-44: A Selective Inhibitor of PRMT5
T1-44 is a potent and selective small-molecule inhibitor of PRMT5.[8][9] By targeting the enzymatic activity of PRMT5, T1-44 effectively reduces the levels of sDMA on key substrates like Sm proteins, thereby impeding the downstream processes of snRNP assembly and mRNA splicing.[5][8]
Quantitative Data on T1-44 Activity
The following tables summarize the quantitative data regarding the efficacy of T1-44 in various cancer cell lines, highlighting its impact on cell viability and alternative splicing.
Table 1: IC50 Values of T1-44 in Neuroblastoma Cell Lines [5]
| Cell Line | E2F1 and MYCN Expression | IC50 (nM) |
| CHP-134 | High | 10 |
| SK-N-BE(2) | High | 20 |
| IMR-32 | High | 50 |
| GI-ME-N | Low | >1000 |
| SK-N-AS | Low | >1000 |
Table 2: Differential Splicing Events Induced by T1-44 Treatment in Neuroblastoma Cell Lines [5][6]
| Cell Line | Treatment | Total Significant Splicing Events | Skipped Exon (SE) | Retained Intron (RI) | Alternative 3' Splice Site (A3SS) | Alternative 5' Splice Site (A5SS) | Mutually Exclusive Exons (MXE) |
| CHP-134 | T1-44 (10 nM) | >2400 genes affected | Significant increase | Significant increase | Significant increase | Significant increase | Significant increase |
| GI-ME-N | T1-44 (10 nM) | ~1300 genes affected | Moderate increase | Moderate increase | Moderate increase | Moderate increase | Moderate increase |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of T1-44 in mRNA splicing.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of T1-44 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., CHP-134, GI-ME-N)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
T1-44 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml)[8]
-
DMSO
-
Microplate reader
Procedure:
-
Seed 2 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[8]
-
Prepare serial dilutions of T1-44 in complete culture medium to achieve the desired final concentrations.
-
Treat the cells with varying concentrations of T1-44 or vehicle control (DMSO) and incubate for 72 hours.[8]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µl of DMSO.[8]
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Symmetric Dimethylarginine (sDMA) Marks
This protocol is used to confirm the on-target activity of T1-44 by detecting the reduction in sDMA levels on PRMT5 substrates.
Materials:
-
Cell lysates from T1-44 treated and control cells
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-sDMA motif (e.g., anti-SmD3 sDMA)[8], anti-PRMT5, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with T1-44 at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[8]
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.[8]
-
Strip and re-probe the membrane with antibodies for total PRMT5 and the loading control to ensure equal loading and to assess the total protein levels.
RNA Sequencing and Alternative Splicing Analysis
This protocol outlines the workflow for identifying and quantifying changes in mRNA splicing patterns upon T1-44 treatment.
Materials:
-
Cells treated with T1-44 or vehicle control
-
RNA extraction kit
-
DNase I
-
Library preparation kit for RNA-Seq
-
High-throughput sequencer
-
Bioinformatics software for alignment (e.g., HISAT2) and alternative splicing analysis (e.g., rMATS)[10][11]
Procedure:
-
RNA Extraction: Treat cells with T1-44 or vehicle control. Isolate total RNA using a commercial kit and perform DNase I treatment to remove any contaminating genomic DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA according to the manufacturer's protocol. Perform deep sequencing on a high-throughput platform.
-
Data Analysis:
-
Alignment: Align the raw sequencing reads to a reference genome using a splice-aware aligner like HISAT2.
-
Alternative Splicing Analysis: Use the rMATS (replicate Multivariate Analysis of Transcript Splicing) software to identify and quantify differential alternative splicing events between T1-44-treated and control samples.[10][11][12][13] rMATS analyzes five major types of alternative splicing events: skipped exon (SE), retained intron (RI), alternative 3' splice site (A3SS), alternative 5' splice site (A5SS), and mutually exclusive exons (MXE).[10][11][13] The output provides the "Percent Spliced In" (PSI) value for each event and the statistical significance of the change between conditions.
-
Functional Annotation: Perform gene ontology (GO) and pathway analysis on the genes with significant splicing changes to understand the biological processes affected by T1-44 treatment.[5]
-
Visualizing the Impact of T1-44
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: PRMT5 signaling pathway in mRNA splicing and its inhibition by T1-44.
Caption: Mechanism of action of T1-44 on mRNA splicing.
Caption: Experimental workflow for analyzing T1-44's effect on splicing.
Conclusion
T1-44 is a valuable tool for investigating the role of PRMT5 in mRNA splicing and holds potential as a therapeutic agent. Its ability to disrupt the spliceosome machinery through the inhibition of Sm protein methylation leads to significant changes in alternative splicing, ultimately impacting cancer cell viability. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further explore the intricate relationship between PRMT5, mRNA splicing, and cancer biology. The continued study of T1-44 and other PRMT5 inhibitors will undoubtedly contribute to a deeper understanding of these fundamental cellular processes and may pave the way for novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assisted RNP assembly: SMN and PRMT5 complexes cooperate in the formation of spliceosomal UsnRNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination treatment of T1-44, a PRMT5 inhibitor with Vactosertib, an inhibitor of TGF-β signaling, inhibits invasion and prolongs survival in a mouse model of pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. rMATS-turbo: an efficient and flexible computational tool for alternative splicing analysis of large-scale RNA-seq data | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Alternative splicing analysis: rMATS [taliaferrolab.github.io]
- 13. rMATS: Robust and flexible detection of differential alternative splicing from replicate RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-44 and its Effects on Signal Transduction Pathways: An In-depth Technical Guide
Disclaimer: Publicly available information regarding the specific quantitative data and detailed experimental protocols for Prmt5-IN-44 is limited. This compound is identified as "compound 12" in patent WO2024067445A1, and detailed biological data is not yet widely published.[1] Therefore, this guide will provide a comprehensive overview of the effects of inhibiting Protein Arginine Methyltransferase 5 (PRMT5) on key signal transduction pathways, drawing upon data from well-characterized PRMT5 inhibitors. The information presented here is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRMT5.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2][3][4] PRMT5 is frequently overexpressed in various cancers, making it an attractive target for therapeutic intervention.
Effects of PRMT5 Inhibition on Core Signal Transduction Pathways
Inhibition of PRMT5 can profoundly impact several signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several studies have demonstrated that inhibition of PRMT5 can lead to the downregulation of this pathway. For instance, the PRMT5 inhibitor 3039-0164 has been shown to significantly suppress the phosphorylation of AKT and mTOR in non-small cell lung cancer cells.[5] This suggests that PRMT5 activity is required for the full activation of the PI3K/AKT/mTOR cascade.
ERK/MAPK Pathway
The ERK/MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Similar to its effect on the PI3K/AKT/mTOR pathway, PRMT5 inhibition can also attenuate ERK signaling. Treatment of non-small cell lung cancer cells with the PRMT5 inhibitor 3039-0164 resulted in a significant reduction in phosphorylated ERK levels.[5]
WNT/β-catenin Pathway
The WNT/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. PRMT5 has been shown to activate WNT/β-catenin signaling in lymphoma cells.[6] Inhibition of PRMT5 can, therefore, disrupt this oncogenic signaling axis.
TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Combination therapy involving a PRMT5 inhibitor (T1-44) and a TGF-β signaling inhibitor has been shown to synergistically inhibit invasion and prolong survival in pancreatic cancer models, suggesting a crosstalk between PRMT5 and TGF-β signaling.[6]
Quantitative Data for Exemplary PRMT5 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of various PRMT5 inhibitors from published studies. This data provides a comparative look at the potency of different compounds targeting PRMT5.
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value | Reference |
| 3039-0164 | Enzymatic Assay | PRMT5 | High µM range | [5] |
| PRMT5:MEP50 PPI Inhibitor | MTT Assay | A549 cells | 447 nM | [7] |
| PRMT5:MEP50 PPI Inhibitor | MTT Assay | LNCaP cells | 430 nM | [7] |
| CMP5 | Cell Viability Assay | Patient-derived ATL cells | ~10-20 µM | [8] |
| HLCL61 | Cell Viability Assay | Patient-derived ATL cells | ~5-10 µM | [8] |
| EPZ015666 | Radioactive Biochemical Assay | PRMT5 | 30 ± 3 nM | [9] |
| MS4322 (compound 15) | Radioactive Biochemical Assay | PRMT5 | 18 ± 1 nM | [9] |
| GSK591 | Cell-based Assay | Neuroblastoma cells | ~10-100 nM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are generalized protocols for key experiments commonly used to characterize PRMT5 inhibitors.
Biochemical PRMT5 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the methyltransferase activity of PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Test inhibitor (e.g., this compound)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a PRMT5 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, LNCaP)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the levels and phosphorylation status of key proteins within a signaling pathway following treatment with a PRMT5 inhibitor.
Materials:
-
Cancer cells treated with the test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the central role of PRMT5 in key signaling pathways and the impact of its inhibition.
Caption: Overview of PRMT5's role in major signal transduction pathways.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the preclinical evaluation of a PRMT5 inhibitor.
Caption: A generalized workflow for the preclinical assessment of PRMT5 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination treatment of T1-44, a PRMT5 inhibitor with Vactosertib, an inhibitor of TGF-β signaling, inhibits invasion and prolongs survival in a mouse model of pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-44 in specific cancer types (e.g., lung, breast, glioblastoma)
Disclaimer: Publicly available scientific literature and preclinical or clinical data for a specific compound designated "Prmt5-IN-44" in the context of lung, breast, or glioblastoma are not available at this time. The designation "this compound" appears to be a product identifier from chemical suppliers for a research compound.[1][2][3][4][5]
Therefore, this technical guide will provide a comprehensive overview of the role and therapeutic inhibition of Protein Arginine Methyltransferase 5 (PRMT5) in these cancers using data from well-characterized, clinically relevant PRMT5 inhibitors as representative examples. The primary inhibitors discussed will be GSK3326595 (Pemrametostat) and LLY-283 , for which substantial data in the specified cancer types exist.
Introduction to PRMT5 in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[6][7] This post-translational modification is crucial for the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[6] Overexpression of PRMT5 has been documented in a wide array of solid tumors, including lung, breast, and glioblastoma, and often correlates with poor prognosis, making it a compelling target for therapeutic intervention.[6][7]
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the catalytic activity of the PRMT5 enzyme.[8] By preventing the symmetric dimethylation of its substrates, these inhibitors can induce anti-tumor effects through several mechanisms:
-
Alteration of RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition leads to widespread splicing defects, particularly in genes related to cell cycle control, which can trigger apoptosis.[6]
-
Epigenetic Reprogramming: By altering histone methylation patterns, PRMT5 inhibitors can modulate the expression of genes involved in cell proliferation and tumor suppression.[9]
-
Induction of p53 Pathway: In some contexts, PRMT5 inhibition can lead to the alternative splicing of MDM4, a negative regulator of p53, thereby activating the p53 tumor suppressor pathway.[]
-
Disruption of DNA Damage Repair: PRMT5 plays a role in the DNA damage response. Its inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[6]
Quantitative Data on Representative PRMT5 Inhibitors
The following tables summarize the in vitro efficacy of representative PRMT5 inhibitors in breast and glioblastoma cancer cell lines. Data for lung cancer cell lines with these specific inhibitors is less consistently reported in publicly accessible literature.
Table 1: In Vitro Efficacy of GSK3326595 (Pemrametostat) in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | Growth IC50 (gIC50) (nM) | SDMA EC50 (nM) | Reference(s) |
| MCF-7 | Luminal A (ER+) | Low nM range | 2 - 160 | [][11] |
| MDA-MB-468 | Triple-Negative | Low nM range | 2 - 160 | [][11] |
| MDA-MB-453 | Triple-Negative | Sensitive | Not Reported | [12] |
| HCC38 | Triple-Negative | Sensitive | Not Reported | [12] |
| BT-20 | Triple-Negative | Resistant | Not Reported | [12] |
| HCC70 | Triple-Negative | Resistant | Not Reported | [12] |
gIC50 represents the concentration that inhibits cell growth by 50%. SDMA EC50 represents the concentration required to reduce symmetric dimethylarginine levels by 50%.
Table 2: In Vitro and In Vivo Efficacy of LLY-283 in Glioblastoma
| Assay Type | Cell Line / Model | Metric & Value | Reference(s) |
| In Vitro Enzymatic Assay | PRMT5:MEP50 Complex | IC50: 22 ± 3 nM | [7][13] |
| In Vitro Cellular Assay | Various Cancer Cell Lines | IC50: 25 ± 1 nM | [7][13] |
| In Vivo Intracranial Model | GSC040815-Luc Xenograft | Increased median survival from 20 to 23 days | [14] |
| In Vivo Combination Study | GSC040815-Luc Xenograft | LLY-283 + TMZ increased median survival to 33 days | [14] |
IC50 is the half-maximal inhibitory concentration. TMZ refers to Temozolomide, a standard chemotherapy for glioblastoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to evaluate PRMT5 inhibitors.
Cell Viability Assay (MTT/MTS-based)
This protocol assesses the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, U-87 MG) in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor (e.g., GSK3326595) in culture medium. Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 to 144 hours) at 37°C.
-
Reagent Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Target Engagement
This protocol is used to confirm that the PRMT5 inhibitor is engaging its target by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
-
Cell Treatment and Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against SDMA overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply a chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantification: Quantify band intensities and normalize the SDMA signal to the loading control to determine the extent of target inhibition.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of a PRMT5 inhibitor in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., glioblastoma patient-derived xenograft cells) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the PRMT5 inhibitor (e.g., LLY-283, orally) and/or other therapeutic agents (e.g., temozolomide) according to the planned dosing schedule. The control group receives a vehicle solution.
-
Tumor Measurement and Monitoring: Measure tumor volume with calipers regularly (e.g., twice weekly). Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry). For survival studies, monitor mice until a defined endpoint is reached.
-
Statistical Analysis: Compare tumor growth rates and survival curves between treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA, Kaplan-Meier analysis).
Signaling Pathways and Visualizations
PRMT5 inhibition impacts multiple signaling pathways critical for cancer cell survival and proliferation. The following diagrams, rendered in DOT language for Graphviz, illustrate these relationships.
General Mechanism of PRMT5 Inhibition
Caption: General mechanism of PRMT5 inhibition leading to downstream anti-tumor effects.
PRMT5 and Key Cancer Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRMT5 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. biorbyt.com [biorbyt.com]
- 6. onclive.com [onclive.com]
- 7. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pemrametostat | C24H32N6O3 | CID 90241742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5: A novel therapeutic target for triple‐negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PRMT5 Inhibition in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3] Its role in developmental biology is profound, influencing cell proliferation, differentiation, and pluripotency.[4][5] Consequently, the inhibition of PRMT5 presents a compelling avenue for research and therapeutic intervention in developmental disorders and regenerative medicine. This technical guide provides an in-depth overview of the function of PRMT5 in developmental processes, the effects of its inhibition, and the signaling pathways it modulates. While specific data on "Prmt5-IN-44" is not available in the public domain, this document serves as a foundational resource for understanding the therapeutic potential and research applications of PRMT5 inhibitors in this field.
Introduction to PRMT5 in Development
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][6][7] This post-translational modification is a key regulatory mechanism in cellular function. In the context of developmental biology, PRMT5 has been shown to be essential for early embryonic development.[4] Studies have demonstrated that the knockout of Prmt5 in mice results in embryonic lethality, highlighting its indispensable role.[4]
PRMT5's influence extends to the maintenance of pluripotency in embryonic stem (ES) cells and the regulation of their differentiation into various lineages.[4] It achieves this by modulating the expression of key developmental genes and interacting with critical signaling pathways.
Key Signaling Pathways Modulated by PRMT5 in Development
PRMT5 is a central hub for multiple signaling pathways that are fundamental to developmental processes. Its inhibition can therefore have significant downstream effects on cell fate decisions.
EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell proliferation, differentiation, and migration during development. PRMT5 can directly methylate EGFR, which in turn modulates downstream signaling through the ERK pathway.[1][2] This interaction can influence the balance between proliferation and differentiation in developing tissues.
Caption: PRMT5-mediated methylation of EGFR and its impact on the ERK signaling pathway.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism, all of which are critical during development. PRMT5 has been shown to influence the activity of key components of this pathway, such as AKT.[8] By modulating this pathway, PRMT5 can impact organogenesis and tissue homeostasis.
Caption: PRMT5's role in the activation of the PI3K/AKT/mTOR signaling pathway.
WNT/β-catenin Signaling
The WNT/β-catenin pathway is fundamental to embryonic development, including body axis patterning, cell fate specification, and cell proliferation. PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing its antagonists.[9][10] This regulation is crucial for the proper formation of tissues and organs.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. mdpi.com [mdpi.com]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Activity of PRMT5 Inhibitors
Disclaimer: Publicly available information regarding the specific discovery, synthesis, and detailed experimental protocols for "Prmt5-IN-44" is limited. This guide will provide a comprehensive overview of the core principles of PRMT5 inhibitor discovery and characterization, using well-documented examples from the scientific literature as representative models to fulfill the technical requirements of this whitepaper.
Introduction to PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, functioning as the primary catalyst for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2][3] Dysregulation and overexpression of PRMT5 have been strongly implicated in the progression of various cancers, including lymphoma, leukemia, and solid tumors such as breast and lung cancer, making it a compelling target for therapeutic intervention.[3]
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[3] The primary mechanism of many of these inhibitors is to compete with the methyl donor S-adenosylmethionine (SAM) or the protein substrate, thereby preventing the transfer of a methyl group to target arginine residues.[3]
Quantitative Data Summary: Potency of Representative PRMT5 Inhibitors
The following tables summarize the inhibitory potency of several well-characterized PRMT5 inhibitors. This data is essential for comparing the efficacy of different compounds and for designing further experiments.
Table 1: Biochemical and Cellular Potency of PRMT5 Inhibitors
| Compound | Target | Assay Type | IC50 Value | Cell Line | Reference |
| EPZ015666 (GSK591) | PRMT5/MEP50 | Biochemical | 30 ± 3 nM | - | [4] |
| Compound 15 (Degrader) | PRMT5/MEP50 | Biochemical | 18 ± 1 nM | - | [4] |
| CMP5 | PRMT5 | Cellular Proliferation | 23.94–33.12 µM | ATL patient cells | [5] |
| HLCL61 | PRMT5 | Cellular Proliferation | 3.09–7.58 µM | ATL-related cell lines | [5] |
| Compound 17 (PPI Inhibitor) | PRMT5:MEP50 Interaction | Cellular Proliferation | 430 nM | LNCaP | [6] |
Table 2: Cellular Proliferation IC50 Values for PRMT5 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| CMP5 | PBMCs (Control) | Healthy | 58.08 µM | [5] |
| HLCL61 | PBMCs (Control) | Healthy | 43.37 µM | [5] |
| HLCL61 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 13.06–22.72 µM | [5] |
| Compound 17 | A549 | Non-small cell lung cancer | 447 nM | [6] |
Mechanism of Action and Signaling Pathways
PRMT5 exerts its influence on cellular function through the methylation of a wide array of protein substrates. This activity modulates several key signaling pathways implicated in cancer. Inhibition of PRMT5 can therefore lead to anti-tumor effects by disrupting these pathways.
One of the critical pathways regulated by PRMT5 is the WNT/β-catenin signaling cascade. PRMT5 can epigenetically silence antagonists of this pathway, leading to its activation and promoting cell proliferation.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PRMT5 inhibitors. The following sections provide generalized protocols for key biochemical and cellular assays.
Biochemical PRMT5/MEP50 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the methyltransferase activity of the PRMT5/MEP50 complex.
Methodology:
-
Reaction Preparation: A reaction mixture is prepared containing recombinant human PRMT5/MEP50 enzyme, a biotinylated peptide substrate (e.g., derived from histone H4), and the methyl donor, S-adenosyl-L-[methyl-³H]methionine (³H-SAM), in an appropriate assay buffer.
-
Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the PRMT5/MEP50 complex to allow for binding.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the peptide substrate and ³H-SAM. The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C) and then terminated.
-
Detection: The amount of tritium incorporated into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.[4][8]
Cellular Target Engagement Assay (Western Blot)
This assay is used to confirm that the PRMT5 inhibitor is engaging its target within a cellular context by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines of interest are cultured under standard conditions and then treated with varying concentrations of the PRMT5 inhibitor for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a known PRMT5 substrate with an SDMA mark (e.g., anti-SDMA antibody or anti-H4R3me2s). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.[4][8]
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of the SDMA mark are normalized to the loading control to determine the dose-dependent effect of the inhibitor.
Synthesis of a Representative PRMT5 Inhibitor
The synthesis of PRMT5 inhibitors often involves multi-step chemical processes. While specific details for this compound are not publicly available, the general approaches often involve the construction of a core scaffold that can effectively occupy the SAM-binding pocket of PRMT5. For instance, the synthesis of novel tetrahydrofuro[3,4-b]furan nucleoside PRMT5 inhibitors has been described as a modular and scalable route.[9] Similarly, the development of first-in-class PRMT5 degraders involved a concise synthetic route to prepare bivalent compounds.[4] These synthetic strategies are crucial for enabling structure-activity relationship (SAR) studies and for producing sufficient quantities of lead compounds for further preclinical evaluation.[9]
Conclusion
The development of potent and selective PRMT5 inhibitors represents a promising therapeutic strategy in oncology. This guide has outlined the fundamental aspects of their discovery and characterization, from the initial biochemical and cellular assays to the elucidation of their impact on key signaling pathways. While specific data on this compound is limited, the principles and protocols detailed herein, based on well-studied analogues, provide a robust framework for researchers, scientists, and drug development professionals engaged in the investigation of PRMT5 as a therapeutic target. The continued exploration of this class of inhibitors holds significant potential for the development of novel cancer therapies.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Studies directed toward the synthesis of PRMT5 inhibitors - American Chemical Society [acs.digitellinc.com]
The Impact of PRMT5-IN-44 on Non-Histone Protein Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme responsible for the symmetric dimethylation of arginine residues on both histone and a diverse array of non-histone proteins. This post-translational modification plays a pivotal role in numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3] PRMT5-IN-44 is a potent and selective inhibitor of PRMT5, offering a valuable tool to probe the biological functions of this enzyme and as a potential therapeutic agent. This technical guide provides an in-depth overview of the effects of PRMT5 inhibition, with a focus on non-histone protein methylation, using data from studies on potent PRMT5 inhibitors as a proxy for the effects of this compound.
Core Mechanism of Action
PRMT5 catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the arginine residues of its substrates. This compound, like other well-characterized PRMT5 inhibitors, is designed to block this catalytic activity.[1] This inhibition leads to a global reduction in symmetric dimethylarginine (sDMA) levels on a multitude of cellular proteins, thereby impacting their function and downstream signaling pathways. A primary and well-documented consequence of PRMT5 inhibition is the disruption of the spliceosome machinery, owing to the hypomethylation of essential splicing factors.[4][5]
Quantitative Analysis of Non-Histone Protein Methylation
Quantitative proteomic studies, primarily utilizing techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry, have been instrumental in identifying non-histone protein substrates of PRMT5 and quantifying the changes in their methylation status upon inhibitor treatment. While specific quantitative data for this compound is not yet publicly available, the following tables summarize the observed effects of potent PRMT5 inhibitors on the methylation of key non-histone protein classes. This data serves as a strong indicator of the expected effects of this compound.
Table 1: Effect of PRMT5 Inhibition on the Methylation of Splicing Factors
| Protein | Function | Observed Change in Symmetric Dimethylation | Reference |
| SmB/B' (SNRNPB) | Core component of the spliceosome | Decreased | [6] |
| SmD1 (SNRPD1) | Core component of the spliceosome | Decreased | [7] |
| SmD3 (SNRPD3) | Core component of the spliceosome | Decreased | [7] |
| SRSF1 | Splicing regulator | Decreased | [4] |
Table 2: Effect of PRMT5 Inhibition on Other Key Non-Histone Proteins
| Protein | Function | Observed Change in Symmetric Dimethylation | Reference |
| p53 | Tumor suppressor | Decreased | [2][8] |
| E2F1 | Transcription factor | Decreased | [9] |
| EGFR | Growth factor receptor | Decreased (monomethylation) | [7] |
| RAF1/BRAF | Kinases in MAPK pathway | Decreased | [7] |
| HOXA9 | Transcription factor | Decreased | [7] |
Signaling Pathways and Experimental Workflows
The inhibition of PRMT5 by agents like this compound perturbs several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate the effects of PRMT5 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein arginine methylation of non-histone proteins and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 regulates ATF4 transcript splicing and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Inhibition Profile of a PRMT5 Inhibitor
To fulfill the request for an in-depth technical guide, this document will focus on the well-characterized and potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, EPZ015666 (also known as GSK3235025) . This compound serves as an exemplary model for understanding the enzymatic inhibition profile of a selective PRMT5 inhibitor and the methodologies used for its characterization.
Introduction to PRMT5 and the Inhibitor EPZ015666
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[2][3] Dysregulation and overexpression of PRMT5 have been implicated in various cancers, making it a compelling therapeutic target in oncology.[1][4]
EPZ015666 is a potent, selective, and orally bioavailable small molecule inhibitor of PRMT5.[5][6][7] It has been extensively studied and serves as a valuable chemical probe for elucidating the biological functions of PRMT5 and for assessing the therapeutic potential of PRMT5 inhibition.[7]
Enzymatic Inhibition Profile of EPZ015666
The inhibitory activity of EPZ015666 against the PRMT5/MEP50 complex has been quantified through various biochemical assays. The data consistently demonstrates its high potency.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| EPZ015666 | PRMT5/MEP50 | Biochemical | 22 nM | 5 nM | [5][6][7][8][9] |
| EPZ015666 | PRMT5/MEP50 | Radioactive | 30 ± 3 nM | N/A | [10] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzymatic activity) is reduced by half. Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor to an enzyme.
Selectivity Profile of EPZ015666
A critical aspect of a high-quality chemical probe or drug candidate is its selectivity for the intended target over other related proteins. EPZ015666 has been profiled against a panel of other protein methyltransferases (PMTs) and has demonstrated exceptional selectivity for PRMT5.
| Methyltransferase Target | Substrate | % Inhibition at 1 µM EPZ015666 | Reference |
| PRMT5/MEP50 | H4 (1-21) | 100% | [11] |
| PRMT1 | H4 (1-21) | 0% | [11] |
| PRMT3 | H4 (1-21) | 0% | [11] |
| CARM1 (PRMT4) | H3 (1-25) | 0% | [11] |
| PRMT6 | H4 (1-21) | 0% | [11] |
| PRMT7 | H4 (1-21) | 0% | [11] |
| PRMT8 | H4 (1-21) | 0% | [11] |
| SET7/9 | H3 (1-25) | 0% | [11] |
| G9a | H3 (1-25) | 0% | [11] |
| SUV39H2 | H3 (1-25) | 0% | [11] |
| SETD8 | H4 (1-21) | 0% | [11] |
| EZH2/EED/SUZ12 | H3 (21-44) | 0% | [11] |
| SMYD2 | H3 (1-25) | 0% | [11] |
| SMYD3 | H3 (1-25) | 0% | [11] |
| DOT1L | Nucleosomes | 0% | [11] |
Data demonstrates that at a concentration approximately 50-fold higher than its IC50 for PRMT5, EPZ015666 shows no significant inhibition of other tested methyltransferases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize PRMT5 inhibitors like EPZ015666.
Biochemical Assay for PRMT5 Inhibition (Radiometric Filter-Binding Assay)
This assay directly measures the enzymatic activity of the PRMT5/MEP50 complex by quantifying the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a peptide substrate.[11]
-
Materials:
-
Enzyme: Recombinant human PRMT5/MEP50 complex.
-
Substrate: Biotinylated peptide derived from Histone H4 (e.g., H4 (1-15)-biotin).[10]
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).[10]
-
Inhibitor: EPZ015666 dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 1 mM DTT.[11]
-
Stop Solution: Trichloroacetic acid (TCA).[11]
-
Apparatus: 96-well filter plates, scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme and the H4 peptide substrate in the assay buffer.
-
Add the test inhibitor (EPZ015666) at a range of concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-90 minutes).
-
Terminate the reaction by adding TCA to precipitate the peptide substrate.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add a liquid scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for Target Engagement (Western Blot for Symmetric Dimethylarginine - SDMA)
This assay assesses the ability of an inhibitor to engage PRMT5 within a cellular context by measuring the levels of symmetric dimethylarginine (SDMA) on cellular proteins, a direct product of PRMT5 activity.[12]
-
Materials:
-
Cell Line: A cancer cell line of interest (e.g., MCF-7 breast cancer cells).[13]
-
Inhibitor: EPZ015666.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against total SDMA (or a specific methylated substrate like SmD3) and a loading control (e.g., β-actin). HRP-conjugated secondary antibody.
-
Equipment: SDS-PAGE and Western blot apparatus, chemiluminescence imager.
-
-
Procedure:
-
Culture cells in multi-well plates and treat with varying concentrations of EPZ015666 for a specified period (e.g., 48-72 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescent (ECL) substrate and capture the signal with an imaging system.
-
Quantify the band intensities and normalize the SDMA signal to the loading control to determine the dose-dependent reduction in protein methylation.
-
Mandatory Visualizations
PRMT5 Signaling Pathways in Cancer
PRMT5 is integrated into several key signaling pathways that are often dysregulated in cancer. Its inhibition can impact cell proliferation, survival, and DNA repair.
Caption: Simplified PRMT5 signaling pathways and point of inhibition.
Experimental Workflow for PRMT5 Inhibitor Characterization
The discovery and characterization of a novel PRMT5 inhibitor follows a logical, multi-step workflow, from initial screening to in vivo validation.
Caption: General workflow for PRMT5 inhibitor discovery and validation.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EPZ015666 (GSK3235025) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 9. EPZ 015666 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
The Role of Prmt5-IN-44 and its Analogs in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of cellular processes frequently dysregulated in cancer, including cell cycle progression, RNA splicing, and the DNA Damage Response (DDR). Its overexpression in various malignancies is often correlated with poor prognosis, positioning it as a compelling therapeutic target. This technical guide provides an in-depth overview of the role of PRMT5 inhibitors, with a focus on the mechanistic implications of Prmt5-IN-44 and its analogs, in modulating the DNA damage response. We will explore the core mechanisms of action, present quantitative data from preclinical studies, and provide detailed experimental protocols for key assays used to evaluate the efficacy of these inhibitors. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PRMT5 inhibition in oncology.
Introduction: PRMT5 in Cancer and the DNA Damage Response
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification is a pivotal regulatory mechanism in numerous cellular functions.[1][2][3] In the context of cancer, PRMT5 is frequently overexpressed and contributes to oncogenesis by promoting cell proliferation, survival, and metastasis.[4][5]
A crucial function of PRMT5 lies in its intricate involvement in the DNA Damage Response (DDR), a complex network of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic integrity. PRMT5 influences the DDR through multiple mechanisms, including:
-
Epigenetic Regulation of DDR Genes: PRMT5-mediated symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) is generally associated with transcriptional repression. However, PRMT5 can also be recruited to the promoters of key DDR genes, such as BRCA1, RAD51, and ATM, where it influences their expression.[1][6][7]
-
Alternative Splicing of DDR Transcripts: PRMT5 is essential for the proper assembly and function of the spliceosome. Its inhibition leads to widespread alternative splicing events, including intron retention and exon skipping, in the pre-mRNAs of numerous DDR-related genes like FANCA and PNKP.[1][6][7]
-
Direct Methylation of DDR Proteins: PRMT5 can directly methylate non-histone proteins involved in the DDR, such as 53BP1, thereby modulating their stability and function.[7]
Given its central role in these processes, inhibition of PRMT5 presents a promising therapeutic strategy to induce synthetic lethality in cancer cells, particularly in combination with DNA damaging agents or inhibitors of other DDR pathways, such as PARP inhibitors.[2][6][8]
Mechanism of Action of PRMT5 Inhibitors in the DNA Damage Response
This compound and its analogs are small molecule inhibitors that target the catalytic activity of PRMT5. While specific data for this compound is limited in publicly available literature, the well-characterized analog T1-44 and other potent PRMT5 inhibitors like C220 , GSK3326595 , and EPZ015938 provide a clear picture of the downstream consequences of PRMT5 inhibition on the DDR.
The primary mechanisms through which these inhibitors exert their effects are:
-
Downregulation of Homologous Recombination (HR) Repair Genes: Inhibition of PRMT5 leads to a significant reduction in the expression of key HR proteins, including BRCA1, BRCA2, and RAD51.[2][6] This is achieved through both transcriptional repression, evidenced by decreased H4R3me2s marks at their promoters, and aberrant splicing of their transcripts.[6][7]
-
Induction of DNA Damage: The suppression of DDR pathways, particularly HR, leads to an accumulation of unrepaired DNA double-strand breaks (DSBs). This is visualized by an increase in the levels of the phosphorylated histone variant γH2AX, a sensitive marker of DSBs.[8][9]
-
Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints, leading to arrest, primarily in the G1 or G2/M phase, to allow time for repair.[1][10][11] Persistent damage can ultimately lead to apoptosis.
-
Sensitization to PARP Inhibitors and Chemotherapy: By creating a state of "BRCAness" or HR deficiency, PRMT5 inhibitors synergize with PARP inhibitors, which are particularly effective in HR-deficient tumors.[2][6][8] They also enhance the efficacy of DNA-damaging chemotherapeutic agents like cisplatin.[1][6]
The following diagram illustrates the central role of PRMT5 in the DNA damage response and the points of intervention by its inhibitors.
Quantitative Data on PRMT5 Inhibitor Activity
The potency of PRMT5 inhibitors is typically evaluated through biochemical assays measuring direct enzyme inhibition and cell-based assays assessing their anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds.
| Inhibitor | Assay Type | Cell Line/Target | IC50 (nM) | Reference |
| GSK3326595 | Biochemical | PRMT5/MEP50 | 6.2 | [12] |
| C220 | Cell Viability | Ovarian Cancer Cell Lines | 3 - 18 | [9] |
| Compound 17 | Cell Viability | LNCaP (Prostate Cancer) | 430 | [13] |
| Compound 17 | Cell Viability | A549 (Lung Cancer) | 447 | [13] |
| CMP5 | Cell Viability | ATL-related Cell Lines | 3,980 - 21,650 | [14] |
| HLCL61 | Cell Viability | ATL-related Cell Lines | 3,090 - 7,580 | [14] |
| AM-9934 | Biochemical | PRMT5:MEP50 | 40 | [15] |
| AM-9934 + MTA | Biochemical | PRMT5:MEP50 | 5 | [15] |
Note: IC50 values can vary depending on the experimental conditions, including assay duration and cell type.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to characterize the role of PRMT5 inhibitors in the DNA damage response.
Western Blot Analysis for DNA Damage and Cell Cycle Markers
This protocol is used to detect changes in the levels of key proteins involved in the DNA damage response (e.g., γH2AX) and cell cycle regulation following treatment with a PRMT5 inhibitor.
Materials:
-
Cancer cell lines of interest
-
PRMT5 inhibitor (e.g., T1-44, GSK3326595)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-RAD51, anti-p21, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of the PRMT5 inhibitor for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Immunofluorescence for RAD51 Foci Formation
This protocol is used to visualize and quantify the formation of RAD51 foci, which are indicative of active homologous recombination repair, in response to DNA damage and PRMT5 inhibition.
Materials:
-
Cells grown on coverslips
-
PRMT5 inhibitor
-
DNA damaging agent (e.g., ionizing radiation or cisplatin)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-RAD51)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the PRMT5 inhibitor for a specified duration before inducing DNA damage.
-
Induction of DNA Damage: Expose cells to a DNA damaging agent.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-RAD51 antibody.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it has more than a defined number of foci (e.g., >5 or >10).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a PRMT5 inhibitor.
Materials:
-
Cancer cell lines
-
PRMT5 inhibitor
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the PRMT5 inhibitor for the desired time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Chromatin Immunoprecipitation (ChIP) for H4R3me2s
This protocol is used to investigate the association of PRMT5 and the H4R3me2s mark with the promoter regions of specific DDR genes.
Materials:
-
Cells treated with a PRMT5 inhibitor
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment to shear chromatin
-
Antibodies for immunoprecipitation (e.g., anti-PRMT5, anti-H4R3me2s, and IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse cells and isolate nuclei.
-
Shear chromatin by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the specific antibody overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA.
-
Perform qPCR to quantify the enrichment of the target DNA sequences.
-
-
Data Analysis: Calculate the enrichment of the target promoter regions relative to a negative control region and the IgG control.
Conclusion and Future Directions
The inhibition of PRMT5 represents a promising therapeutic strategy in oncology, particularly through its profound impact on the DNA damage response. This compound and its analogs have been shown to disrupt DNA repair pathways, induce DNA damage, and sensitize cancer cells to other therapies. The data and protocols presented in this guide provide a framework for the continued investigation and development of PRMT5 inhibitors.
Future research should focus on identifying predictive biomarkers of response to PRMT5 inhibitors, exploring novel combination therapies, and further elucidating the complex interplay between PRMT5-mediated methylation, RNA splicing, and the DNA damage response. A deeper understanding of these mechanisms will be crucial for the successful clinical translation of this exciting class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Cellular Pathways Modulated by PRMT5 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular pathways modulated by the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). While specific quantitative data for Prmt5-IN-44 is not publicly available, this document summarizes the effects of analogous, potent, and selective PRMT5 inhibitors, offering a comprehensive understanding of the therapeutic potential and mechanism of action of targeting this critical enzyme.
Core Cellular Processes Regulated by PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for the regulation of numerous cellular processes. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a promising therapeutic target.
Key cellular processes influenced by PRMT5 include:
-
Signal Transduction: PRMT5 modulates several critical signaling pathways that govern cell growth, proliferation, and survival, including the PI3K/AKT, WNT/β-catenin, and TGF-β pathways.[1][2][3]
-
Cell Cycle Progression: PRMT5 plays a significant role in regulating the cell cycle, particularly the G1 to S phase transition.[4][5]
-
Apoptosis: Inhibition of PRMT5 has been shown to induce programmed cell death in cancer cells.[1][6]
-
RNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome, and its inhibition leads to widespread alterations in pre-mRNA splicing.[7][8][9]
Quantitative Effects of PRMT5 Inhibition
The following tables summarize the quantitative effects of representative PRMT5 inhibitors on various cancer cell lines. This data provides insights into the potency and cellular consequences of targeting PRMT5.
Table 1: Cell Viability (IC50) of PRMT5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| T1-44 | Panc02 | Pancreatic Cancer | ~1000 | [10] |
| T1-44 | SNU2491 | Pancreatic Cancer | < 500 | [10] |
| CMP5 | JeKo-1 | Mantle Cell Lymphoma | < 50,000 | [1] |
| CMP5 | Pfeiffer | Diffuse Large B-cell Lymphoma | < 50,000 | [1] |
| CMP5 | SUDHL-2 | Diffuse Large B-cell Lymphoma | < 50,000 | [1] |
| HLCL61 | ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 | [11] |
| HLCL61 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 13.06 - 22.72 | [11] |
| Compound 17 | LNCaP | Prostate Cancer | 430 | [12] |
| Compound 17 | A549 | Non-small Cell Lung Cancer | 447 | [12] |
Table 2: Apoptosis Induction by PRMT5 Inhibition
| Cell Line | Treatment | Apoptotic Cells (%) | Fold Increase vs. Control | Reference |
| A2780 | PRMT5 siRNA | 29.37 ± 0.90 | ~1.8 | [6] |
| JeKo-1, Pfeiffer, SUDHL-2 | CMP-5 | Increased Annexin V positive cells | Not specified | [1] |
| CHP-134 | T1-44 | Enriched apoptotic terms in GO analysis | Not specified | [7] |
Table 3: Impact of PRMT5 Inhibition on RNA Splicing
| Cell Line | Treatment | Effect on Splicing | No. of Genes with Affected Splicing | Reference |
| CHP-134 | T1-44 (200 nM) | Significant quantitative impact on splicing events (skipped exons, retained introns, etc.) | ~647 differentially expressed genes | [7] |
| AML cells | PRMT5 Knockdown | Changes in alternative splicing, particularly increased exon skipping and retained introns | 826 differentially spliced genes | [8] |
| U-87 MG | PRMT5 Knockdown | Common differential splicing events with AML cells | Not specified | [8] |
Signaling Pathways Modulated by this compound Treatment
Inhibition of PRMT5 by compounds analogous to this compound disrupts several key signaling pathways implicated in cancer progression.
PI3K/AKT Signaling Pathway
PRMT5 has been shown to positively regulate the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[13][14] Inhibition of PRMT5 leads to decreased AKT phosphorylation, thereby attenuating downstream signaling.[2][15]
Caption: Inhibition of PRMT5 by this compound blocks the activation of the PI3K/AKT signaling pathway.
WNT/β-catenin Signaling Pathway
PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing pathway antagonists such as DKK1, DKK3, AXIN2, and WIF1.[16][17][18] This leads to the activation of WNT target genes that drive cell proliferation. Treatment with a PRMT5 inhibitor can restore the expression of these antagonists, thereby inhibiting the pathway.[16][17]
Caption: this compound treatment restores the expression of WNT antagonists, inhibiting WNT/β-catenin signaling.
TGF-β Signaling Pathway
PRMT5 is involved in the TGF-β signaling pathway, which has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. PRMT5 can methylate SMAD4, a key component of the TGF-β pathway, thereby activating the signaling cascade and promoting metastasis.[3][19]
Caption: this compound inhibits PRMT5-mediated activation of SMAD4, disrupting the pro-metastatic TGF-β signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the context of PRMT5 inhibitor studies are provided below.
Cell Viability Assay (MTT/MTS-based)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of a PRMT5 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Treatment: Treat cells with a serial dilution of the PRMT5 inhibitor (e.g., this compound) for 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[10]
Western Blot Analysis
This protocol is for detecting changes in protein expression and methylation status upon PRMT5 inhibitor treatment.
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., PRMT5, p-AKT, AKT, β-catenin, symmetric dimethylarginine) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[20]
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by a PRMT5 inhibitor.
-
Cell Treatment: Treat cells with the PRMT5 inhibitor at the desired concentration and time points.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to investigate the binding of PRMT5 and histone methylation marks on the promoter regions of target genes.
-
Cross-linking and Sonication: Treat cells with formaldehyde to cross-link proteins to DNA. Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PRMT5 or a specific histone methylation mark (e.g., H3R8me2s, H4R3me2s) overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
DNA Purification and Analysis: Reverse the cross-links and purify the immunoprecipitated DNA. Analyze the enrichment of specific promoter regions by quantitative PCR (qPCR).[17][21]
RNA Sequencing (RNA-seq)
This protocol is to globally assess the changes in gene expression and RNA splicing upon PRMT5 inhibition.
-
RNA Extraction: Treat cells with the PRMT5 inhibitor and extract total RNA using a suitable kit.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA, including poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression and alternative splicing analysis using appropriate bioinformatics tools (e.g., DESeq2, rMATS).[7][8]
Logical Workflow for Investigating this compound Effects
The following diagram illustrates a logical workflow for characterizing the cellular effects of a novel PRMT5 inhibitor like this compound.
Caption: A logical workflow for characterizing the cellular effects of this compound treatment.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone methyltransferase PRMT5 attenuates cisplatin-induced hearing loss through the PI3K/Akt-mediated mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 methylating SMAD4 activates TGF-β signaling and promotes colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination treatment of T1-44, a PRMT5 inhibitor with Vactosertib, an inhibitor of TGF-β signaling, inhibits invasion and prolongs survival in a mouse model of pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 Promotes EMT Through Regulating Akt Activity in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β‐catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β-catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Prmt5-IN-44 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cellular characterization of Prmt5-IN-44, a Protein Arginine Methyltransferase 5 (PRMT5) inhibitor. The following sections offer guidance on experimental design, execution, and data analysis for key cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a compelling therapeutic target. This compound is a small molecule inhibitor designed to specifically block the catalytic activity of PRMT5.
Data Presentation
The following tables summarize representative quantitative data for various PRMT5 inhibitors across different cancer cell lines. This information can serve as a reference for designing experiments with this compound and for comparing its potency against other known inhibitors.
Table 1: Comparative IC50 Values of PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor Name | Cancer Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| GSK3326595 | Z-138 | Mantle Cell Lymphoma | Cell Viability | <10 |
| Granta-519 | Mantle Cell Lymphoma | Cell Viability | <10 | |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Cell Viability | <10 | |
| CMP5 | HTLV-1 infected/ATL cell lines | Adult T-Cell Leukemia/Lymphoma | Cell Viability | 3.98 - 8.95 µM |
| HLCL61 | ATL-related cell lines | Adult T-Cell Leukemia/Lymphoma | Cell Viability | 3.09 - 7.58 µM |
| Compound 17 | LNCaP | Prostate Cancer | Cell Viability | 430 |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | 447 | |
| 3039-0164 | A549 | Non-Small Cell Lung Cancer | Enzymatic Assay | 63 µM |
Note: IC50 values can vary based on the specific experimental conditions, including the cell line, assay duration, and the specific batch of the compound.
Experimental Protocols
The following are detailed protocols for essential cell-based assays to characterize the activity of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, Z-138)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 0.01 µM to 100 µM is recommended for initial experiments. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[1]
-
Incubation: Incubate the plate for 72 to 120 hours.[1]
-
MTT/MTS Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[1]
-
Absorbance Measurement: If using MTT, add 100 µL of solubilization solution (e.g., acidic isopropanol) and incubate until the formazan crystals are dissolved. Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
Western Blot Analysis for Target Engagement
This protocol is used to confirm that this compound inhibits the enzymatic activity of PRMT5 in cells by detecting changes in the levels of symmetric dimethylarginine (SDMA) on target proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with varying concentrations of this compound for 48-72 hours. Harvest and lyse the cells in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.[1]
-
Data Analysis: A decrease in the SDMA signal in this compound-treated cells compared to the vehicle control indicates target engagement and inhibition of PRMT5 activity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at concentrations around the determined IC50 for 48-72 hours. Harvest the cells by trypsinization and wash with cold PBS.[1]
-
Cell Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[1]
-
Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the effect of this compound on apoptosis induction.
Mandatory Visualizations
Caption: PRMT5 Signaling and Inhibition Pathway.
Caption: Experimental Workflow for this compound Characterization.
References
Application Notes and Protocols for Western Blot Detection of Symmetric Dimethylarginine Following Prmt5-IN-44 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the detection of symmetric dimethylarginine (sDMA) levels by Western blot following treatment with Prmt5-IN-44, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in various diseases, particularly in cancer, making it a significant therapeutic target.[3] this compound is a small molecule inhibitor designed to block the catalytic activity of the PRMT5/MEP50 complex, leading to a global reduction in sDMA levels.[1] Western blotting is a key immunological method to quantify the reduction of sDMA as a pharmacodynamic marker of PRMT5 inhibition.
Mechanism of Action of PRMT5 and Inhibition by this compound
PRMT5, in complex with its cofactor MEP50, catalyzes the transfer of two methyl groups from the donor molecule S-adenosylmethionine (SAM) to the two terminal guanidino nitrogen atoms of arginine residues, resulting in the formation of symmetric dimethylarginine.[2][4] this compound acts as a competitive inhibitor, binding to the active site of PRMT5 and preventing the methylation of its substrates.[1] This inhibition leads to a decrease in global sDMA levels, which can be monitored to assess the efficacy of the inhibitor.
Key Signaling Pathways Involving PRMT5
PRMT5 is involved in multiple signaling pathways crucial for cell proliferation and survival. Its inhibition can impact these pathways, making them important areas of investigation.
-
EGFR Signaling: PRMT5 can methylate the Epidermal Growth Factor Receptor (EGFR), which can modulate downstream signaling through the ERK pathway.[5][6]
-
AKT/GSK3β Signaling: In certain cancers, such as lymphoma, PRMT5 can activate the AKT/GSK3β signaling pathway, promoting cell survival.[7]
-
WNT/β-catenin Signaling: PRMT5 can stimulate the WNT/β-catenin pathway by epigenetically silencing its antagonists.[7]
Experimental Data Summary
The following table summarizes representative quantitative data from hypothetical experiments using a PRMT5 inhibitor. This data illustrates the expected dose-dependent decrease in symmetric dimethylarginine levels.
| Treatment Group | This compound Concentration (nM) | Treatment Duration (hours) | Relative sDMA Levels (Normalized to Loading Control) |
| Vehicle Control | 0 | 72 | 1.00 |
| This compound | 10 | 72 | 0.75 |
| This compound | 50 | 72 | 0.42 |
| This compound | 250 | 72 | 0.15 |
Western Blot Protocol for Symmetric Dimethylarginine
This protocol details the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in sDMA levels.
Materials
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Anti-Symmetric Dimethylarginine (sDMA) antibody (e.g., Sym10 or MultiMab #13222)
-
Loading Control Primary Antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO as a vehicle control for the desired duration (e.g., 48-72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-sDMA antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:500 - 1:2000) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
Quantify the band intensities and normalize the sDMA signal to the loading control.
-
Visualizations
Caption: PRMT5 signaling pathway and its inhibition by this compound.
Caption: Western blot workflow for sDMA detection.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. PRMT-5 converts monomethylarginines into symmetrical dimethylarginines in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-44 Immunoprecipitation of the PRMT5 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is pivotal in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage response.[1] PRMT5 primarily exists in a stable hetero-octameric core complex with Methylosome Protein 50 (MEP50), also known as WDR77.[2][3][4] This core complex can dynamically associate with other proteins, such as pICln and RIO Kinase 1 (RioK1), to form larger assemblies that dictate its substrate specificity and cellular function.[2][5]
Dysregulation of PRMT5 activity is implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[6] Small molecule inhibitors of PRMT5, such as Prmt5-IN-44, are valuable tools for investigating the functional role of its methyltransferase activity. Immunoprecipitation (IP) followed by mass spectrometry (IP-MS) or Western blotting is a powerful technique to elucidate the composition of the PRMT5 complex and to understand how inhibitors like this compound modulate its protein-protein interactions.
These application notes provide a detailed protocol for the immunoprecipitation of the endogenous PRMT5 complex from cell lysates and for assessing the impact of this compound on its composition.
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to target the catalytic activity of PRMT5. By blocking its methyltransferase function, this compound allows for the study of cellular processes that are dependent on PRMT5's enzymatic activity.[6] The use of such inhibitors in conjunction with co-immunoprecipitation can reveal changes in the PRMT5 interactome, distinguishing between interactions that are dependent on or independent of its catalytic function.
Experimental Protocols
A. Cell Culture and Treatment
-
Culture cells of interest (e.g., human cancer cell lines with known PRMT5 expression) to approximately 70-80% confluency in appropriate growth medium.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined duration. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
B. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors) to the cell monolayer.
-
Incubate on ice for 20-30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
C. Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To an appropriate amount of protein lysate (typically 1-2 mg), add Protein A/G magnetic beads or agarose resin and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
Antibody Incubation: Add a validated anti-PRMT5 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG antibody (e.g., rabbit or mouse IgG) to a separate aliquot of the lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C to allow for the formation of antibody-antigen complexes.
-
Immune Complex Capture: Add an appropriate amount of pre-washed Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 ml of ice-cold IP Lysis Buffer or a designated Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration). After the final wash, carefully remove all residual buffer.
D. Elution and Sample Preparation
For Western Blot Analysis:
-
Resuspend the washed beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for SDS-PAGE and Western blotting.
For Mass Spectrometry Analysis:
-
Elute the bound proteins from the beads using an appropriate elution buffer, such as 0.1 M glycine-HCl, pH 2.5.
-
Immediately neutralize the eluate with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
The eluted proteins can then be processed for mass spectrometry, which typically involves in-solution or in-gel trypsin digestion followed by LC-MS/MS analysis.
Data Presentation
Table 1: Expected Changes in PRMT5 Complex Composition with this compound Treatment
This table presents hypothetical quantitative data from an IP-MS experiment, illustrating potential changes in the PRMT5 interactome upon treatment with this compound. The values represent relative protein abundance as determined by label-free quantification (LFQ) intensity.
| Interacting Protein | Function | LFQ Intensity (Vehicle) | LFQ Intensity (this compound) | Expected Change |
| PRMT5 | Catalytic subunit | 1.5 x 10¹¹ | 1.4 x 10¹¹ | No significant change |
| MEP50 (WDR77) | Core complex component | 1.2 x 10¹¹ | 1.1 x 10¹¹ | No significant change |
| pICln | Substrate-recruiting adaptor | 8.7 x 10⁹ | 8.5 x 10⁹ | No significant change |
| RioK1 | Substrate-recruiting adaptor | 5.4 x 10⁹ | 2.1 x 10⁹ | Decrease |
| Substrate Protein X | Methylation target | 3.2 x 10⁸ | 0.5 x 10⁸ | Decrease |
| Effector Protein Y | Binds methylated substrate | 1.8 x 10⁸ | 0.2 x 10⁸ | Decrease |
Note: The stability of the core PRMT5-MEP50 interaction is generally not expected to be affected by catalytic inhibitors. However, interactions with certain substrate adaptors or the substrates themselves may be reduced if the interaction is dependent on the catalytic activity or a subsequent methylation event.
Visualizations
Caption: The PRMT5 core complex with its essential partner MEP50 and other known interacting proteins.
Caption: A streamlined workflow for the immunoprecipitation of the PRMT5 protein complex.
Caption: PRMT5 regulates key signaling pathways involved in cell proliferation and survival.[1][7][8][9]
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of the human PRMT5:MEP50 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assay with Prmt5-IN-44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a promising target in oncology.[1] As the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins, PRMT5 plays a key role in transcriptional regulation, RNA processing, and signal transduction.[1][2] Its dysregulation is implicated in various cancers, making the study of its inhibitors crucial for therapeutic development.[1] Prmt5-IN-44 (also known as compound 12) is an inhibitor of PRMT5, suitable for cancer research.[3] These application notes provide detailed protocols for an in vitro methyltransferase assay to characterize the activity of this compound and contextualize its effects within relevant signaling pathways.
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to target the enzymatic activity of PRMT5.[3] By inhibiting PRMT5, it can modulate the methylation of PRMT5 substrates, thereby affecting associated cellular pathways.[1] PRMT5 inhibitors can function by competing with the enzyme's cofactor, S-adenosylmethionine (SAM), or by binding to the substrate-binding site.[1]
Key Signaling Pathways Involving PRMT5
PRMT5 is a central node in several signaling pathways crucial for cell proliferation, survival, and differentiation. Its inhibition by molecules like this compound can have significant downstream effects.
-
ERK1/2 & PI3K/AKT Pathways: PRMT5 is extensively involved in regulating the ERK1/2 and PI3K pathways, which are principal signaling cascades for cellular proliferation and survival.[4] Overactivation of these pathways is a common feature in cancer.[4]
-
WNT/β-catenin Signaling: In lymphoma, PRMT5 has been shown to stimulate WNT/β-catenin signaling, promoting the expression of pro-survival genes.[5]
-
TGFβ Signaling: The PRMT5-MEP50 complex can fine-tune the transcriptional regulation of TGFβ signaling on a specific subset of genes.[6]
Below is a diagram illustrating the central role of PRMT5 in these key oncogenic signaling pathways.
Caption: PRMT5 signaling network and points of intervention.
In Vitro Methyltransferase Assay Protocols
Several methods can be employed to measure the in vitro activity of PRMT5 and the inhibitory effect of this compound. These include radiometric assays, antibody-based detection assays (e.g., AlphaLISA, colorimetric), and assays that detect the reaction by-product S-adenosylhomocysteine (SAH).
Protocol 1: Radiometric Filter-Binding Assay (FlashPlate)
This protocol is adapted from a study on covalent PRMT5 inhibitors and is suitable for determining the biochemical potency of inhibitors like this compound.[5][6]
Experimental Workflow:
Caption: Workflow for the radiometric PRMT5 inhibition assay.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
This compound
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Biotinylated Histone H4 peptide substrate (e.g., Ac-H4-23)
-
S-adenosyl-L-homocysteine (SAH)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated FlashPlate
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture: In a 384-well plate, combine the PRMT5/MEP50 enzyme complex, the biotinylated H4 peptide substrate, and the this compound dilution.
-
Pre-incubation: Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the methyltransferase reaction by adding [³H]-SAM to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding a solution of saturated SAH.
-
Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. The biotinylated peptide will bind to the plate.
-
Washing: Wash the plate to remove unincorporated [³H]-SAM.
-
Measurement: Read the plate on a scintillation counter to quantify the amount of incorporated radioactivity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary:
While the specific IC50 for this compound (compound 12) was not explicitly provided in the referenced study, a similar aldehyde-containing covalent inhibitor (compound 10) from the same study exhibited high potency.[6]
| Compound | Biochemical IC50 (PRMT5/MEP50) | Cellular sDMA IC50 | Cell Growth IC50 (Granta-519) |
| Compound 10 | 19.5 nM | 4.8 nM | 10.2 nM |
| This compound (Compound 12) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Data for Compound 10 is provided for comparative purposes to illustrate the potency of a related covalent inhibitor.[6]
Protocol 2: Homogeneous AlphaLISA Assay
This protocol is based on commercially available assay kits and provides a non-radioactive method for measuring PRMT5 activity.
Materials:
-
PRMT5 Homogeneous Assay Kit (containing biotinylated substrate, acceptor beads, donor beads, and specific antibody)
-
Recombinant human PRMT5/MEP50 complex
-
This compound
-
Assay Buffer
-
Alpha-enabled microplate reader
Procedure:
-
Inhibitor and Enzyme Preparation: Prepare serial dilutions of this compound. In a microtiter plate, add the PRMT5/MEP50 enzyme to wells containing the inhibitor dilutions or a vehicle control.
-
Reaction Incubation: Add the biotinylated substrate to initiate the methylation reaction. Incubate for a defined period (e.g., 2 hours) at the recommended temperature.
-
Detection Reagent Addition: Add the acceptor beads and the primary antibody that recognizes the methylated substrate.
-
Donor Bead Addition: Add the streptavidin-conjugated donor beads.
-
Incubation: Incubate the plate in the dark to allow for bead proximity and signal generation.
-
Measurement: Read the Alpha-counts on a compatible microplate reader. The signal is proportional to the amount of methylated substrate.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for this compound.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound and other PRMT5 inhibitors. Understanding the inhibitory potential of these compounds in a biochemical context, combined with knowledge of the key signaling pathways regulated by PRMT5, is essential for advancing cancer research and developing novel therapeutic strategies. Researchers should optimize assay conditions based on their specific reagents and instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20140213582A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Prmt5 Inhibitor Administration in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Prmt5-IN-44" is not found in the currently available scientific literature. The following application notes and protocols are based on data from various well-characterized PRMT5 inhibitors used in preclinical mouse models, such as T1-44, GSK591, and EPZ015666. Researchers should adapt these protocols based on the specific properties of their inhibitor of interest.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Its overexpression and hyperactivity have been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. This document provides a comprehensive guide for the in vivo evaluation of PRMT5 inhibitors in mouse models, focusing on dosage, administration, and experimental design.
PRMT5 Signaling Pathway
PRMT5 exerts its oncogenic effects by methylating a variety of histone and non-histone proteins, thereby influencing multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3] Key pathways affected by PRMT5 activity include cell cycle regulation, DNA damage response, and major signaling cascades like PI3K/AKT and ERK1/2.[1][3]
Caption: PRMT5 signaling pathways in cancer.
Quantitative Data Summary
The following table summarizes dosages and administration routes for various PRMT5 inhibitors used in preclinical mouse models. This data can serve as a starting point for designing in vivo studies with novel PRMT5 inhibitors.
| Inhibitor Name | Mouse Model | Cancer Type | Dosage | Administration Route | Reference |
| T1-44 | C57BL/6 | Pancreatic Cancer | 50 mg/kg, twice a day | Not specified | [4][5][6] |
| GSK591 | Nude mice | Lung Cancer | 50 mg/kg, once a day | Intraperitoneal | [7] |
| GSK3326595 | NSG mice | Mantle Cell Lymphoma | 100 mg/kg, daily | Not specified | [8] |
| JNJ-64619178 | Nude mice | Non-Small Cell Lung Cancer | 0.3, 1, 3, 10 mg/kg, once daily | Oral | [9][10] |
| PRT543 | PDX models | Adenoid Cystic Carcinoma | 35 mg/kg, twice daily | Oral gavage | [11] |
| PRT811 | Nude rats | Glioblastoma | 20 and 30 mg/kg, once daily | Oral | [12][13] |
| EPZ015666 | NSG mice | T-cell Leukemia | 25 or 50 mg/kg, twice daily | Oral gavage | [14] |
| EPZ015666 | Nude mice | Cervical Cancer | 200 mg/kg, twice a day | Not specified | [15] |
| EPZ015666 | MLL-rearranged AML model | Leukemia | 150 mg/kg, twice a day | Oral gavage | [16] |
Experimental Protocols
Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to assess the efficacy of a PRMT5 inhibitor.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Cancer cell line of interest
-
Sterile PBS or appropriate culture medium
-
Matrigel (optional)
-
PRMT5 inhibitor
-
Vehicle for inhibitor formulation
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in their recommended medium.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile PBS or culture medium at a concentration of 1x10⁷ to 1x10⁸ cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.[17]
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 million cells) into the flank of each mouse.[17]
-
-
Tumor Growth and Group Randomization:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[17]
-
-
Inhibitor Administration:
-
Prepare the PRMT5 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose, 20% HP-β-CD, or a solution of DMSO, PEG300, and saline).[7][9]
-
Administer the inhibitor or vehicle to the respective groups based on the predetermined dosage and schedule (e.g., daily oral gavage, intraperitoneal injection).[17]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[17]
-
Monitor the body weight of the mice as an indicator of toxicity.[17]
-
Euthanize mice when tumors reach the predetermined maximum size or if significant toxicity is observed.[1]
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot, IHC).[1]
-
Pharmacodynamic (PD) Marker Analysis
To confirm target engagement of the PRMT5 inhibitor in vivo, it is crucial to measure the levels of a direct downstream marker of PRMT5 activity, such as symmetric dimethylarginine (SDMA) on histone H4 (H4R3me2s) or SmD3.
Procedure (Western Blot):
-
Tissue Lysate Preparation:
-
Homogenize tumor tissue samples in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the SDMA mark (e.g., anti-H4R3me2s).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., total Histone H4).[17]
-
Experimental Workflow Diagram
Caption: In vivo experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination treatment of T1-44, a PRMT5 inhibitor with Vactosertib, an inhibitor of TGF-β signaling, inhibits invasion and prolongs survival in a mouse model of pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination treatment of T1-44, a PRMT5 inhibitor with Vactosertib, an inhibitor of TGF-β signaling, inhibits invasion and prolongs survival in a mouse model of pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assay Using PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, signal transduction, and the DNA damage response.[3][4] Dysregulation and overexpression of PRMT5 are observed in various cancers, where it promotes cancer cell proliferation and survival.[3][4] Small molecule inhibitors targeting PRMT5 have shown significant promise in preclinical studies by inducing cell cycle arrest and apoptosis.[5]
These application notes provide a comprehensive guide for assessing the effect of PRMT5 inhibitors, using Prmt5-IN-44 as a representative compound, on cell viability. The protocols and data presented herein are intended to serve as a valuable resource for researchers investigating the therapeutic potential of PRMT5 inhibition.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[3] Most of these inhibitors function by competing with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of a methyl group to its substrates.[6] The inhibition of PRMT5's methyltransferase activity leads to a global reduction in symmetric dimethylarginine (SDMA) levels on key cellular proteins.[3] This disruption of protein methylation affects several critical cellular processes:
-
RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition can lead to widespread splicing defects, resulting in the production of non-functional proteins and inducing apoptosis.[3][5]
-
Cell Cycle Control: PRMT5 regulates the expression and activity of key cell cycle proteins. Inhibition of PRMT5 can lead to cell cycle arrest.[3]
-
Signal Transduction: PRMT5 modulates several signaling pathways crucial for cancer cell growth and survival, including the AKT, ERK, and TGF-β pathways.[7][8]
Data Presentation: In Vitro Potency of Representative PRMT5 Inhibitors
The following tables summarize the 50% inhibitory concentration (IC50) values of various PRMT5 inhibitors across a panel of cancer cell lines. This data provides a reference for the expected potency of PRMT5 inhibitors.
Table 1: IC50 Values of PRMT5 Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) at 120h |
| CMP5 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 23.94–33.12 |
| CMP5 | HTLV-1-infected and ATL cell lines | T-Cell Leukemia/Lymphoma | 3.98 - 33.12 |
| HLCL61 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 2.33–42.71 |
| HLCL61 | ATL-related cell lines | T-Cell Leukemia/Lymphoma | 3.09 - 7.58 |
| HLCL61 | T-ALL cell lines | T-Cell Acute Lymphoblastic Leukemia | 13.06 - 22.72 |
Data adapted from publicly available research.[9][10]
Table 2: IC50 Values of PRMT5 Inhibitors in Solid Tumor Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Compound 17 | LNCaP | Prostate Cancer | 430 |
| Compound 17 | A549 | Non-Small Cell Lung Cancer | 447 |
| GSK591 | Neuroblastoma cell lines | Neuroblastoma | Low nM range |
Data adapted from publicly available research.[11][12]
Mandatory Visualizations
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for assessing cell viability after this compound treatment.
Experimental Protocols
This section provides detailed methodologies for assessing the effect of this compound on the viability of cancer cell lines.
Cell Viability Assay (MTT-based)
This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control for background subtraction.
-
Incubate the plate for the desired time period (e.g., 72 to 120 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTS-based)
This protocol offers a more streamlined approach as the product is soluble in the culture medium.
Materials:
-
Hematological malignancy cell lines (e.g., Jeko-1, Z-138)
-
Complete culture medium
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C.
-
Treat cells with serial dilutions of this compound.
-
Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[4]
-
Add 20 µL of MTS reagent to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[4]
Cell Viability Assay (Luminescent ATP-based)
This highly sensitive assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled multiwell plates (96- or 384-well) to reduce background signal
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate shaker
-
Luminometer
Procedure:
-
Follow steps 1-4 of the MTT-based assay protocol, using opaque-walled plates.
-
Equilibrate the plate and the luminescent reagent to room temperature.
-
Add a volume of luminescent reagent equal to the volume of cell culture medium in each well.
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Prmt5-IN-44 in Combination with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in oncology, playing a pivotal role in various cellular processes including gene expression, DNA damage repair, and cell signaling pathways.[1] Its overexpression is implicated in the progression of numerous cancers, making it a compelling therapeutic target. Prmt5-IN-44 is an inhibitor of PRMT5, and while public data on this specific compound is limited, this document provides comprehensive application notes and protocols based on the well-characterized mechanisms of PRMT5 inhibitors in combination with conventional chemotherapy.[2] Preclinical studies have demonstrated that combining PRMT5 inhibitors with chemotherapeutic agents can lead to synergistic anti-tumor effects, primarily by sensitizing cancer cells to DNA-damaging agents.[3]
These notes and protocols are intended as a guide for investigating the therapeutic potential of PRMT5 inhibition in combination with chemotherapy.
Mechanism of Action: Synergistic Anti-Tumor Activity
PRMT5 inhibitors, such as this compound, function by blocking the enzymatic activity of the PRMT5/MEP50 complex. Most inhibitors are competitive with the methyl donor S-adenosylmethionine (SAM), preventing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[4] This disruption of protein methylation leads to:
-
Impaired DNA Damage Repair: Inhibition of PRMT5 can disable mechanisms that protect tumor cells from DNA damage induced by chemotherapy. This sensitizes cancer cells to agents that cause DNA damage, such as PARP inhibitors and topoisomerase inhibitors.[3]
-
Cell Cycle Arrest and Apoptosis: PRMT5 is involved in cell cycle progression. Its inhibition can lead to cell cycle arrest and apoptosis, particularly when combined with cytotoxic chemotherapy.[5]
-
Regulation of Oncogenic Signaling: PRMT5 can modulate the activity of key proteins in growth factor signaling pathways that are crucial for cancer cell proliferation and survival.[6]
The combination of a PRMT5 inhibitor with chemotherapy aims to exploit these mechanisms to achieve a greater therapeutic effect than either agent alone.
Data Presentation: Efficacy of PRMT5 Inhibition in Combination with Chemotherapy
The following tables summarize representative quantitative data from preclinical studies on the PRMT5 inhibitor EPZ015938 in combination with various chemotherapeutic agents in triple-negative breast cancer (TNBC) cell lines. This data illustrates the potential for synergistic interactions.
Table 1: IC50 Values (nM) of EPZ015938 and Chemotherapeutic Agents as Monotherapy in TNBC Cell Lines
| Cell Line | EPZ015938 | Cisplatin | Doxorubicin | Camptothecin | Paclitaxel |
| BT20 | >10,000 | 2,500 | 50 | 5 | 2.5 |
| MDA-MB-468 | 500 | 5,000 | 100 | 10 | 5 |
| MDA-MB-453 | 2,500 | 7,500 | 250 | 25 | 10 |
| Hs578T | >10,000 | 10,000 | 500 | 50 | 20 |
Data adapted from a study on EPZ015938 in TNBC.[7]
Table 2: Synergy Scores for EPZ015938 in Combination with Chemotherapeutic Agents in TNBC Cell Lines
| Cell Line | EPZ015938 + Cisplatin | EPZ015938 + Doxorubicin | EPZ015938 + Camptothecin | EPZ015938 + Paclitaxel |
| BT20 | >30 (Synergy) | Synergy | Synergy | No Synergy |
| MDA-MB-468 | >30 (Synergy) | - | Synergy | No Synergy |
| MDA-MB-453 | - | Synergy | - | No Synergy |
| Hs578T | - | - | - | No Synergy |
Synergy scores are indicative of the degree of interaction between two drugs. Higher scores suggest stronger synergy.[7] A lack of reported synergy is denoted by "-".
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapeutic agents, alone and in combination, and to assess the synergistic effects on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent(s)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both individually and in combination at fixed ratios. Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the diluted compounds or vehicle control to the appropriate wells.
-
Incubate the plate for a desired period (e.g., 72, 96, or 144 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot dose-response curves to determine IC50 values. Synergy can be calculated using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
Colony Formation Assay
Objective: To assess the long-term effect of this compound and chemotherapy, alone and in combination, on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
6-well plates
-
This compound
-
Chemotherapeutic agent(s)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
0.5% Crystal Violet solution
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with this compound, the chemotherapeutic agent, or their combination at desired concentrations. Include a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of cold methanol for 15 minutes.
-
Remove methanol and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment condition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
6-well plates
-
This compound
-
Chemotherapeutic agent(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the desired time point (e.g., 48 or 72 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Caption: PRMT5 signaling pathway and the mechanism of synergistic cytotoxicity with chemotherapy.
Caption: A typical experimental workflow for evaluating the combination of this compound and chemotherapy.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. preludetx.com [preludetx.com]
- 7. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
CRISPR screen to identify Prmt5-IN-44 sensitizers
An overview of the application of a pooled CRISPR-Cas9 knockout screen to identify novel genetic sensitizers to the PRMT5 inhibitor, Prmt5-IN-44. This document provides detailed methodologies and data presentation guidelines for researchers in oncology and drug development.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a key role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2][3] Elevated PRMT5 activity is observed in a variety of cancers, such as lymphoma, lung cancer, and pancreatic cancer, where it often correlates with poor prognosis.[4][5][6] This has established PRMT5 as a promising therapeutic target in oncology.[5][7]
This compound is a potent and selective small molecule inhibitor of PRMT5's methyltransferase activity.[5] While effective in certain contexts, identifying genetic factors that sensitize cancer cells to this compound could broaden its therapeutic window and uncover effective combination strategies.[8][9]
CRISPR-Cas9 genetic screens provide a powerful, unbiased method for systematically interrogating the genome to identify gene-drug interactions.[10][11] A negative selection (or "dropout") screen aims to identify genes whose knockout renders cells more sensitive to a drug, leading to their depletion from the cell population.[12] This application note provides a detailed protocol for conducting a genome-wide CRISPR-Cas9 screen to discover genes that sensitize cancer cells to this compound.
PRMT5 Signaling Pathways
PRMT5 functions within a complex network of cellular signaling. Its activity influences major pathways that control cell proliferation, survival, and stress responses. Understanding these pathways provides a basis for interpreting screen results and elucidating mechanisms of sensitization. PRMT5 has been shown to regulate growth factor signaling, such as the EGFR and PDGFR pathways, which in turn affect downstream cascades like the ERK and AKT pathways.[3][7] It also plays a role in the p53 and NF-κB signaling pathways and is crucial for the DNA damage response (DDR).[2][3]
Caption: Key signaling pathways influenced by the PRMT5 methyltransferase complex.
Experimental Workflow for CRISPR Screen
A pooled, negative-selection CRISPR-Cas9 screen is used to identify genes whose knockout sensitizes cells to this compound. The workflow involves transducing a Cas9-expressing cell line with a pooled sgRNA library, treating the cells with either this compound or a vehicle control (DMSO), and identifying sgRNAs that are depleted in the drug-treated population via next-generation sequencing (NGS).[10][13]
Caption: Workflow for a negative selection CRISPR screen to find this compound sensitizers.
Data Presentation
The primary output of the screen is a ranked list of genes whose knockout leads to significant depletion of the corresponding sgRNAs in the this compound-treated cells compared to the DMSO control. Data should be summarized in clear, concise tables.
Table 1: Summary of CRISPR Screen Parameters
| Parameter | Description |
|---|---|
| Cell Line | NCI-H1648 (Non-Small Cell Lung Cancer) |
| CRISPR Library | TKOv3 (Genome-wide human, ~71,000 sgRNAs)[10] |
| Transduction MOI | 0.3 |
| Selection Marker | Puromycin (1.5 µg/mL) |
| This compound Conc. | 50 nM (IC20) |
| Treatment Duration | 14 days |
| Replicates | 3 biological replicates |
| Sequencing Read Depth| >200 reads per sgRNA[13] |
Table 2: Top 10 Sensitizing Gene Hits from CRISPR Screen (Hypothetical Data)
| Rank | Gene Symbol | Average Log2(Fold Change) | p-value | Biological Process |
|---|---|---|---|---|
| 1 | PRMT1 | -3.85 | 1.2e-8 | Asymmetric Arginine Methylation[4] |
| 2 | Gene X | -3.52 | 4.5e-8 | DNA Damage Repair |
| 3 | Gene Y | -3.18 | 9.1e-7 | RNA Processing |
| 4 | WDR77 (MEP50) | -3.05 | 1.4e-6 | PRMT5 Complex Component[4] |
| 5 | Gene Z | -2.99 | 2.3e-6 | Cell Cycle Regulation |
| 6 | RICTOR | -2.87 | 5.0e-6 | mTORC2 Signaling |
| 7 | Gene A | -2.75 | 8.8e-6 | Chromatin Remodeling |
| 8 | Gene B | -2.64 | 1.2e-5 | Splicing |
| 9 | PPP4C | -2.51 | 2.1e-5 | PRMT5 Pathway Component[4] |
| 10 | Gene C | -2.40 | 3.5e-5 | Metabolism |
Experimental Protocols
Protocol 1: Cell Line and Lentivirus Preparation
-
Cell Culture: Culture the chosen cancer cell line (e.g., NCI-H1648) in appropriate media (e.g., RPMI-1640 + 10% FBS). Ensure cells are healthy and free of contamination.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing with a lentiCas9-Blast vector and selecting with blasticidin. Validate Cas9 activity using a positive control sgRNA (e.g., targeting an essential gene).
-
Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
Protocol 2: Titration and Drug Concentration Determination
-
Puromycin Titration: Plate Cas9-expressing cells and treat with a range of puromycin concentrations to determine the minimum concentration that kills 100% of non-transduced cells within 3-5 days.[13]
-
Lentivirus Titration (MOI determination): Transduce a known number of Cas9-expressing cells with serial dilutions of the viral library. After 24-48 hours, apply the predetermined puromycin concentration. Calculate the multiplicity of infection (MOI) based on the percentage of surviving cells. Aim for an MOI of ~0.3 for the main screen.[13]
-
This compound IC50 Determination: Plate cells and treat with a dilution series of this compound for 72 hours. Measure cell viability using a reagent like CellTiter-Glo. Calculate the IC50 value and determine the concentration that results in 20-30% growth inhibition (IC20-IC30) for the screen.[12]
Protocol 3: Pooled CRISPR Library Transduction
-
Cell Plating: Seed a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 500 cells per sgRNA after selection.[13]
-
Transduction: On the day of transduction, add the sgRNA lentiviral library at an MOI of ~0.3 in the presence of polybrene (e.g., 8 µg/mL).
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing the selected puromycin concentration.
-
Expansion: Culture cells under puromycin selection for 3-5 days until non-transduced control cells are eliminated. Expand the surviving cell pool for the screen.
Protocol 4: this compound Treatment and Sample Collection
-
Day 0 Sample: After puromycin selection, harvest a representative population of cells (~2-5 x 10^7) to serve as the 'Day 0' or initial timepoint reference.
-
Drug Treatment: Split the remaining cells into two arms: a treatment group and a control group, each with at least three biological replicates.
-
Culture: Culture the treatment group with the predetermined IC20-IC30 concentration of this compound. Culture the control group with an equivalent concentration of DMSO.
-
Maintenance: Passage the cells every 2-3 days for 14-21 days, maintaining library coverage. Re-add the drug or DMSO with each passage.
-
Final Harvest: At the end of the treatment period, harvest cells from both arms for genomic DNA extraction.
Protocol 5: Genomic DNA Extraction and Library Preparation
-
gDNA Extraction: Extract high-quality genomic DNA from the Day 0, DMSO-treated, and this compound-treated cell pellets using a commercial kit suitable for large cell numbers.
-
sgRNA Amplification: Perform a two-step PCR to amplify the sgRNA-containing region from the genomic DNA.[13]
-
PCR 1: Use primers flanking the sgRNA cassette to amplify the region from the gDNA.
-
PCR 2: Use primers that add Illumina sequencing adapters and barcodes for multiplexing.
-
-
Purification: Purify the final PCR products using gel electrophoresis or a column-based purification kit.
Protocol 6: Next-Generation Sequencing and Data Analysis
-
Sequencing: Quantify and pool the purified libraries. Perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq).
-
Data Analysis:
-
Read Counting: Align sequencing reads to the sgRNA library reference file and count the abundance of each sgRNA in each sample.[14]
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Log Fold Change (LFC) Calculation: For each sgRNA, calculate the LFC between the this compound-treated samples and the DMSO-treated samples.[13]
-
Gene-Level Analysis: Use a statistical method (e.g., MAGeCK) to combine the LFCs of all sgRNAs targeting the same gene and calculate a gene-level score and p-value.[14][15]
-
Hit Identification: Identify sensitizer genes as those with a significant negative LFC and a low p-value or false discovery rate (FDR).
-
Hit Validation
Identified hits from the primary screen should be validated through secondary assays. This typically involves generating individual knockout cell lines for top candidate genes using 2-3 independent sgRNAs and confirming sensitization to this compound through competitive growth assays or cell viability assays.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 loss sensitizes cells to PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. cell-stress.com [cell-stress.com]
- 8. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.library.ucr.edu [search.library.ucr.edu]
- 11. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Accurately Interpret CRISPR Screening Data - CD Genomics [cd-genomics.com]
Application Notes and Protocols: Prmt5-IN-44 for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of gene expression, mRNA splicing, DNA damage response, and signal transduction. The dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.
Prmt5-IN-44 is a potent and selective inhibitor of PRMT5. These application notes provide a comprehensive overview of the use of this compound and other representative PRMT5 inhibitors in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of PRMT5 activity. The following sections detail the mechanism of action, key signaling pathways, and detailed protocols for biochemical and cell-based assays.
Mechanism of Action
This compound and similar small molecule inhibitors of PRMT5 typically act by competing with the enzyme's co-substrate, S-adenosylmethionine (SAM). By binding to the SAM-binding pocket of PRMT5, these inhibitors prevent the transfer of a methyl group to arginine residues on substrate proteins. This leads to a global reduction in symmetric dimethylarginine (SDMA) levels, which can be used as a biomarker for target engagement. The inhibition of PRMT5's catalytic activity disrupts downstream cellular processes that are critical for cancer cell proliferation and survival.
Data Presentation: In Vitro Potency of Representative PRMT5 Inhibitors
Due to the limited publicly available data for this compound, the following tables summarize the in vitro potency of other well-characterized, potent, and selective PRMT5 inhibitors. This data is representative of the expected activity of a potent PRMT5 inhibitor in various assays.
Table 1: Biochemical Potency of a Representative PRMT5 Inhibitor
| Assay Type | Target | Substrate | IC50 (nM) | Reference Compound |
| Radioactive Assay | PRMT5/MEP50 | Histone H4 | 18 ± 1 | Compound 15 |
| AlphaLISA | PRMT5/MEP50 | Histone H4 | ~20 | EPZ015666 |
| FlashPlate Assay | PRMT5/MEP50 | H4 (1-15)-Biotin | 19 | EPZ015666 |
Table 2: Cellular Activity of a Representative PRMT5 Inhibitor
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference Compound |
| HCT116 (MTAP-del) | Colorectal Carcinoma | Cell Viability (10-day) | 12 | MRTX1719 |
| HCT116 (MTAP WT) | Colorectal Carcinoma | Cell Viability (10-day) | 890 | MRTX1719 |
| Z-138 | Mantle Cell Lymphoma | Growth Inhibition (6-day) | <10 | GSK3203591 |
| Granta-519 | Mantle Cell Lymphoma | Growth Inhibition (6-day) | <10 | GSK3203591 |
| A549 | Non-Small Cell Lung Cancer | Cell Viability (72h) | ~10,000 | 3039-0164 |
Mandatory Visualizations
Caption: PRMT5 Signaling Pathways and Points of Inhibition.
Caption: High-Throughput Screening Workflow for PRMT5 Inhibitors.
Experimental Protocols
Biochemical High-Throughput Screening: AlphaLISA Assay
This protocol describes a homogenous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for the high-throughput screening of PRMT5 inhibitors.[1][2]
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-methyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA)
-
This compound or other test compounds
-
384-well white opaque microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and other test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well assay plates.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the PRMT5/MEP50 enzyme and the biotinylated histone H4 substrate in AlphaLISA Assay Buffer.
-
Enzyme Reaction: Add the enzyme/substrate master mix to the compound-plated wells.
-
Initiation of Reaction: Add SAM to all wells to start the methylation reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for the enzymatic reaction to proceed.
-
Detection:
-
Prepare a detection mix containing the AlphaLISA Acceptor beads in the assay buffer. Add this mix to all wells.
-
Incubate in the dark at room temperature for 60 minutes.
-
Prepare a suspension of Streptavidin-coated Donor beads in the assay buffer. Add this to all wells.
-
Incubate again in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of methylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Secondary Assay: Cell Viability (CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.[3][4]
Materials:
-
Cancer cell lines of interest (e.g., mantle cell lymphoma, lung cancer lines)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well or 384-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in the opaque-walled plates at a predetermined optimal density in complete culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the cells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours to 6 days) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percent viability. Plot the percent viability against the log of the inhibitor concentration to calculate the IC50 value.
Target Engagement Assay: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to confirm that the inhibitor is engaging with PRMT5 in cells by measuring the reduction in global SDMA levels.[5]
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pan-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 48-72 hours). Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pan-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for SDMA and normalize to the loading control. Compare the SDMA levels in treated samples to the vehicle control to confirm target engagement. The membrane can be stripped and re-probed for total PRMT5 to ensure the inhibitor does not cause degradation of the enzyme.[5]
References
- 1. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-44: A Tool for Investigating Alternative Splicing Events
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene expression, signal transduction, and, notably, pre-mRNA splicing. PRMT5 is a key component of the spliceosome, where it methylates Sm proteins, core components of small nuclear ribonucleoproteins (snRNPs), as well as other splicing factors like serine and arginine rich splicing factor 1 (SRSF1).[1] This methylation is crucial for the proper assembly and function of the spliceosome, ensuring the fidelity of splicing.
Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. Inhibition of PRMT5 has been shown to induce global changes in alternative splicing, leading to the production of non-functional proteins, cell cycle arrest, and apoptosis in cancer cells.[2][3] Prmt5-IN-44 is a potent and selective inhibitor of PRMT5, making it a valuable research tool for elucidating the role of PRMT5 in alternative splicing and for exploring its therapeutic potential.
These application notes provide a comprehensive overview of the use of this compound for studying alternative splicing events. While specific published protocols for this compound are not yet widely available, the following information is based on established methodologies for analogous, well-characterized PRMT5 inhibitors such as T1-44 and GSK3326595.
Mechanism of Action: How this compound Influences Alternative Splicing
This compound, as a PRMT5 inhibitor, blocks the enzymatic activity of the PRMT5/MEP50 complex. This inhibition prevents the symmetric dimethylation of arginine residues on key splicing factors. The lack of this critical post-translational modification disrupts the normal assembly and function of the spliceosome, leading to widespread alterations in pre-mRNA splicing.
The primary consequences of PRMT5 inhibition on splicing include:
-
Intron Retention: A significant increase in the retention of introns within mature mRNA transcripts.
-
Exon Skipping: An increase in the exclusion of exons from the final mRNA product.
-
Alternative 3' and 5' Splice Site Selection: Changes in the usage of alternative splice sites.
These splicing defects can have profound effects on gene expression and cellular function, including the generation of premature stop codons, frameshift mutations, and non-functional or dominant-negative protein isoforms. A key example of this is the alternative splicing of MDM4, a negative regulator of the p53 tumor suppressor. PRMT5 inhibition can lead to the skipping of an exon in MDM4, resulting in a non-functional MDM4 protein and subsequent activation of the p53 pathway, contributing to cell cycle arrest and apoptosis.
Quantitative Data on Alternative Splicing Changes Induced by PRMT5 Inhibition
The following tables summarize quantitative data from studies using PRMT5 inhibitors, demonstrating the extent of alternative splicing changes observed in various cancer cell lines.
Table 1: Summary of Alternative Splicing Events Induced by PRMT5 Inhibition in Neuroblastoma Cells
| Cell Line | Treatment | Number of Differentially Spliced Genes | Predominant Splicing Events | Reference |
| CHP-134 | T1-44 (200 nM) | > 2400 | Skipped Exons, Retained Introns, A3SS, A5SS, Mutually Exclusive Exons | [4] |
| GI-ME-N | T1-44 (200 nM) | ~ 1300 | Skipped Exons, Retained Introns, A3SS, A5SS, Mutually Exclusive Exons | [4] |
A3SS: Alternative 3' Splice Site; A5SS: Alternative 5' Splice Site
Table 2: Summary of Alternative Splicing Events Induced by PRMT5 Inhibition in Lymphoma Cell Lines
| Cell Line | Treatment | Number of Significant Alternative Splicing Events | Key Affected Pathways | Reference |
| Various Lymphoma Cell Lines | GSK3326595 (200 nM) | Thousands of genes affected | Cell Cycle |
Experimental Protocols
Note: As this compound is a novel inhibitor, it is crucial to perform initial dose-response experiments to determine the optimal concentration and treatment duration for your specific cell line and experimental setup. The following protocols are based on established methods for other PRMT5 inhibitors and should be adapted accordingly.
Protocol 1: Cell Treatment and Assessment of PRMT5 Inhibition
Objective: To treat cells with this compound and confirm the inhibition of PRMT5 activity by assessing the levels of symmetric dimethylarginine (sDMA).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates or flasks and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well/flask, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for PRMT5 and the loading control.
-
-
Analysis: Quantify the band intensities and normalize the sDMA and PRMT5 levels to the loading control. A significant reduction in sDMA levels in this compound-treated cells compared to the vehicle control indicates successful inhibition of PRMT5 activity.
Protocol 2: Analysis of Alternative Splicing by RNA Sequencing (RNA-Seq)
Objective: To perform a global analysis of alternative splicing events following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer, Agilent)
-
RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
High-throughput sequencer (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction:
-
Harvest cells treated with the optimal concentration of this compound and vehicle control.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer. Samples with a high RNA Integrity Number (RIN) (e.g., >8) are suitable for library preparation.
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the high-quality RNA samples using a stranded mRNA library preparation kit. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Perform deep sequencing of the prepared libraries on a high-throughput sequencing platform to generate a sufficient number of reads for splicing analysis (e.g., >30 million paired-end reads per sample).
-
-
Bioinformatic Analysis of Alternative Splicing:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.
-
Differential Splicing Analysis: Use a specialized tool like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative splicing events between the this compound-treated and vehicle control groups. rMATS can detect various types of splicing events, including skipped exons, retained introns, alternative 3' and 5' splice sites, and mutually exclusive exons.
-
Visualization: Use tools like Sashimi plots to visualize the alternative splicing events for specific genes of interest.
-
Protocol 3: Validation of Alternative Splicing Events by RT-qPCR
Objective: To validate the alternative splicing events identified by RNA-Seq using reverse transcription quantitative PCR (RT-qPCR).
Materials:
-
Total RNA from this compound-treated and vehicle control cells
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers designed to specifically amplify the different splice isoforms (see primer design considerations below)
-
Real-time PCR instrument
Procedure:
-
Primer Design:
-
For exon skipping events, design primers in the flanking constitutive exons. This will amplify both the inclusion and exclusion isoforms, which can be distinguished by size on an agarose gel or by melt curve analysis in qPCR.
-
Alternatively, design one primer that spans the exon-exon junction of either the inclusion or exclusion isoform for specific amplification.
-
-
Reverse Transcription: Synthesize cDNA from the total RNA samples using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using the designed primers, cDNA template, and a qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative abundance of each splice isoform.
-
Calculate the Percent Spliced In (PSI) value to quantify the proportion of the inclusion isoform.
-
Mandatory Visualizations
Caption: PRMT5 inhibition by this compound disrupts spliceosome assembly, leading to alternative splicing and p53 activation.
Caption: Workflow for studying alternative splicing events using this compound.
References
Application Note: Identification of Prmt5-IN-44 Off-Targets Using Mass Spectrometry
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in numerous cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2][3] Its dysregulation has been implicated in various cancers, making it a prominent target for therapeutic intervention.[3][4] Prmt5-IN-44 is a potent and selective inhibitor of PRMT5. However, understanding its potential off-target effects is crucial for preclinical development and for interpreting its biological activity. This application note describes a detailed protocol for identifying the off-targets of this compound using a chemoproteomic approach coupled with quantitative mass spectrometry.
Principle of the Method
This protocol utilizes an affinity-based chemical proteomics strategy to identify proteins that interact with this compound.[5][6] An immobilized version of the inhibitor is used to capture its binding partners from cell lysates. Competitive elution with the free inhibitor helps to distinguish specific binders from non-specific interactions. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is employed for accurate quantification of protein enrichment.[7][8] Proteins that are significantly and consistently enriched in a this compound-dependent manner are considered potential off-targets. Subsequent validation and downstream analyses can then elucidate the functional consequences of these off-target interactions.
Experimental Workflow
The overall experimental workflow for identifying this compound off-targets is depicted below.
Caption: Experimental workflow for off-target identification.
Experimental Protocols
Cell Culture and SILAC Labeling
-
Culture two populations of a relevant cancer cell line (e.g., MCF-7) for at least five passages in either "heavy" or "light" SILAC medium.
-
Light Medium: DMEM supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and standard L-arginine and L-lysine.
-
Heavy Medium: Light medium supplemented with 13C6, 15N4-L-arginine and 13C6, 15N2-L-lysine.
-
-
Confirm >95% incorporation of heavy amino acids by mass spectrometry.
Preparation of this compound Affinity Matrix
-
Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the this compound derivative to the beads according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove any non-covalently bound inhibitor.
-
Prepare control beads by blocking the reactive groups without adding the inhibitor.
Cell Lysis and Protein Extraction
-
Harvest "heavy" and "light" labeled cells by scraping.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors) on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
Affinity Purification
-
Incubate equal amounts of "heavy" and "light" protein lysates with the this compound affinity matrix or control beads for 2-4 hours at 4°C with gentle rotation.
-
Experiment: "Heavy" lysate with this compound beads + "Light" lysate with control beads.
-
Control (for competition): "Heavy" lysate with this compound beads pre-incubated with an excess of free this compound + "Light" lysate with this compound beads.
-
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins by incubating the beads with an elution buffer containing an excess of free this compound for the experimental sample. For a general elution, use a low pH buffer or SDS-PAGE sample buffer.
Sample Preparation for Mass Spectrometry
-
Combine the eluates from the "heavy" and "light" samples.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
Desalt the resulting peptides using a C18 StageTip.
LC-MS/MS Analysis
-
Analyze the desalted peptides by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive HF).
-
Use a data-dependent acquisition method to fragment the top 10-20 most abundant precursor ions.
Data Analysis and Interpretation
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).
-
Search the data against a human protein database to identify and quantify proteins.
-
Calculate the "Heavy/Light" (H/L) SILAC ratios for each identified protein.
-
Proteins with a high H/L ratio in the competitive elution experiment are considered potential specific binders to this compound.
-
Filter the data to identify high-confidence off-targets based on criteria such as a high SILAC ratio, statistical significance (p-value), and consistent identification across biological replicates.
Quantitative Data Summary
The following tables present hypothetical data from a this compound off-target identification experiment.
Table 1: On-Target and Known Interactors
| Protein | Gene Name | H/L Ratio | p-value | Function |
| PRMT5 | PRMT5 | 15.2 | <0.001 | Arginine methyltransferase |
| WDR77 | WDR77 | 12.8 | <0.001 | PRMT5 binding partner |
| CLNS1A | CLNS1A | 8.9 | <0.005 | PRMT5 substrate adaptor |
Table 2: Potential High-Confidence Off-Targets
| Protein | Gene Name | H/L Ratio | p-value | Putative Function |
| SKP2 | SKP2 | 7.5 | <0.01 | F-box protein, cell cycle regulation |
| CDK2 | CDK2 | 6.8 | <0.01 | Cyclin-dependent kinase, cell cycle |
| GRB2 | GRB2 | 5.9 | <0.02 | Adaptor protein in growth factor signaling |
| EIF4E | EIF4E | 5.2 | <0.03 | Eukaryotic translation initiation factor |
| HSP90AA1 | HSP90AA1 | 4.7 | <0.04 | Chaperone protein |
Signaling Pathways Implicated by Off-Targets
The identified potential off-targets suggest that this compound may have an impact on several key signaling pathways beyond its direct effect on PRMT5.
Cell Cycle Regulation
The potential interaction with SKP2 and CDK2 suggests that this compound could influence cell cycle progression.
Caption: Potential off-target effects on cell cycle.
Growth Factor Signaling
The identification of GRB2 as a potential off-target suggests a possible modulation of growth factor receptor signaling pathways, such as the ERK1/2 and PI3K pathways.[9][10]
Caption: Potential impact on MAPK/ERK signaling.
Conclusion
The chemoproteomic workflow detailed in this application note provides a robust method for identifying the off-targets of this compound. The use of a competitive binding assay coupled with SILAC-based quantitative mass spectrometry allows for the confident identification of specific protein interactors. The hypothetical data presented herein illustrates how this approach can reveal potential off-targets involved in critical cellular processes such as cell cycle control and growth factor signaling. Further validation of these potential off-targets is essential to fully understand the pharmacological profile of this compound and to guide its development as a therapeutic agent.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. The Role of PRMT5 in Immuno-Oncology [mdpi.com]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Evaluation of PRMT5 Inhibitors in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are designed to provide a comprehensive guide for the in vivo evaluation of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in patient-derived xenograft (PDX) models. As no specific preclinical data for a compound designated "Prmt5-IN-44" is publicly available, the quantitative data and examples provided herein are based on studies of other potent and selective PRMT5 inhibitors, such as PRT543 and TNG908, to represent the expected outcomes and methodologies.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, mRNA splicing, signal transduction, and the DNA damage response.[2] Overexpression of PRMT5 has been documented in a variety of malignancies, including lymphoma, lung cancer, breast cancer, and glioblastoma, often correlating with poor prognosis.[3] Consequently, PRMT5 has emerged as a promising therapeutic target in oncology.
Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, are invaluable tools in preclinical cancer research. They are known to more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This high-fidelity model system is crucial for evaluating the efficacy of novel therapeutic agents like PRMT5 inhibitors.
These notes provide detailed protocols and representative data for assessing the anti-tumor activity of a PRMT5 inhibitor in PDX models.
Data Presentation: Efficacy of PRMT5 Inhibitors in PDX Models
The following tables summarize the anti-tumor activity of representative PRMT5 inhibitors in various PDX models, providing a benchmark for expected efficacy.
Table 1: In Vivo Efficacy of PRT543 in Adenoid Cystic Carcinoma (ACC) PDX Models
| PDX Model | PRMT5 Inhibitor | Dosage & Schedule | Treatment Duration | Outcome: Tumor Growth Inhibition (TGI) | Reference |
| ACCx9 | PRT543 | Not Specified | Not Specified | Significant TGI | [4] |
| ACCx11 | PRT543 | Not Specified | Not Specified | Significant TGI | [4] |
| ACC2139 | PRT543 | Not Specified | Not Specified | Significant TGI | [4] |
| ACCx6 | PRT543 | Not Specified | Not Specified | Significant TGI | [4] |
| ACCx5M1 | PRT543 | Not Specified | Not Specified | Limited Effect | [4] |
Note: The limited effect in the ACCx5M1 model was correlated with lower baseline expression of PRMT5 and MYC.[4]
Table 2: In Vivo Efficacy of TNG908 in MTAP-deleted PDX Models
| PDX Model | Cancer Type | PRMT5 Inhibitor | Dosage & Schedule | Treatment Duration | Outcome | Reference |
| PDX Model 1 | NSCLC (Squamous) | TNG908 | Not Specified | Not Specified | Sustained Tumor Regression (even after dosing discontinuation) | [5][6] |
| PDX Model 2 | Glioblastoma | TNG908 | Not Specified | Not Specified | Sustained Tumor Regression (even after dosing discontinuation) | [5][6] |
| PDX Model 3 | Cholangiocarcinoma | TNG908 | Not Specified | Not Specified | Tumor Volume Reduction | [7] |
| PDX Model 4 | NSCLC | TNG908 | Not Specified | Not Specified | Tumor Volume Reduction | [7] |
| PDX Model 5 | Bladder Cancer | TNG908 | Not Specified | Not Specified | Tumor Volume Reduction | [7] |
Note: TNG908 is an MTA-cooperative PRMT5 inhibitor that selectively targets cancer cells with MTAP deletion.[5][7]
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway in Cancer
Caption: PRMT5 methylates histone and non-histone proteins, impacting transcription, splicing, and DNA repair, ultimately promoting cancer cell proliferation and survival.
Experimental Workflow for Evaluating a PRMT5 Inhibitor in PDX Models
Caption: Workflow for in vivo efficacy testing of a PRMT5 inhibitor using patient-derived xenograft (PDX) models.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Animal Husbandry:
-
Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains).
-
House animals in a specific-pathogen-free (SPF) facility in individually ventilated cages.
-
Provide ad libitum access to sterile food and water.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from consenting patients under an Institutional Review Board (IRB)-approved protocol.
-
Transport the tissue to the laboratory on ice in a sterile collection medium (e.g., RPMI-1640 with antibiotics).
-
-
Tumor Processing and Implantation:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.
-
Mechanically mince the tumor into small fragments (approx. 2-3 mm³).
-
Anesthetize the recipient mouse (e.g., using isoflurane).
-
Make a small incision in the skin over the flank.
-
Using forceps, create a subcutaneous pocket.
-
Implant one tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
-
Tumor Passaging:
-
When the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 3.
-
Implant tumor fragments into a new cohort of mice to expand the model (P1).
-
For efficacy studies, it is recommended to use tumors from passages 2-5 to ensure stable growth characteristics.
-
Protocol 2: In Vivo Efficacy Study of a PRMT5 Inhibitor
-
Model Selection and Expansion:
-
Select a well-characterized PDX model with stable growth kinetics.
-
Expand the selected PDX model in a cohort of mice.
-
-
Cohort Formation:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Typical groups include: Vehicle control and one or more dose levels of the PRMT5 inhibitor.
-
-
Drug Formulation and Administration:
-
Formulate the PRMT5 inhibitor and vehicle based on solubility and stability data. A common vehicle might be 5% DMA / 20% Captisol.[6]
-
Administer the drug via the desired route (e.g., oral gavage) at the predetermined schedule (e.g., once daily, twice daily).
-
-
Monitoring:
-
Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint:
-
The study may be terminated when tumors in the vehicle group reach a predetermined endpoint (e.g., 2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice, resect the tumors, and measure their final weight.
-
Collect tumor tissue and other relevant organs for further analysis.
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection:
-
At the end of the efficacy study (or from a satellite group of mice treated for a shorter duration), collect tumor tissues.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze the remaining tumor tissue in liquid nitrogen and store at -80°C for western blot or other molecular analyses.
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract total protein using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target of interest. Key PD biomarkers for PRMT5 inhibition include:
-
Symmetric dimethylarginine (SDMA) on target proteins (e.g., SmD3 or global SDMA).
-
Total PRMT5.
-
Downstream markers of PRMT5 activity (e.g., p53 pathway proteins).
-
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Immunohistochemistry (IHC):
-
Embed the formalin-fixed tissue in paraffin and cut thin sections (4-5 µm).
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against an SDMA-modified protein.
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Image the slides and perform semi-quantitative analysis of staining intensity.
-
This comprehensive guide provides the necessary framework for the preclinical evaluation of PRMT5 inhibitors in high-fidelity PDX models, enabling robust assessment of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tangotx.com [tangotx.com]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols for Live-Cell Imaging with Prmt5-IN-44 Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing specific quantitative data and detailed live-cell imaging protocols for Prmt5-IN-44 is limited. The following application notes and protocols have been developed based on the known functions of Protein Arginine Methyltransferase 5 (PRMT5) and established methodologies for other well-characterized PRMT5 inhibitors. These should serve as a comprehensive guide, with the understanding that optimization for specific experimental systems is recommended.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[4][5][6] Dysregulation of PRMT5 activity has been implicated in the development and progression of various cancers, making it a significant target for therapeutic intervention.[7][8] this compound is a small molecule inhibitor of PRMT5, designed for cancer research.[9] Live-cell imaging techniques are invaluable for studying the dynamic cellular effects of PRMT5 inhibition in real-time.
Key Signaling Pathways Involving PRMT5
PRMT5 is integrated into several critical signaling pathways. Its inhibition can lead to significant downstream effects. Key pathways include:
-
AKT/mTOR Signaling: PRMT5 can regulate the AKT/mTOR pathway, which is central to cell survival and proliferation.[10][11]
-
WNT/β-catenin Signaling: In some cancers, PRMT5 has been shown to activate the WNT/β-catenin pathway, promoting cell growth.[12][13]
-
Growth Factor Receptor Signaling: PRMT5 can modulate signaling from growth factor receptors like EGFR and FGFR, impacting cell proliferation and migration.[6]
-
p53 Pathway: PRMT5 can methylate and regulate the tumor suppressor p53, affecting cell cycle control and apoptosis.[4][12]
Quantitative Data for PRMT5 Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for several well-characterized PRMT5 inhibitors in various cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound in your specific cellular model.
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| EPZ015666 | MCF-7 | Breast Cancer | Biochemical Assay | 30 ± 3 nM | [14] |
| Compound 15 | MCF-7 | Breast Cancer | Biochemical Assay | 18 ± 1 nM | [14] |
| Compound 17 | MCF-7 | Breast Cancer | Biochemical Assay | 12 ± 1 nM | [14] |
| PRMT5:MEP50 PPI | A549 | Lung Cancer | MTT Assay (72 hrs) | 447 nM | [15] |
| PRMT5:MEP50 PPI | LNCaP | Prostate Cancer | MTT Assay (72 hrs) | 430 nM | [15] |
| CMP5 | Patient-derived ATL cells | Leukemia | Cell Viability (120 hrs) | ~10-20 µM | [16] |
| HLCL61 | Patient-derived ATL cells | Leukemia | Cell Viability (120 hrs) | ~5-10 µM | [16] |
| T1-44 | Panc02 | Pancreatic Cancer | Cell Viability (MTT) | ~10 µM | [5] |
Diagrams of Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathways
Caption: Simplified PRMT5 signaling pathways and the inhibitory action of this compound.
General Experimental Workflow for Live-Cell Imaging
Caption: General workflow for a live-cell imaging experiment with this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Nuclear/Cytoplasmic Translocation of a PRMT5 Substrate
Objective: To visualize the effect of this compound on the subcellular localization of a known or suspected PRMT5 substrate.
Materials:
-
Cells expressing a fluorescently tagged (e.g., GFP, RFP) PRMT5 substrate protein
-
This compound stock solution (in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
-
Hoechst 33342 (for nuclear counterstaining, optional)
Procedure:
-
Cell Seeding: Seed cells expressing the fluorescently tagged substrate onto glass-bottom dishes at an appropriate density to achieve 50-70% confluency on the day of imaging.
-
Cell Culture: Culture cells overnight in a standard incubator.
-
Staining (Optional): If nuclear counterstaining is desired, incubate cells with Hoechst 33342 according to the manufacturer's protocol.
-
Medium Exchange: On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ to equilibrate.
-
Pre-Treatment Imaging: Acquire baseline images of several fields of view, capturing the initial localization of the fluorescently tagged protein.
-
Inhibitor Treatment: Prepare a working solution of this compound in live-cell imaging medium. A starting concentration in the range of the IC50 of analogous compounds (e.g., 100 nM - 10 µM) is recommended. Add the inhibitor to the imaging dish.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images at regular intervals (e.g., every 5-15 minutes) for a duration of several hours to observe any changes in protein localization.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio over time to determine the effect of this compound on substrate translocation.
Protocol 2: Assessing Cell Viability and Apoptosis in Real-Time with this compound Treatment
Objective: To monitor cell viability and the induction of apoptosis in real-time following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Live-cell imaging medium
-
Real-time apoptosis and necrosis reagents (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent and a red cell membrane-impermeant dye)
-
96-well black, clear-bottom imaging plates
-
Automated live-cell imaging system (e.g., IncuCyte® or similar)
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor and Reagent Preparation: Prepare serial dilutions of this compound in live-cell imaging medium. Also, prepare the apoptosis/necrosis detection reagents according to the manufacturer's instructions.
-
Treatment: Add the this compound dilutions and the detection reagents to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.
-
Live-Cell Imaging: Place the plate into the automated live-cell imaging system and program it to acquire phase-contrast and fluorescence images at regular intervals (e.g., every 2-4 hours) for 72-120 hours.
-
Data Analysis: The imaging system's software can be used to quantify the number of green (apoptotic) and red (necrotic) cells over time, as well as cell confluence to measure proliferation. This will allow for the determination of the time- and dose-dependent effects of this compound on cell fate.
Protocol 3: Western Blotting to Validate Downstream Effects of PRMT5 Inhibition
Objective: To confirm the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins and assessing the phosphorylation status of downstream signaling molecules.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA, anti-phospho-AKT, anti-total-AKT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibodies of interest.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the effect of this compound on SDMA levels and the phosphorylation of downstream signaling proteins.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines.
References
- 1. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination treatment of T1-44, a PRMT5 inhibitor with Vactosertib, an inhibitor of TGF-β signaling, inhibits invasion and prolongs survival in a mouse model of pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Prmt5-IN-44 solubility and stability in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and stability of Prmt5-IN-44 in cell culture media. While specific experimental data for this compound is limited in publicly available literature, this resource leverages information from structurally similar PRMT5 inhibitors to provide troubleshooting guides and frequently asked questions.
Troubleshooting Guide
Researchers may encounter challenges with the solubility of this compound, a common issue with hydrophobic small molecule inhibitors. Precipitation in aqueous solutions like cell culture media is a primary concern.
Issue: Precipitate Observed After Diluting this compound Stock Solution in Cell Culture Media
This phenomenon, known as antisolvent precipitation, occurs when a compound highly soluble in a non-polar solvent (like 100% DMSO) is rapidly diluted into an aqueous medium.
Initial Troubleshooting Steps:
-
Visual Confirmation: Ensure the observed particulate is precipitated compound and not microbial contamination.
-
Gentle Agitation: Vortex or gently swirl the solution to see if the precipitate redissolves.
-
Sonication: Use a water bath sonicator for 5-15 minutes to aid in dissolution.[1]
-
Gentle Warming: Briefly warm the solution to 37°C (10-20 minutes). Note that prolonged heating can degrade the compound.[1]
If precipitation persists, consider modifying the solvent system for your working solution.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in 100% DMSO, precipitated immediately upon dilution in my cell culture medium. Why did this happen and how can I prevent it?
A1: This is due to antisolvent precipitation. While this compound is likely soluble in 100% DMSO, its solubility drastically decreases in aqueous solutions like cell culture media. To prevent this, avoid direct dilution of a highly concentrated DMSO stock into your final culture volume. Instead, perform a serial dilution, potentially using a co-solvent system. For other PRMT5 inhibitors with similar properties, formulations including co-solvents are recommended.[1]
Q2: What are some recommended solvent formulations to improve the solubility of hydrophobic compounds like this compound in aqueous solutions?
A2: While specific formulations for this compound are not published, the following have been successful for other PRMT5 inhibitors and can be adapted. It is crucial to include a vehicle control in your experiments to account for any effects of the solvents themselves. [1]
| Formulation Components | Example Composition | Achievable Concentration (for similar compounds) |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Q3: How should I store my this compound stock solution?
A3: For long-term storage of DMSO stock solutions of similar small molecule inhibitors, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][2][3] Always visually inspect for precipitation before use.[1]
Q4: How stable is this compound in cell culture media during an experiment?
A4: The stability of small molecules in cell culture media can be affected by factors such as pH, temperature, and serum components.[2] It is best practice to prepare fresh working solutions for each experiment and add the compound to the cell culture medium immediately before starting the experiment.[1][2] If you observe inconsistent experimental results, it could be an indication of compound instability.[2]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media via HPLC
This protocol provides a general framework for determining the stability of this compound in your specific experimental conditions.[2]
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Prepare the Test Solution: Dilute the stock solution into your cell culture medium to the final working concentration.
-
Initial Analysis (Time = 0): Immediately inject an aliquot of the test solution into an HPLC system to determine the initial peak area of the intact compound.
-
Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the test solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial peak area at Time = 0. Plot the percentage of remaining compound against time to determine the stability profile.
Visualizations
Below are diagrams illustrating a key signaling pathway involving PRMT5 and a general workflow for troubleshooting solubility issues.
Caption: PRMT5 signaling and inhibition in cancer.
Caption: Workflow for troubleshooting this compound precipitation.
References
Optimizing PRMT5 Inhibitor Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PRMT5 inhibitors for various cell lines. As specific public data for a compound designated "PRMT5-IN-44" is not available, this guide leverages information from well-characterized PRMT5 inhibitors to provide a general framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PRMT5 inhibitors?
A1: Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This process plays a crucial role in regulating gene expression, mRNA splicing, signal transduction, and DNA damage repair.[3][4][5] PRMT5 is overexpressed in many cancers and is associated with tumor progression and poor prognosis.[3][6][7]
PRMT5 inhibitors are small molecules that block the enzymatic activity of PRMT5.[1] Most of these inhibitors are competitive with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of methyl groups to its substrates.[1][4] By inhibiting PRMT5, these compounds can lead to:
-
Alterations in RNA splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition can cause splicing defects, leading to non-functional proteins and apoptosis.[3][5]
-
Epigenetic reprogramming: Inhibition of PRMT5 alters histone methylation patterns, leading to the reactivation of tumor suppressor genes.[6]
-
Induction of cell cycle arrest and apoptosis: By modulating the expression and activity of key cell cycle and survival proteins, PRMT5 inhibitors can halt cancer cell proliferation and induce programmed cell death.[2][6]
-
Sensitization to other therapies: PRMT5 inhibition has been shown to enhance the efficacy of chemotherapy and PARP inhibitors by downregulating DNA damage repair pathways.[3][8]
Q2: How do I determine a starting concentration for my experiments?
A2: A good starting point is to review published IC50 (half-maximal inhibitory concentration) values for similar PRMT5 inhibitors in various cancer cell lines. This data can provide a reference range for your initial dose-response experiments. The table below summarizes the IC50 values for several well-characterized PRMT5 inhibitors.
Q3: What are the key signaling pathways affected by PRMT5 inhibition?
A3: PRMT5 inhibition impacts several critical cancer-related signaling pathways, including:
-
PI3K/AKT Pathway: PRMT5 can activate the PI3K/AKT pathway, promoting cell growth and survival. Inhibition of PRMT5 can suppress this pathway.[7][9]
-
ERK1/2 Pathway: PRMT5 has been shown to promote the expression of FGFR3, which in turn activates the ERK1/2 pathway, leading to cell proliferation and metastasis.[9]
-
WNT/β-catenin Pathway: PRMT5 can stimulate WNT/β-catenin signaling by epigenetically silencing pathway antagonists.[10]
-
p53 Pathway: PRMT5 can methylate and inactivate the tumor suppressor p53. Inhibition of PRMT5 can lead to the reactivation of p53 function.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Compound precipitation at high concentrations. | Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, consider using a lower top concentration or a different solvent. | |
| No significant effect on cell viability | The chosen cell line is resistant to PRMT5 inhibition. | Screen a panel of cell lines to identify sensitive ones. Consider cell lines with MTAP deletion, as they are often more sensitive to PRMT5 inhibitors.[12] |
| Insufficient treatment duration. | Extend the incubation time with the inhibitor. Some effects of PRMT5 inhibition may take 72-120 hours to become apparent.[13] | |
| The inhibitor is not active. | Verify the identity and purity of the compound. Test a positive control compound known to inhibit PRMT5. | |
| Inconsistent Western blot results | Poor antibody quality. | Use a validated antibody for your target protein. Run a positive and negative control to ensure antibody specificity. |
| Low protein expression. | Increase the amount of protein loaded onto the gel. Use a more sensitive detection reagent. | |
| Inefficient protein transfer. | Optimize the transfer conditions (time, voltage). Check the transfer efficiency by staining the membrane with Ponceau S. |
Quantitative Data
Table 1: In Vitro Potency of Representative PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| GSK3203591 | Z-138 | Mantle Cell Lymphoma | <10 | [11] |
| GSK3203591 | Jeko-1 | Mantle Cell Lymphoma | <10 | [11] |
| GSK3203591 | A549 | Lung Cancer | 10-100 | [11] |
| GSK3203591 | HCT116 | Colon Cancer | 10-100 | [11] |
| EPZ015666 | KP1 | Lung Adenocarcinoma | ~10,000 (at 5 days) | [14] |
| JNJ-64619178 | A549 | Lung Cancer | ~1 | [14] |
| SJL2-1 | LNCaP | Prostate Cancer | 4,290 (at 48h) | [15] |
| SJL2-1 | 22RV1 | Prostate Cancer | 40,070 (at 48h) | [15] |
| SJL2-1 | PC-3 | Prostate Cancer | 37,290 (at 48h) | [15] |
| Onametostat | Malaria (PfPRMT5) | - | 1,690 | [11] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assay (MTS/MTT-based)
This protocol is designed to assess the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PRMT5 inhibitor
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 to 120 hours).[13]
-
Cell Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels following treatment with a PRMT5 inhibitor.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using a digital imager.[4]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after inhibitor treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[13]
Visualizations
Caption: PRMT5 signaling pathway and points of inhibition.
Caption: General workflow for evaluating a PRMT5 inhibitor.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-44 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PRMT5-IN-44 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] By inhibiting PRMT5, this compound is designed to modulate a variety of cellular processes, including gene transcription, RNA splicing, and signal transduction, which are often dysregulated in cancer.[1][4][5][6]
Q2: What are the potential on-target toxicities associated with PRMT5 inhibition?
PRMT5 is essential for the normal function of healthy cells, and its complete knockout has been shown to be embryonically lethal in mice.[1] Therefore, on-target inhibition of PRMT5 can lead to toxicities in highly proliferative normal tissues, such as the bone marrow and gastrointestinal tract.[1] Common adverse effects observed with other PRMT5 inhibitors in clinical trials include anemia, thrombocytopenia, and nausea.[1]
Q3: How can I identify potential off-target effects of this compound in my experiments?
Several signs may indicate that the observed cellular phenotype is due to off-target effects of this compound:
-
Inconsistency with known PRMT5 function: The observed phenotype (e.g., cell death, differentiation) does not align with the established roles of PRMT5.[1]
-
Discrepancy with genetic validation: The phenotype observed with this compound treatment is different from or absent in PRMT5 knockout/knockdown cells.[7][8]
-
Variable results across different cell lines: The inhibitor shows inconsistent effects in different cell lines, which could be due to varying expression levels of off-target proteins.[7]
-
Activity in PRMT5-knockout models: If this compound still exhibits activity in cells where PRMT5 has been genetically removed, it strongly suggests off-target effects.[1]
Troubleshooting Guide: Mitigating Off-Target Effects
Issue: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
This troubleshooting guide provides a systematic approach to determine if the observed effects are on-target and how to mitigate potential off-target interactions.
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it is crucial to confirm that this compound is engaging with its intended target, PRMT5, in your experimental system.
-
Western Blot for Substrate Methylation: A primary method to confirm on-target activity is to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as Histone H4 at Arginine 3 (H4R3me2s) or SmBB'.[1][2] A dose-dependent decrease in SDMA levels upon this compound treatment indicates successful on-target engagement.
-
Cellular Thermal Shift Assay (CETSA): This assay directly assesses the binding of this compound to PRMT5 in intact cells by measuring changes in the thermal stability of the PRMT5 protein.[1][7][8]
Step 2: Strategies to Mitigate Off-Target Effects
If on-target engagement is confirmed but off-target effects are still suspected, the following strategies can be employed:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[1][7] Higher concentrations are more likely to interact with lower-affinity off-targets.
-
Use of Structurally Distinct Inhibitors: Corroborate your findings by using another PRMT5 inhibitor with a different chemical scaffold.[1] If the same phenotype is observed with multiple, distinct inhibitors, it is more likely to be an on-target effect.
-
Genetic Validation (CRISPR-Cas9): The gold standard for validating on-target effects is to use genetic approaches like CRISPR-Cas9 to knock out PRMT5.[1][7][9] The resulting phenotype should mimic that of this compound treatment. If the inhibitor still produces the phenotype in knockout cells, the effect is off-target.[1]
Step 3: Identify Potential Off-Targets
If the above steps suggest the presence of off-target effects, the following experimental approaches can help identify the unintended targets:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target kinase interactions.[1]
-
Proteome-wide Profiling: Employ unbiased techniques to identify all cellular proteins that bind to this compound.[8]
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for a PRMT5 Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| PRMT5 | 10 | 98% |
| Kinase A | 5,000 | 25% |
| Kinase B | >10,000 | <10% |
| Kinase C | 8,000 | 15% |
This table provides an example of data from a kinase profiling assay. A highly selective inhibitor will have a much lower IC50 for its intended target (PRMT5) compared to other kinases.
Table 2: Comparison of Phenotypes from Inhibitor Treatment and Genetic Knockout
| Condition | Cell Viability | Apoptosis Rate | Target Gene X Expression |
| Vehicle Control | 100% | 5% | 100% |
| This compound (1 µM) | 50% | 40% | 20% |
| PRMT5 Knockout (CRISPR) | 55% | 38% | 22% |
| Structurally Unrelated PRMT5 Inhibitor (1 µM) | 48% | 42% | 18% |
Experimental Protocols
Kinase Profiling Assay
Objective: To identify off-target kinase interactions of this compound.
Methodology:
-
A panel of purified, active kinases is utilized.
-
This compound is serially diluted to a range of concentrations.
-
The inhibitor is incubated with each kinase, a kinase-specific substrate, and a phosphate source (e.g., radiolabeled ATP).
-
The reactions are allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 30°C).[1]
-
The reactions are stopped, and the amount of substrate phosphorylation is quantified.
-
The percentage of inhibition is calculated for each kinase at each concentration of this compound, and IC50 values are determined.[7]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to PRMT5 in intact cells.
Methodology:
-
Culture cells to the desired confluency and treat with either this compound or a vehicle control for a specified time.[7]
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[7]
-
Lyse the cells by freeze-thaw cycles.[1]
-
Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.[1][8]
-
Analyze the amount of soluble PRMT5 in each sample by Western blotting. An increase in the thermal stability of PRMT5 in the presence of this compound indicates direct binding.
Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of PRMT5 recapitulates the phenotype observed with this compound.
Methodology:
-
Design and clone guide RNAs (gRNAs) targeting a critical exon of the PRMT5 gene into a Cas9 expression vector.[8]
-
Transfect the gRNA/Cas9 plasmids into the target cells.
-
Select for transfected cells and isolate single-cell clones.[8]
-
Screen the clones for PRMT5 knockout by Western blot and sequencing.
-
Perform the relevant phenotypic assays on the PRMT5 knockout clones and compare the results to wild-type cells treated with this compound.[8]
Visualizations
Caption: Troubleshooting workflow for investigating this compound off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Overcoming PRMT5 Inhibitor Resistance
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to PRMT5 inhibitors, such as Prmt5-IN-44, in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: My cancer cells have developed resistance to this compound, indicated by an increased IC50 value. What are the potential molecular mechanisms?
A1: Acquired resistance to PRMT5 inhibitors is a multifaceted issue that can arise from several mechanisms. While direct mutations in the PRMT5 drug-binding pocket are possible, resistance more commonly emerges from transcriptional and signaling pathway adaptations.[1] Key mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for PRMT5 inhibition by upregulating parallel signaling pathways that promote proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently observed mechanism.[2][3]
-
Transcriptional Reprogramming: Resistance can be driven by a stable switch in the transcriptional state of the cells.[1] This can lead to the upregulation of specific genes that confer a survival advantage. For instance, increased expression of Stathmin 2 (STMN2), a microtubule regulator, has been linked to resistance in lung adenocarcinoma.[1][4]
-
Upregulation of RNA-Binding Proteins: The RNA-binding protein MUSASHI-2 (MSI2) has been identified as a driver of resistance to PRMT5 inhibitors in B-cell lymphomas.[5]
-
Loss of Tumor Suppressors: Pre-existing or acquired mutations in tumor suppressor genes, such as TP53, can contribute to resistance.[2][5]
Q2: How can I confirm that this compound is still engaging its target, PRMT5, in my resistant cell line?
A2: It is crucial to determine if resistance is due to a lack of drug-target interaction or downstream events.
-
Pharmacodynamic (PD) Marker Analysis: The most direct method is to measure the levels of symmetric dimethylarginine (sDMA), the product of PRMT5's enzymatic activity.[6][7] A Western blot for global sDMA levels should show a dose-dependent decrease in both sensitive and resistant cells if the inhibitor is still engaging PRMT5.[2] If sDMA levels are not reduced in resistant cells at concentrations that are effective in sensitive cells, it may suggest altered drug binding or efflux.
-
Cellular Thermal Shift Assay (CETSA): This technique can assess target engagement in intact cells by measuring the thermal stability of PRMT5 upon drug binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that quantifies the binding of an inhibitor to a NanoLuc® luciferase-tagged PRMT5 protein, providing a direct measure of target occupancy.[8][9][10]
Q3: What are the most promising combination therapy strategies to overcome this compound resistance?
A3: Based on known resistance mechanisms, several combination strategies have shown synergistic effects in preclinical models. The choice of combination agent should ideally be guided by the specific resistance mechanism identified in your model.
-
mTOR Inhibitors: For resistance driven by the PI3K/AKT/mTOR pathway, combining this compound with an mTOR inhibitor can be effective.[2]
-
Taxanes (e.g., Paclitaxel): In cases of resistance mediated by STMN2 upregulation, cells may exhibit collateral sensitivity to taxanes.[1][4] The combination of a PRMT5 inhibitor and paclitaxel has been shown to be synergistic.[1]
-
DNA Damage Repair (DDR) Pathway Inhibitors: PRMT5 inhibition can suppress the expression of genes involved in DNA damage repair, creating a synthetic lethality with PARP inhibitors or ATR inhibitors, especially in tumors with existing DDR mutations (e.g., ATM or TP53 mutations).[11][12][13]
-
CDK4/6 Inhibitors: In mantle cell lymphoma models, combining PRMT5 inhibitors with CDK4/6 inhibitors has demonstrated synergistic antitumor effects.[12][14]
-
BCL-2 Inhibitors (e.g., Venetoclax): The PRMT5-MSI2 resistance axis can regulate the anti-apoptotic protein BCL-2, suggesting that combining this compound with a BCL-2 inhibitor could be a viable strategy to induce apoptosis.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Increased IC50 of this compound | 1. Development of acquired resistance. 2. Incorrect drug concentration or degradation. 3. Changes in cell culture conditions. | 1. Confirm resistance by generating a dose-response curve and comparing it to the parental cell line. 2. Verify this compound concentration and bioactivity. 3. Ensure consistent cell culture practices (passage number, media, etc.). 4. Perform a Western blot for sDMA to confirm target inhibition.[6] |
| No reduction in sDMA levels upon treatment in resistant cells | 1. Altered drug binding site on PRMT5 (mutation). 2. Increased drug efflux (e.g., upregulation of ABC transporters). | 1. Sequence the PRMT5 gene in resistant cells to check for mutations. 2. Perform a target engagement assay (e.g., NanoBRET™) to confirm lack of binding.[8][9] 3. Investigate the expression of common drug efflux pumps. |
| sDMA levels are reduced, but cells are still resistant | 1. Activation of a bypass signaling pathway (e.g., PI3K/mTOR). 2. Transcriptional reprogramming leading to expression of pro-survival factors (e.g., STMN2, MSI2). | 1. Profile the activity of key survival pathways (e.g., Western blot for p-AKT, p-S6K).[2][3] 2. Perform RNA-sequencing to compare the transcriptomes of sensitive and resistant cells to identify upregulated genes.[1][2] 3. Test combination therapies based on the identified resistance mechanism. |
| High variability in cell viability assay results | 1. Inconsistent cell seeding density. 2. Assay timing does not align with cell doubling time. 3. Assay type is not suitable for the cell line (e.g., interference from secreted factors). | 1. Optimize cell seeding density to ensure exponential growth during the assay period.[15] 2. Ensure the treatment duration spans several cell doubling times. 3. Consider a different viability assay (e.g., switch from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo).[16] |
Quantitative Data Summary
The following tables present hypothetical but realistic data for a sensitive parental cell line (CancerCell-SEN) versus a derived resistant cell line (CancerCell-RES) to a PRMT5 inhibitor.
Table 1: Drug Sensitivity Profile
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| CancerCell-SEN | 50 | - |
| CancerCell-RES | 2500 | 50 |
Table 2: Combination Therapy Synergy (Resistant Cells) Combination Index (CI) < 1 indicates synergy.
| Combination | Concentration Range (nM) | Combination Index (CI) |
| This compound + mTOR Inhibitor (Everolimus) | 1000-5000 + 5-50 | 0.45 |
| This compound + Taxane (Paclitaxel) | 1000-5000 + 1-10 | 0.60 |
| This compound + PARP Inhibitor (Olaparib) | 1000-5000 + 100-1000 | 0.52 |
Visualized Workflows and Pathways
PRMT5 Signaling and Resistance Pathways
Caption: PRMT5 signaling and common mechanisms of inhibitor resistance.
Experimental Workflow for Investigating Resistance
Caption: A stepwise workflow for characterizing and overcoming PRMT5 inhibitor resistance.
Key Experimental Protocols
Protocol 1: Cell Viability (MTS-Based Assay)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
96-well clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 90 µL of medium. Incubate overnight at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a 10-point serial dilution of this compound in complete culture medium at 10x the final desired concentration. Include a vehicle control (DMSO).
-
Treatment: Add 10 µL of the 10x drug dilutions or vehicle to the appropriate wells. This brings the total volume to 100 µL.
-
Incubation: Incubate the plate for a period equivalent to at least 3-4 cell doubling times (e.g., 72-120 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for sDMA
This protocol assesses target engagement by measuring the global levels of symmetric dimethylarginine.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-sDMA motif antibody (e.g., Cell Signaling Technology #13222)[17]
-
Loading control antibody (e.g., GAPDH, β-Actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-sDMA primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify changes relative to the loading control.
References
- 1. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 5. communities.springernature.com [communities.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. epicypher.com [epicypher.com]
- 8. NanoBRET® TE PRMT5 Assay [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
Prmt5-IN-44 degradation and half-life in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Prmt5-IN-44, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of the PRMT5/MEP50 complex.[1] Most PRMT5 inhibitors are competitive with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of a methyl group to its substrates.[1][2] This leads to a global reduction in symmetric dimethylarginine (SDMA) levels on histone and non-histone proteins, disrupting key cellular processes such as mRNA splicing, gene expression, and DNA damage repair that are critical for cancer cell proliferation and survival.[1][3]
Q2: What is the expected cellular phenotype after treating cells with this compound?
A2: Inhibition of PRMT5 with compounds like this compound can lead to several cellular phenotypes, including:
-
Cell Cycle Arrest: PRMT5 regulates the expression and activity of key cell cycle proteins. Its inhibition can induce cell cycle arrest.[1]
-
Apoptosis: Disruption of essential cellular processes often leads to programmed cell death.[3][4]
-
Altered RNA Splicing: As PRMT5 is crucial for spliceosome assembly, its inhibition can cause splicing defects.[1][3]
-
Changes in Gene Expression: Inhibition of PRMT5's methyltransferase activity on histones, such as H4R3me2s and H3R8me2s, can lead to the transcriptional repression of target genes.[3]
Q3: My this compound shows potent activity in biochemical assays but has a weak or no effect in my cell-based assays. What could be the reason?
A3: This is a common issue when transitioning from a biochemical to a cellular context. Several factors could be at play:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Compound Stability: The compound might be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Off-Target Effects in Cells: Cellular compensatory mechanisms might be mitigating the effect of PRMT5 inhibition.
Q4: How can I confirm that this compound is engaging its target in cells?
A4: The most direct way to confirm target engagement is to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3. A successful engagement of PRMT5 by the inhibitor should lead to a dose- and time-dependent decrease in SDMA levels. This can be assessed by Western blotting using an anti-SDMA antibody.
Troubleshooting Guides
Problem 1: High variability in IC50 values in in vitro assays.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in the assay buffer. Visually inspect for any precipitation. Prepare fresh stock solutions regularly.[5] |
| Reagent Quality | Use high-quality, fresh reagents, including the PRMT5 enzyme, substrate, and the cofactor SAM. Ensure proper storage and handling of all reagents.[5] |
| Assay Conditions | Maintain consistent assay conditions such as pH (ideally between 6.5 and 8.5) and temperature (optimal around 37°C).[5] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize errors in serial dilutions and reagent additions. |
Problem 2: Inconsistent results in cell-based viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. |
| Compound Degradation | This compound might be unstable in the cell culture medium over the course of the experiment. Consider replenishing the compound with fresh media for longer incubation times. |
| Edge Effects in Plates | To minimize "edge effects" in multi-well plates, avoid using the outer wells or fill them with sterile PBS or media. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination, which can significantly affect cell viability. |
Quantitative Data Summary
The following table summarizes the type of quantitative data researchers can expect to generate when characterizing a PRMT5 inhibitor like this compound. The values provided are hypothetical and for illustrative purposes.
| Assay Type | Cell Line | Parameter | Value |
| Biochemical Assay | - | IC50 | 5 nM |
| Cell Viability | Jeko-1 (Mantle Cell Lymphoma) | GI50 (72h) | 50 nM |
| Cell Viability | Z-138 (Mantle Cell Lymphoma) | GI50 (72h) | 75 nM |
| Target Engagement | Jeko-1 (Mantle Cell Lymphoma) | SDMA Reduction IC50 (24h) | 20 nM |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Jeko-1, Z-138)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot for SDMA Levels
This protocol is for determining the in-cell target engagement of this compound by measuring the reduction in symmetric dimethylarginine (SDMA) levels.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SDMA, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specific time (e.g., 24 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to the loading control to determine the reduction in SDMA levels.[1]
Visualizations
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for this compound In Vitro Evaluation.
References
Minimizing Prmt5-IN-44 toxicity in normal cells
Welcome to the technical support center for PRMT5-IN-44. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the toxicity of this compound in normal cells during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target toxicity associated with PRMT5 inhibitors like this compound in normal cells?
A1: PRMT5 is a critical enzyme that plays a pivotal role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, which are essential for the proliferation and survival of all cells, not just cancerous ones.[1] The on-target toxicity of PRMT5 inhibitors stems from the fact that they block the catalytic activity of PRMT5 in healthy, highly proliferative tissues, such as the bone marrow and gastrointestinal tract. This can lead to dose-limiting toxicities, most commonly hematological adverse effects like anemia, thrombocytopenia, and neutropenia.[2][3]
Q2: I am observing significant cytotoxicity in my normal cell line controls when using this compound. What are some initial troubleshooting steps?
A2: If you are observing unexpected toxicity in normal cells, consider the following:
-
Dose Optimization: Ensure you are using the lowest effective concentration of this compound. A dose-response experiment in both your cancer and normal cell lines is crucial to identify a therapeutic window.
-
Confirm On-Target Activity: Verify that the observed effects are due to PRMT5 inhibition. This can be done by performing a Western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as Histone H4 at Arginine 3 (H4R3me2s). A decrease in SDMA levels will confirm on-target engagement.
-
Cell Line Integrity: Confirm the identity and health of your normal cell lines. Mycoplasma contamination or genetic drift can alter cellular responses to inhibitors.
Q3: Are there any strategies to selectively target cancer cells while minimizing toxicity to normal cells with PRMT5 inhibitors?
A3: Yes, several strategies are being explored to enhance the therapeutic index of PRMT5 inhibitors:
-
Synthetic Lethality in MTAP-deleted Cancers: Approximately 15% of all cancers have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4] MTAP-deleted cells accumulate methylthioadenosine (MTA), which is a weak endogenous inhibitor of PRMT5. This makes these cancer cells more sensitive to exogenous PRMT5 inhibitors.[3][4][5] Second-generation, MTA-cooperative PRMT5 inhibitors are being developed to selectively target these cancers while sparing normal, MTAP-wildtype cells.[3][6]
-
Combination Therapies: Using PRMT5 inhibitors at lower, less toxic doses in combination with other anti-cancer agents can enhance efficacy while minimizing side effects. Synergistic effects have been observed with PARP inhibitors, chemotherapy agents like cisplatin, and inhibitors of the MAP kinase pathway.[7][8][9][10]
Q4: How can I assess the hematological toxicity of this compound in my preclinical models?
A4: In vivo assessment of hematological toxicity is critical. This typically involves:
-
Complete Blood Counts (CBCs): Regularly monitor red blood cell, white blood cell, and platelet counts in animal models treated with this compound.
-
Bone Marrow Analysis: Histopathological examination of the bone marrow can reveal effects on hematopoiesis.
-
Colony-Forming Unit (CFU) Assays: Isolate hematopoietic progenitors from the bone marrow of treated animals and assess their ability to form colonies in vitro to determine the impact on different hematopoietic lineages.
Troubleshooting Guides
Issue 1: High Toxicity in Normal Epithelial Cell Lines
-
Problem: Significant growth inhibition or cell death is observed in normal epithelial cell lines (e.g., MCF-10A, BEAS-2B) at concentrations intended to be selective for cancer cells.
-
Possible Cause & Solution:
-
Off-Target Effects: While this compound is designed to be selective, off-target activities can contribute to toxicity.
-
Troubleshooting Step: Perform a kinome-wide scan or a cellular thermal shift assay (CETSA) to identify potential off-target interactions.
-
-
Modulation of Protective Signaling Pathways: PRMT5 inhibition can affect cellular stress response pathways.
-
Troubleshooting Step: Investigate the Nrf2/HO-1 pathway. Inhibition of PRMT5 can lead to the activation of the Nrf2/HO-1 pathway, which is protective against oxidative stress.[11] If this pathway is compromised in your normal cells, they may be more susceptible to toxicity. You can assess the expression of Nrf2 and HO-1 via Western blot.
-
-
Issue 2: Inconsistent Results in Combination Studies
-
Problem: Lack of synergistic or additive effects when combining this compound with another agent, or observing increased toxicity in normal cells.
-
Possible Cause & Solution:
-
Dosing and Scheduling: The timing and dosage of each drug in a combination are critical.
-
Troubleshooting Step: Experiment with different dosing schedules (e.g., sequential vs. concurrent administration) and a range of concentrations for both agents to identify the optimal synergistic and least toxic regimen.
-
-
Mechanism of Interaction: The synergistic effect may be dependent on a specific cellular context or signaling pathway.
-
Troubleshooting Step: Investigate the underlying mechanism of synergy. For example, PRMT5 inhibition can downregulate DNA damage repair (DDR) pathways, sensitizing cells to PARP inhibitors or DNA-damaging agents.[10][12][13][14][15] Assess markers of DNA damage (e.g., γH2AX foci) and the expression of key DDR proteins (e.g., RAD51, BRCA1/2) to confirm the mechanism.
-
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Representative PRMT5 Inhibitors
| Compound | Cell Line (Cancer) | IC50 (nM) | Cell Line (Normal) | IC50 (nM) | Fold Selectivity (Normal/Cancer) | Reference |
| EPZ015666 | HTLV-1 infected T-cells | ~10-100 | Resting CD4+ T-cells | >10,000 | ~100-1000 | [16] |
| GSK3326595 | Myeloid Malignancies | - | - | - | - | [17][18] |
Note: Data for this compound is not publicly available. The table presents data for other well-characterized PRMT5 inhibitors to provide a general understanding of their activity.
Table 2: Common Treatment-Related Adverse Events of PRMT5 Inhibitors in Clinical Trials
| Adverse Event | Grade (Any) | Frequency (%) | Reference |
| Anemia | Any | 43 | [2] |
| Thrombocytopenia | Any | 32 | [2] |
| Dysgeusia | Any | 29 | [2] |
| Nausea | Any | 29 | [2] |
| Fatigue | Any | 20 | [19][17] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability after treatment with this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.[20][21][22]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for On-Target Activity and Signaling Pathways
This protocol is used to detect changes in protein expression and methylation status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-PRMT5, anti-H4R3me2s, anti-Nrf2, anti-HO-1, anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required for your experiment.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Overview of PRMT5 inhibition and its impact on downstream signaling pathways.
Caption: Troubleshooting workflow for minimizing this compound toxicity in normal cells.
Caption: PRMT5 inhibition can activate the protective Nrf2/HO-1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of PRMT5 Attenuates Oxidative Stress-Induced Pyroptosis via Activation of the Nrf2/HO-1 Signal Pathway in a Mouse Model of Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preludetx.com [preludetx.com]
- 13. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 17. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Prmt5-IN-44 formulation for improved bioavailability
Welcome to the technical support center for Prmt5-IN-44. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a focus on formulation strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation important?
A1: this compound is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including gene expression and signal transduction.[1][2] Its role in cancer has made it a significant target for therapeutic research.[2][3][4] Like many kinase inhibitors, this compound is likely a lipophilic molecule with low aqueous solubility, which can lead to poor oral bioavailability and variable experimental results.[5][6][7] Proper formulation is therefore critical to ensure consistent and effective delivery of the compound in both in vitro and in vivo models.
Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
A2: This is a common issue arising from the poor aqueous solubility of many small molecule inhibitors.[5] Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally below 0.5%) to maintain compound solubility without causing cellular toxicity.[5]
-
pH Modification: If this compound has ionizable groups, adjusting the pH of your aqueous buffer can significantly enhance its solubility. For weakly basic compounds, a lower pH buffer may be beneficial.[8]
-
Use of Excipients: Incorporating solubilizing agents can help maintain the compound in solution. Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68, or complexing agents like cyclodextrins, can be effective.[5][9][10]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in anhydrous DMSO.[11] Once dissolved, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.[11][12] Using fresh, anhydrous DMSO is crucial as absorbed water can reduce the compound's solubility.[11]
Q4: How can I improve the oral bioavailability of this compound for in vivo studies?
A4: Improving oral bioavailability for poorly soluble compounds like this compound often requires advanced formulation strategies. Consider the following approaches:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the oral absorption of lipophilic drugs by presenting the compound in a solubilized state.[13]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can improve its dissolution rate and subsequent absorption.[14][15]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid with improved solubility and dissolution characteristics.[15]
-
Prodrugs: Chemical modification of the inhibitor to create a more soluble prodrug that converts to the active compound in vivo is another potential strategy.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | Decrease final DMSO concentration. Adjust buffer pH. Add solubilizing excipients (e.g., Tween® 80, cyclodextrins).[5][10] |
| Inconsistent In Vitro Assay Results | Compound precipitation or degradation. | Prepare fresh dilutions for each experiment. Ensure complete dissolution of the stock solution. Minimize freeze-thaw cycles of the stock solution.[11] |
| Low In Vivo Efficacy | Poor oral bioavailability. | Utilize a suitable formulation strategy such as lipid-based formulations (SEDDS), particle size reduction, or solid dispersions.[13][14][15] Consider alternative routes of administration if oral bioavailability remains a challenge. |
| Difficulty Dissolving Solid Compound | Compound has low solubility in the chosen solvent. | Use anhydrous DMSO for initial stock preparation.[11] Employ sonication or gentle warming (if compound stability permits) to aid dissolution.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: General Method for Preparing a Lipid-Based Formulation (SEDDS)
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Prepare the placebo lipid-based formulation by weighing and mixing the selected oil, surfactant, and co-surfactant in a glass vial.
-
Gently heat the mixture (if necessary) and stir using a magnetic stirrer until a clear, isotropic solution is formed.
-
Add the pre-weighed this compound to the placebo formulation.
-
Continue stirring until the compound is completely dissolved. Gentle heating and sonication can be used to aid dissolution.
-
The final formulation should be a clear, homogenous solution.
Signaling Pathways and Experimental Workflows
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Combination treatment of T1-44, a PRMT5 inhibitor with Vactosertib, an inhibitor of TGF-β signaling, inhibits invasion and prolongs survival in a mouse model of pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] VARIOUS TECHNIQUES OF BIOAVAILABILITY ENHANCEMENT: A REVIEW | Semantic Scholar [semanticscholar.org]
- 10. jddtonline.info [jddtonline.info]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Compensatory Pathways Activated by PRMT5 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cellular responses to PRMT5 inhibition, with a focus on identifying compensatory signaling pathways. As specific data for Prmt5-IN-44 is limited in publicly available literature, this guide utilizes data from well-characterized PRMT5 inhibitors such as GSK3326595 and EPZ015666 as representative examples.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with PRMT5 inhibitors.
Q1: I am observing inconsistent IC50 values for my PRMT5 inhibitor in cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values can arise from several factors:
-
Compound Solubility and Stability: Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO and that the final concentration of the solvent is consistent across all experimental conditions. Prepare fresh dilutions for each experiment to avoid degradation.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Optimize and maintain a consistent seeding density for your specific cell line.
-
Assay Duration: The effects of PRMT5 inhibition on cell viability are often time-dependent. A 72-hour incubation is a common starting point, but this may need to be optimized for your cell line.
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to PRMT5 inhibition due to their genetic background and dependency on PRMT5 activity.
Troubleshooting Tip: Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal endpoint for your cell viability assay. Always include a vehicle control (e.g., DMSO) to account for any solvent-related effects.
Q2: My PRMT5 inhibitor shows potent activity in a biochemical assay but has a weak effect on my cells.
A2: This is a common challenge and can be attributed to:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a low intracellular concentration.
-
Drug Efflux: Cancer cells can actively pump out drugs using efflux pumps, reducing the intracellular concentration of the inhibitor.
-
Compound Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
Troubleshooting Tip: If possible, use mass spectrometry to measure the intracellular concentration of the inhibitor. Consider co-treatment with an efflux pump inhibitor to assess its role.
Q3: I suspect off-target effects with my PRMT5 inhibitor. How can I confirm this?
A3: Distinguishing on-target from off-target effects is crucial. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: If possible, use a different, structurally distinct PRMT5 inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown PRMT5. The phenotype should mimic the effect of the inhibitor.
-
Rescue Experiment: In a PRMT5 knockdown background, the addition of the inhibitor should not produce a stronger phenotype.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. Use the lowest effective concentration of your inhibitor.
Q4: I have identified a potential compensatory pathway. How do I validate it?
A4: Validating a compensatory pathway requires a multi-pronged approach:
-
Pharmacological Inhibition: Use a specific inhibitor for the suspected compensatory pathway in combination with the PRMT5 inhibitor. If the combination shows a synergistic effect (e.g., enhanced cell death), it supports the hypothesis.
-
Genetic Perturbation: Use siRNA or shRNA to knockdown key components of the suspected pathway and assess the impact on the response to the PRMT5 inhibitor.
-
Protein Expression and Phosphorylation Analysis: Use Western blotting to examine the expression and phosphorylation status of key proteins in the suspected pathway upon PRMT5 inhibitor treatment. An increase in the active (phosphorylated) form of a protein would indicate pathway activation.
Quantitative Data Summary
The following tables summarize key quantitative data related to PRMT5 inhibition.
Table 1: IC50 Values of Representative PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| EPZ015666 | A549 | Lung Adenocarcinoma | >50,000 | [1] |
| EPZ015666 | Hela | Cervical Cancer | >50,000 | [1] |
| EPZ015666 | Jurkat | T-cell Leukemia | >50,000 | [1] |
| EPZ015666 | MCF-7 | Breast Cancer | 30 ± 3 | [1] |
| GSK3326595 | CHL1 | Melanoma | ~100 | [2] |
| GSK3326595 | A375 | Melanoma | ~200 | [2] |
| PRT-382 | SP53 | Mantle Cell Lymphoma | 20-140 | [3] |
| PRT-382 | Z-138 | Mantle Cell Lymphoma | 20-140 | [3] |
| HLCL61 | ATL-related cell lines | Adult T-cell Leukemia/Lymphoma | 3,090 - 7,580 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Observed Compensatory Pathway Activation Upon PRMT5 Inhibition
| Compensatory Pathway | Key Proteins | Method of Observation | Cell Line/Model | Reference |
| mTOR Signaling | p-mTOR, p-p70S6K | Bulk RNA-sequencing, Western Blot | Mantle Cell Lymphoma | [3] |
| PI3K/AKT Signaling | p-AKT | Western Blot, Pathway Analysis | Colorectal Cancer, Glioblastoma | [5][6] |
| ERK/MAPK Signaling | p-ERK | Pathway Analysis | Mantle Cell Lymphoma | [5] |
| Alternative RNA Splicing | MDM4, TIP60 | RNA-sequencing | Lymphoma, AML | [3][7] |
| Upregulation of PD-L1 | CD274 (PD-L1) | RNA-sequencing, qPCR, Flow Cytometry | Lung Cancer | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of a PRMT5 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or other PRMT5 inhibitor
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Symmetric Dimethylarginine (sDMA) and Pathway Proteins
This protocol is for detecting changes in global sDMA levels and the expression/phosphorylation of specific proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-p-mTOR, anti-mTOR, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for the desired time. Harvest and lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Proteomics profiling of arginine methylation defines PRMT5 substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
Preventing Prmt5-IN-44 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Prmt5-IN-44 in aqueous solutions during their experiments.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding the DMSO stock solution of this compound to an aqueous buffer or cell culture medium.
This is a common phenomenon known as "antisolvent precipitation." While this compound is soluble in an organic solvent like DMSO, its solubility can dramatically decrease when diluted into a predominantly aqueous environment, causing it to crash out of solution.[1]
Initial Troubleshooting Steps:
-
Visual Inspection: Confirm that the observed solid material is the precipitated compound and not foreign contamination.
-
Gentle Agitation: Gently vortex or swirl the solution to see if the precipitate redissolves.
-
Sonication: If gentle agitation is insufficient, sonicate the solution in a water bath for 5-15 minutes. This can help break up aggregates and improve dissolution.[1]
-
Gentle Warming: Warm the solution to 37°C for a short period (10-20 minutes). Increased temperature can enhance solubility, but be cautious about potential compound degradation with prolonged heating.[1]
If these initial steps do not resolve the precipitation, a modification of the solvent system or preparation method is necessary.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in my aqueous experimental solution?
A1: this compound, like many small molecule inhibitors, is a hydrophobic compound with poor water solubility. When a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous medium, the inhibitor may precipitate.[2][3] This is due to the abrupt change in the solvent environment from a favorable organic solvent to an unfavorable aqueous one.
Q2: How can I prevent this initial precipitation?
A2: A common and effective method is to perform serial dilutions. Instead of directly adding the highly concentrated DMSO stock to your aqueous solution, first, make intermediate dilutions of your stock in pure DMSO. Then, add the final, less concentrated DMSO solution to your buffer or medium. This gradual reduction in concentration can help keep the inhibitor in solution.[2] Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxic effects, and a vehicle control with the same DMSO concentration should always be included in your experiments.[2]
Q3: Are there alternative solvents or formulations I can use to improve the solubility of this compound?
A3: Yes, several strategies can be employed to enhance the solubility of poorly water-soluble drugs.[4] For in vitro experiments, co-solvents can be used. For in vivo studies, more complex formulations are often necessary. Some common approaches include the use of:
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5][6] Commonly used co-solvents in research include PEG300, ethanol, and propylene glycol.[7]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used derivatives.[9][10]
-
Surfactants: Surfactants like Tween-80 can be used to create micellar solutions that encapsulate the hydrophobic compound.[13]
Q4: How does pH affect the solubility of this compound?
Q5: How should I store my this compound solutions?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term use (up to a month) or -80°C for long-term storage (up to 6 months).[17][18] It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][18] Aqueous working solutions should ideally be prepared fresh for each experiment.[1]
Q6: How can I be sure my inhibitor is fully dissolved?
A6: Visually inspect your solution for any cloudiness or particulate matter. For a more sensitive assessment, techniques like dynamic light scattering (DLS) can be used to detect nanoparticles or aggregates that may not be visible to the naked eye.[2] Ensuring the compound is fully dissolved is crucial for obtaining accurate and reproducible experimental results.[2]
Data Presentation
Table 1: Common Solvents and Formulation Components for Poorly Soluble Compounds
| Solvent/Excipient | Type | Typical Use | Considerations |
| DMSO | Co-solvent | In vitro stock solutions | Can be toxic to cells at higher concentrations (>0.5%).[19] |
| Ethanol | Co-solvent | In vitro and in vivo formulations | Can have biological effects. |
| PEG300 | Co-solvent | In vivo formulations | Generally considered safe. |
| Tween-80 | Surfactant | In vivo formulations | Forms micelles to solubilize compounds.[13] |
| HP-β-CD | Cyclodextrin | In vitro and in vivo formulations | Increases aqueous solubility by forming inclusion complexes. |
| SBE-β-CD | Cyclodextrin | Parenteral formulations | High aqueous solubility and low toxicity.[10] |
| Corn Oil | Lipid Vehicle | Oral and parenteral formulations | For highly lipophilic compounds.[18] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
-
This compound (MW: 473.42 g/mol )[20]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh out 4.73 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Add the final diluted DMSO solution to the pre-warmed cell culture medium at a ratio of 1:100 (e.g., 10 µL of 1 mM intermediate stock into 1 mL of medium to get a 10 µM final concentration with 0.1% DMSO).
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Visually inspect for any signs of precipitation before adding to your cells.
-
Always include a vehicle control with the same final concentration of DMSO in your experiment.
Protocol 3: Example Formulation for In Vivo Studies
Objective: To prepare a formulation of this compound suitable for parenteral administration in animal models.
Disclaimer: This is an example formulation and may require optimization for your specific animal model and experimental conditions.
Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[18]
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex to mix.
-
Add saline to the final volume and vortex thoroughly.
-
The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 13. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scielo.br [scielo.br]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
Prmt5-IN-44 impact on cell morphology and adherence
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Prmt5-IN-44 in their experiments. The information is presented in a question-and-answer format to address potential issues related to cell morphology and adherence.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of this compound on cell morphology?
While direct studies on the morphological effects of this compound are not extensively documented, the inhibition of its target, PRMT5, is known to influence cellular processes that can alter cell morphology. PRMT5 is involved in the regulation of genes that control cell migration, invasion, and adherence.[1][2] Inhibition of PRMT5 may lead to changes in the cytoskeleton, affecting cell shape, size, and spreading. Researchers should anticipate potential alterations such as cell rounding, reduced cell spreading, or changes in the formation of cellular protrusions.
Q2: How does this compound affect cell adherence?
PRMT5 plays a role in regulating the expression of genes involved in cell adhesion.[1][2] Therefore, treatment with a PRMT5 inhibitor like this compound could potentially decrease cell-to-cell and cell-to-matrix adhesion. This may manifest as an increased number of floating cells in culture or a reduced ability of cells to attach to culture surfaces.
Q3: Which signaling pathways involving PRMT5 might influence cell morphology and adherence?
PRMT5 is known to interact with and modulate several signaling pathways that are critical for maintaining cell structure and adhesion. These include the PI3K/AKT/mTOR and WNT/β-catenin pathways.[3][4][5] The PI3K/AKT/mTOR pathway, in particular, is a key regulator of cytoskeleton rearrangement.[3][4] Inhibition of PRMT5 can disrupt these pathways, leading to the observed changes in cell morphology and adherence.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased number of floating cells after treatment with this compound. | Reduced cell adherence due to PRMT5 inhibition. | - Verify the appropriate concentration of this compound for your cell line. - Perform a cell viability assay (e.g., Trypan Blue, MTT) to distinguish between detachment and cell death. - Consider using culture vessels coated with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell attachment. |
| Cells appear rounded and smaller following this compound treatment. | Alterations in cytoskeletal dynamics resulting from PRMT5 inhibition. | - Document morphological changes using microscopy at regular intervals. - Perform immunofluorescence staining for key cytoskeletal proteins (e.g., F-actin, tubulin) to visualize changes in their organization. - Analyze changes in the expression or post-translational modifications of proteins involved in cytoskeletal regulation. |
| Inconsistent results in cell adhesion assays. | Variability in experimental conditions or cell line-specific responses. | - Standardize all steps of the adhesion assay protocol, including cell seeding density and incubation times. - Ensure consistent coating of culture surfaces if using extracellular matrix proteins. - Test a range of this compound concentrations to determine the optimal dose for observing an effect without causing excessive toxicity. |
Experimental Protocols
Assessment of Cell Morphology
-
Cell Culture: Plate cells at a sub-confluent density on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain for F-actin using fluorescently labeled phalloidin and for the nucleus using DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify changes in cell area, perimeter, and circularity using image analysis software.
Cell Adhesion Assay
-
Coating: Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., 10 µg/mL fibronectin) overnight at 4°C. Wash with PBS to remove excess coating solution.
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium containing this compound or a vehicle control.
-
Seeding: Seed a defined number of cells (e.g., 5 x 104 cells) into each well.
-
Incubation: Allow the cells to adhere for a short period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a crystal violet staining assay or a fluorescence-based assay.
-
Analysis: Compare the number of adherent cells in the this compound treated group to the control group.
Signaling Pathways and Workflows
Caption: PRMT5 inhibition by this compound can impact cell morphology and adherence by modulating signaling pathways like PI3K/AKT/mTOR and regulating the expression of adhesion-related genes.
Caption: Experimental workflow for assessing the impact of this compound on cell morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 promotes cancer cell migration and invasion through the E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating PRMT5-IN-44 Target Engagement in Resistant Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PRMT5-IN-44 and needing to validate its target engagement in cells.
Frequently Asked Questions (FAQs)
1. My cells have developed resistance to this compound. How can I confirm that the inhibitor is still engaging with its target, PRMT5?
When cells develop resistance, it's crucial to determine if the resistance mechanism involves a lack of target engagement or the activation of downstream bypass pathways. Even in resistant cells, direct binding of this compound to PRMT5 and inhibition of its methyltransferase activity can still occur.[1]
To validate target engagement, we recommend a multi-pronged approach:
-
Direct assessment of PRMT5 enzymatic activity: Measure the levels of symmetric dimethylarginine (SDMA), the product of PRMT5's enzymatic activity.
-
Direct assessment of inhibitor binding: Utilize biophysical methods to confirm the direct interaction between this compound and the PRMT5 protein within the cell.
The following sections provide detailed protocols for these approaches.
2. What is the most direct method to assess the pharmacodynamic effect of this compound in resistant cells?
The most direct pharmacodynamic marker of PRMT5 activity is the level of symmetric dimethylarginine (SDMA) on cellular proteins.[2][3] A reduction in global SDMA levels following treatment with this compound indicates that the inhibitor is successfully engaging PRMT5 and inhibiting its enzymatic function, even if the cells exhibit a resistant phenotype.[1]
Troubleshooting Inconsistent SDMA Results:
| Issue | Possible Cause | Recommended Action |
| No change in SDMA levels | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to ensure adequate treatment. |
| Poor cell permeability of the inhibitor. | Consider alternative inhibitors or methods to assess intracellular concentration.[4] | |
| Rapid inhibitor metabolism or efflux. | Evaluate the stability of the compound in your cell culture medium and consider using efflux pump inhibitors.[4] | |
| High background in Western blot | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. Use a high-quality, validated anti-SDMA antibody. |
| Poor sample preparation. | Ensure complete cell lysis and accurate protein quantification. |
3. How can I directly measure the binding of this compound to PRMT5 in my resistant cells?
Directly measuring the binding of an inhibitor to its target in a cellular context provides strong evidence of target engagement. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement (TE) Assay.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand (like this compound) can alter the thermal stability of its target protein (PRMT5).[5][6][7][8]
-
NanoBRET™ Target Engagement (TE) Assay: This is a live-cell assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. The displacement of the tracer by an unlabeled inhibitor provides a quantitative measure of target engagement.[9][10][11][12]
Experimental Protocols
Protocol 1: Western Blot for Global SDMA Levels
This protocol allows for the semi-quantitative assessment of PRMT5's enzymatic activity in cells.
Materials:
-
Resistant and sensitive cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat both sensitive and resistant cells with a dose range of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control. Compare the SDMA levels in treated versus untreated cells for both sensitive and resistant lines. It is also advisable to probe for total PRMT5 levels to ensure that the inhibitor is not causing its degradation.[2]
Expected Results:
| Cell Line | Treatment | Expected Change in SDMA | Interpretation |
| Sensitive | This compound | Significant Decrease | Target engagement and pharmacodynamic effect. |
| Resistant | This compound | Significant Decrease | Target engagement is likely intact; resistance is downstream. |
| Resistant | This compound | No Change | Potential lack of target engagement (e.g., mutation in drug binding site, efflux). |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol confirms the direct binding of this compound to PRMT5 in intact cells.
Materials:
-
Resistant cells
-
This compound
-
PBS and cell scrapers
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Centrifuge
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat resistant cells with this compound or a vehicle control.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PRMT5 at each temperature by Western blotting, as described in Protocol 1.
-
-
Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor is binding to and stabilizing PRMT5.
Expected Results:
| Treatment | Expected Melting Curve Shift | Interpretation |
| Vehicle | Baseline melting curve | No stabilization. |
| This compound | Shift to higher temperatures | Direct binding and stabilization of PRMT5. |
Visualizations
Signaling Pathway and Target Engagement
Caption: PRMT5 signaling and the impact of inhibition and resistance.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for validating this compound target engagement.
Troubleshooting Logic for Lack of SDMA Reduction
Caption: Troubleshooting guide for validating PRMT5 target engagement.
References
- 1. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies | Annual Reviews [annualreviews.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. NanoBRET® TE PRMT5 Assay [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Comparison of PRMT5 Inhibitors in Lung Cancer Cells: GSK3326595 vs. a Novel Tetrahydroisoquinoline Derivative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors: the clinical-stage GSK3326595 and a novel, more potent tetrahydroisoquinoline (THIQ) derivative, herein referred to as Compound 20. This comparison is based on available preclinical data, focusing on biochemical potency, cellular activity, and the underlying signaling pathways.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes that are frequently dysregulated in cancer.[1][2][3] PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, signal transduction, and the DNA damage response.[1][4] In lung cancer, PRMT5 is often overexpressed and its increased activity is associated with tumor growth, proliferation, and metastasis.[5][6][7] This has spurred the development of small molecule inhibitors aimed at blocking PRMT5's catalytic activity.
This guide focuses on a comparative analysis of GSK3326595, a well-characterized PRMT5 inhibitor currently in clinical trials[8][9][10][11], and a next-generation tetrahydroisoquinoline derivative, Compound 20, which has been developed from GSK3326595 and shows enhanced potency.[12]
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for GSK3326595 and Compound 20, highlighting the superior biochemical potency of the novel inhibitor.[12]
| Parameter | GSK3326595 | Compound 20 |
| Biochemical IC50 | 9.2 nM | 4.2 nM |
| Cellular Thermal Shift (ΔTm) | 5.5 °C | 7.2 °C |
Delving Deeper: Experimental Data and Protocols
Biochemical Potency: Direct Inhibition of PRMT5
Compound 20 demonstrates a more than two-fold increase in potency in inhibiting PRMT5 enzymatic activity compared to GSK3326595.[12] This was determined using a standard biochemical assay that measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.[12]
Cellular Activity in Lung Cancer Cell Lines
While direct comparative IC50 values in lung cancer cell lines for Prmt5-IN-44 and GSK3326595 are not available in the public domain, studies on various PRMT5 inhibitors demonstrate their anti-proliferative effects. For instance, a novel PRMT5 inhibitor, T1551, exhibited significant anti-proliferative effects on the A549 non-small cell lung cancer (NSCLC) cell line with an IC50 value of 11.2 ± 2.5 μM at 24 hours.[13] Another study reported an IC50 of less than 500 nM for a PRMT5:MEP50 protein-protein interaction inhibitor (Compound 17) in A549 cells.[14] GSK3326595 has shown efficacy in multiple tumor models and has been evaluated in a phase I study in patients with advanced solid tumors, including non-small-cell lung cancer.[11]
The following table summarizes published IC50 values for various PRMT5 inhibitors in different cancer cell lines to provide a broader context of their cellular potency.
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| T1551 | A549 | Non-Small Cell Lung Cancer | 11.2 ± 2.5 μM (24h) | [13] |
| T1551 | H460 | Non-Small Cell Lung Cancer | IC50 values reported | [13] |
| Compound 17 | A549 | Non-Small Cell Lung Cancer | 447 nM | [14] |
| 3039-0164 | A549 | Non-Small Cell Lung Cancer | 7.8 ± 1.7 μM (72h) | [15] |
| HLCL61 | ATL-related cell lines | T-Cell Leukemia | 3.09 to 7.58 μM (120h) | [16] |
| CMP5 | ATL patient cells | T-Cell Leukemia | 23.94–33.12 μM (120h) | [16] |
The PRMT5 Signaling Landscape
PRMT5 plays a crucial role in regulating various cellular processes, including cell cycle progression, signal transduction, and RNA splicing.[8][17][18] Its inhibition impacts multiple downstream pathways, contributing to the anti-tumor effects of compounds like GSK3326595 and Compound 20.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Protein arginine methyltransferase 5 is essential for growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Apoptosis in Lung Cancer Cells by Viburnum grandiflorum via Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating PRMT5 Target Engagement: A Comparative Guide to the NanoBRET™ Assay
For researchers, scientists, and drug development professionals, directly measuring a compound's interaction with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the NanoBRET™ Target Engagement (TE) Assay for the protein arginine methyltransferase 5 (PRMT5), a key epigenetic regulator and a promising cancer target. While this guide focuses on established PRMT5 inhibitors due to the availability of public data, the principles and protocols described are applicable to the evaluation of novel compounds like Prmt5-IN-44.
Introduction to PRMT5 and the NanoBRET™ Assay
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in numerous cancers, making it an attractive target for therapeutic intervention.
The NanoBRET™ TE Intracellular Target Engagement Assay is a powerful technology that allows for the quantitative measurement of compound binding to a specific protein target in live cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged protein of interest (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal, which can be measured to determine the compound's cellular potency.
Due to the absence of publicly available NanoBRET™ data for this compound, this guide will compare the performance of three well-characterized PRMT5 inhibitors with distinct mechanisms of action:
-
GSK3326595 (Pemrametostat): A substrate-competitive inhibitor.
-
LLY-283: A S-adenosylmethionine (SAM)-competitive inhibitor.
-
MRTX1719: An MTA-cooperative inhibitor, which selectively targets PRMT5 in the presence of methylthioadenosine (MTA), a metabolite that accumulates in MTAP-deleted cancer cells.
Comparative Performance of PRMT5 Inhibitors in the NanoBRET™ Assay
The following table summarizes the cellular potency of the selected PRMT5 inhibitors as determined by the NanoBRET™ TE assay in HEK293 cells. This data provides a benchmark for evaluating the target engagement of novel PRMT5 inhibitors.
| Compound | Mechanism of Action | Cell Line | NanoBRET™ EC50 (nM) | Reference |
| GSK3326595 (Pemrametostat) | Substrate-Competitive | HEK293 | 62 ± 4 | [1] |
| LLY-283 | SAM-Competitive | HEK293 | 300 ± 100 | [1] |
| MRTX1719 | MTA-Cooperative | HEK293 | 29 (95% CI: 24.21–35.27) | [2] |
Experimental Protocol: PRMT5 NanoBRET™ Target Engagement Assay
This protocol is a generalized procedure based on published methodologies for performing a PRMT5 NanoBRET™ TE assay in live cells.[1]
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-PRMT5 fusion vector
-
pFN21A (Promega) as a negative control
-
NanoBRET™ tracer (e.g., a fluorescently labeled PRMT5 inhibitor)
-
Test compounds (e.g., this compound, GSK3326595, LLY-283, MRTX1719)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Prepare a transfection mix of NanoLuc®-PRMT5 DNA and pFN21A carrier DNA in Opti-MEM™.
-
Add FuGENE® HD Transfection Reagent to the DNA mixture, incubate, and then add to HEK293 cells in suspension.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds in Opti-MEM™.
-
Prepare the NanoBRET™ tracer at the desired final concentration in Opti-MEM™.
-
Add the test compounds to the appropriate wells of the 96-well plate containing the transfected cells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent by mixing the substrate with the Extracellular NanoLuc® Inhibitor in Opti-MEM™.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to a vehicle control (e.g., DMSO).
-
Plot the normalized BRET ratios against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Visualizing the NanoBRET™ Workflow and PRMT5 Signaling
To further clarify the experimental process and the biological context, the following diagrams have been generated using the Graphviz DOT language.
References
Prmt5-IN-44 vs. shRNA Knockdown of PRMT5: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the small molecule inhibitor Prmt5-IN-44 and shRNA-mediated knockdown for targeting Protein Arginine Methyltransferase 5 (PRMT5). This guide provides a comprehensive analysis of their mechanisms, experimental applications, and performance, supported by experimental data and detailed protocols.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical player in a multitude of cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[1] Researchers aiming to investigate the function of PRMT5 or explore its therapeutic potential primarily have two powerful tools at their disposal: small molecule inhibitors, such as this compound, and genetic knockdown techniques, most notably short hairpin RNA (shRNA).
This guide provides a comparative analysis of these two methodologies, highlighting their distinct mechanisms of action, experimental considerations, and the nature of the biological insights they can offer.
Mechanism of Action: Catalytic Inhibition vs. Protein Depletion
The fundamental difference between this compound and shRNA knockdown lies in their mechanism of action. This compound and similar small molecule inhibitors are designed to specifically block the enzymatic activity of the PRMT5 protein.[1] They typically bind to the active site of the enzyme, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[1] This approach allows for the study of the consequences of inhibiting PRMT5's catalytic function.
In contrast, shRNA-mediated knockdown results in the degradation of PRMT5 messenger RNA (mRNA), thereby preventing the synthesis of the PRMT5 protein altogether.[2] This leads to a reduction in the total cellular pool of the PRMT5 enzyme.[2] This method is invaluable for understanding the roles of PRMT5 that may be independent of its methyltransferase activity, such as its scaffolding functions within protein complexes.
Comparative Performance Data
The choice between a small molecule inhibitor and shRNA knockdown often depends on the specific experimental goals. The following tables summarize quantitative data from various studies to facilitate a comparison of their effects on key cellular processes.
| Assay | Prmt5 Inhibitor (e.g., T1-44, GSK591) | shRNA Knockdown of PRMT5 | Reference |
| Cell Viability | IC50 of 5 nM in CHP-134 cells (T1-44) | Significant decrease in proliferation of HCT116 and SW480 cells | [3][4] |
| IC50 of 30 µM in GI-ME-N cells (T1-44) | Dramatically inhibited A549 cell growth | [3][5] | |
| Symmetric Dimethylation (sDMA) Levels | Dose-dependent decrease in global H4R3me2s | Significant reduction in global sDMA levels | [2][6] |
| Cell Cycle | G1 phase accumulation | Increased G1 fraction in Tu686 and CAL-27 cells | [2][7] |
| Gene Expression (Downregulated) | MYCN, E2F1 | Cyclin D1 | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are generalized protocols for key experiments cited in this guide.
Protocol 1: Cell Viability Assay (Using a PRMT5 Inhibitor)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of the PRMT5 inhibitor (e.g., this compound). Remove the culture medium from the wells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the inhibitor concentration.
Protocol 2: shRNA-Mediated Knockdown of PRMT5
-
Vector Preparation: Obtain or construct a lentiviral or plasmid vector containing an shRNA sequence targeting PRMT5. A non-targeting scrambled shRNA should be used as a control.
-
Transfection/Transduction:
-
For transient knockdown (plasmid): Transfect the shRNA plasmid into the target cells using a suitable transfection reagent.
-
For stable knockdown (lentivirus): Produce lentiviral particles by co-transfecting the shRNA vector with packaging plasmids into a packaging cell line (e.g., HEK293T). Harvest the viral supernatant and transduce the target cells.
-
-
Selection (for stable cell lines): If the vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the culture medium to select for cells that have successfully integrated the shRNA construct.
-
Verification of Knockdown: Harvest the cells 48-72 hours post-transfection or after selection. Assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.[8]
-
Functional Assays: Once knockdown is confirmed, proceed with downstream functional assays (e.g., proliferation, migration, cell cycle analysis).
Protocol 3: Western Blot Analysis for PRMT5 and Downstream Targets
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., PRMT5, H4R3me2s, Cyclin D1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways involving PRMT5 and a comparative workflow for the two methodologies.
Caption: PRMT5 signaling network.
Caption: Comparative experimental workflow.
Conclusion: Choosing the Right Tool for the Job
Both this compound and shRNA-mediated knockdown are powerful and effective methods for studying the roles of PRMT5. The choice between them is contingent on the specific research question.
-
This compound and other small molecule inhibitors are ideal for:
-
Studying the direct consequences of inhibiting PRMT5's catalytic activity.
-
High-throughput screening and dose-response studies.
-
Preclinical investigations due to their drug-like properties and potential for in vivo applications.
-
-
shRNA knockdown is particularly useful for:
-
Investigating the non-catalytic functions of PRMT5.
-
Validating the on-target effects of small molecule inhibitors.
-
Long-term studies in stable cell lines.
-
For a comprehensive understanding of PRMT5's function, a combinatorial approach, utilizing both a specific inhibitor and a knockdown strategy, is often the most rigorous and informative. This dual approach allows for the dissection of catalytic versus non-catalytic roles and provides stronger evidence for the on-target effects of the therapeutic intervention.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5- mediated symmetric arginine dimethylation is attenuated by mutant huntingtin and is impaired in Huntington's disease (HD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating PRMT5 as the Primary Target of Prmt5-IN-44: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Prmt5-IN-44, a covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and compares its performance with other known PRMT5 inhibitors. The validation of PRMT5 as the primary target of this compound is supported by biochemical and cellular data, highlighting its potential as a selective therapeutic agent.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[3][4]
The development of small molecule inhibitors targeting PRMT5 has emerged as a promising strategy in oncology. These inhibitors can be broadly categorized based on their mechanism of action, including those that are competitive with the S-adenosylmethionine (SAM) cofactor, substrate-competitive inhibitors, and covalent inhibitors that form an irreversible bond with the enzyme.[3] this compound belongs to the latter class, offering a distinct mechanism for achieving high potency and selectivity.[5][6]
This compound: A Covalent Inhibitor of PRMT5
This compound, also described in the literature as compound 12, is structurally related to the well-characterized covalent inhibitor Prmt5-IN-1 (compound 9).[5][6][7] These inhibitors are designed to exploit a unique cysteine residue, Cys449, located in the active site of PRMT5.[5][6] This cysteine is not conserved among other PRMT family members, providing a basis for the high selectivity of covalent inhibitors like this compound.[5][6] The inhibitory mechanism involves the formation of a covalent bond between the inhibitor and the thiol group of Cys449, leading to the irreversible inactivation of the enzyme.[5][6]
Comparative Performance of PRMT5 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound's close analog, Prmt5-IN-1, and other representative PRMT5 inhibitors with different mechanisms of action.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Target | Biochemical IC50 (nM) |
| Prmt5-IN-1 (analog of this compound) | Covalent | PRMT5/MEP50 | 11[7] |
| GSK3326595 (Pemrametostat) | Substrate-competitive | PRMT5/MEP50 | 6.0 - 6.2[3] |
| JNJ-64619178 (Onametostat) | SAM-competitive | PRMT5/MEP50 | <1[3] |
| EPZ015666 | Substrate-competitive | PRMT5/MEP50 | 22[3] |
| LLY-283 | SAM-competitive | PRMT5/MEP50 | 5[3] |
| MRTX1719 | MTA-cooperative | PRMT5/MTA | N/A |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | Cellular sDMA IC50 (µM) | Cell Proliferation IC50 (µM) |
| Prmt5-IN-1 (analog of this compound) | Granta-519 | 0.012[7] | 0.06[7] |
| GSK3326595 (Pemrametostat) | Z-138 | 0.011[3] | 0.021[3] |
| JNJ-64619178 (Onametostat) | A375 | 0.001[3] | 0.002[3] |
| EPZ015666 | Granta-519 | 0.038[3] | 0.280[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PRMT5/MEP50 Biochemical Assay (Radiometric)
This assay quantifies the enzymatic activity of the PRMT5/MEP50 complex by measuring the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine (SAM) to a histone H4 peptide substrate.
-
Reaction Setup: A reaction mixture is prepared containing the PRMT5/MEP50 enzyme complex, a biotinylated histone H4 peptide substrate, and [³H]-SAM in an appropriate assay buffer.
-
Inhibitor Incubation: Test compounds, such as this compound, are serially diluted and pre-incubated with the PRMT5/MEP50 complex to allow for inhibitor binding.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate or SAM. After a defined incubation period at a controlled temperature, the reaction is terminated.
-
Signal Detection: The biotinylated peptide is captured on a streptavidin-coated plate, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (sDMA) Assay (Western Blot)
This assay measures the levels of sDMA on cellular proteins as a biomarker of PRMT5 activity within cells.
-
Cell Treatment: Cancer cell lines (e.g., Granta-519) are treated with various concentrations of the PRMT5 inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Cell Lysis: Following treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for sDMA. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used. Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the sDMA signal is quantified and normalized to the loading control. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound for an extended period (e.g., 5-7 days).
-
MTT Addition: At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.
Visualizing the Validation of this compound
The following diagrams illustrate the key concepts and workflows involved in validating this compound as a primary and selective inhibitor of PRMT5.
Caption: PRMT5 signaling and covalent inhibition by this compound.
Caption: Workflow for validating this compound's primary target.
Conclusion
The available data strongly support the validation of PRMT5 as the primary target of this compound and its analogs. Its covalent mechanism of action, targeting a unique cysteine residue in the PRMT5 active site, provides a strong rationale for its high potency and selectivity. Biochemical and cellular assays with the closely related compound Prmt5-IN-1 demonstrate potent inhibition of PRMT5 enzymatic activity and downstream cellular effects on sDMA levels and cell proliferation.
While direct selectivity profiling and comprehensive off-target screening data for this compound are not yet publicly available, the unique covalent mechanism suggests a favorable selectivity profile compared to non-covalent inhibitors. Further studies to confirm its selectivity against a broad panel of methyltransferases and other cellular targets will be crucial for its continued development as a therapeutic agent. This guide provides researchers with the foundational data and experimental context to evaluate this compound and its potential in cancer therapy.
References
- 1. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Prmt5-IN-44 (T1-44) Combination Therapy vs. Monotherapy: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, Prmt5-IN-44 (also referred to as T1-44), as a monotherapy versus its use in combination with the TGF-β signaling inhibitor, Vactosertib. The data presented is based on preclinical studies in pancreatic cancer models, a malignancy known for its aggressive nature and high mortality rate.[1] PRMT5 is a promising anti-cancer target as it is overexpressed in various cancers, including pancreatic cancer, where it is associated with a poorer prognosis.[2]
I. Quantitative Data Summary
The following tables summarize the in vivo efficacy of T1-44 monotherapy and its combination with Vactosertib in a pancreatic cancer mouse model. The combination therapy demonstrates a significant improvement in anti-tumor activity and survival compared to either monotherapy alone.
Table 1: Tumor Growth Inhibition in a Pancreatic Cancer Mouse Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data not fully available in abstract | - |
| T1-44 Monotherapy | 50 mg/kg, BID | Slightly suppressed tumor growth | Data not fully available in abstract |
| Vactosertib Monotherapy | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract |
| T1-44 + Vactosertib | T1-44: 50 mg/kg, BID; Vactosertib: Dosage not fully available in abstract | Significantly reduced | Data not fully available in abstract |
Note: Specific quantitative values for tumor volume and percentage of tumor growth inhibition require access to the full text of the cited study. The abstract indicates a "slight" suppression for monotherapy and a "significant" reduction for the combination therapy.
Table 2: Survival Analysis in a Pancreatic Cancer Mouse Model
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | Data not fully available in abstract | - |
| T1-44 Monotherapy | No significant increase | Data not fully available in abstract |
| Vactosertib Monotherapy | No significant increase | Data not fully available in abstract |
| T1-44 + Vactosertib | Significantly improved | 60% of mice showed improved results |
Note: The primary study's abstract and related materials state that the combination treatment group showed "significantly improved" long-term survival, with 60% of the mice in this group showing positive results.[2] Detailed median survival and percentage increase in lifespan data would be available in the full publication.
II. Experimental Protocols
The following are the detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Tumor Xenograft Study
-
Animal Model: C57BL/6 mice were used for the syngeneic tumor model. For studies involving human cell lines, immunodeficient mice (NRGA) were utilized.
-
Cell Lines: Murine pancreatic cancer cells (Panc02) and a human pancreatic cancer cell line (SNU2491) were used.
-
Tumor Implantation: Panc02 or SNU2491 cells were subcutaneously injected into the flanks of the respective mouse models.
-
Treatment Groups:
-
Vehicle Control
-
T1-44 monotherapy
-
Vactosertib monotherapy
-
T1-44 and Vactosertib combination therapy
-
-
Drug Administration:
-
T1-44: Administered at a dose of 50 mg/kg twice a day (BID). The formulation for oral administration can be prepared as a homogeneous suspension in CMC-Na.
-
Vactosertib: The specific dosage and administration route for the combination study require access to the full text of the primary research paper. Vactosertib is an orally bioavailable TGF-β type I receptor kinase inhibitor.
-
-
Endpoint Analysis:
-
Tumor Growth: Tumor volume was measured regularly throughout the study. At the end of the study, final tumor volume and weight were recorded.
-
Survival: A separate cohort of animals was monitored for survival, and the data was used for Kaplan-Meier survival analysis.
-
Molecular Analysis: RNA sequencing was performed on tumor tissues to identify changes in gene expression. Immunohistochemistry was used to analyze the expression of relevant protein markers.
-
III. Visualizations
Signaling Pathway Diagram
Caption: PRMT5 and TGF-β signaling pathways and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for in vivo comparison of T1-44 monotherapy and combination therapy.
IV. Conclusion
The available preclinical data strongly suggests that a combination therapy approach utilizing the PRMT5 inhibitor T1-44 and the TGF-β inhibitor Vactosertib is more efficacious than T1-44 monotherapy in pancreatic cancer models. The synergistic effect of this combination leads to a significant reduction in tumor growth and a notable improvement in survival. These findings support the further investigation of this combination strategy in clinical settings for the treatment of pancreatic and potentially other solid tumors characterized by PRMT5 overexpression and active TGF-β signaling.
References
- 1. Combination treatment of T1-44, a PRMT5 inhibitor with Vactosertib, an inhibitor of TGF-β signaling, inhibits invasion and prolongs survival in a mouse model of pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A TGFβ-PRMT5-MEP50 axis regulates cancer cell invasion through histone H3 and H4 arginine methylation coupled transcriptional activation and repression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of PRMT5 Inhibitors Across Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
The protein arginine methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in a variety of cellular processes that are frequently dysregulated in cancer, including cell growth, proliferation, and survival.[1][2] Inhibition of PRMT5 is a promising strategy for the treatment of both hematological malignancies and solid tumors.[2] This guide provides a comparative overview of the preclinical efficacy of several key PRMT5 inhibitors across different cancer subtypes, supported by experimental data and detailed methodologies. While specific data for Prmt5-IN-44 is not publicly available, this guide will utilize data from other well-characterized PRMT5 inhibitors to illustrate the comparative effects and provide a framework for evaluation.
Overview of PRMT5 Inhibition
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in regulating gene expression, mRNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity has been observed in a wide range of cancers, including lymphomas, breast cancer, lung cancer, and glioblastoma.[2] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex, often by competing with the methyl donor S-adenosylmethionine (SAM).[3] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels, disrupting cancer cell processes and leading to cell death.[3][4]
Comparative In Vitro Efficacy of PRMT5 Inhibitors
The anti-proliferative activity of PRMT5 inhibitors has been evaluated across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Inhibitor | Cancer Subtype | Cell Line | IC50 (nM) | Reference(s) |
| GSK3326595 | Mantle Cell Lymphoma | Z-138 | Low nM range | [4][5] |
| Breast Cancer | MCF-7 | Low nM range | [4][6] | |
| Multiple Myeloma | Low nM range | [4][5] | ||
| JNJ-64619178 | Lung Cancer | NCI-H1048 | 0.08 - >100 | [7] |
| Hematological Malignancies | Primary AML cells | 0.08 - >100 | [7] | |
| PRT543 | Mantle Cell Lymphoma | Granta-519, Z-138 | 10 - 1000 | [8][9] |
| Acute Myeloid Leukemia | MV4-11, SET2, HEL | 10 - 1000 | [8][9] | |
| Small Cell Lung Cancer | NCI-H1048 | 10 - 1000 | [8][9] | |
| Bladder Cancer | 5637 | 10 - 1000 | [8][9] | |
| Adenoid Cystic Carcinoma | HACC2A, UFH2 | Nanomolar range | [10] | |
| PRT811 | Glioblastoma | U-87 MG | 29 - 134 | [11][12] |
| Brain Cancer Panel | 29 - 134 | [11][12] | ||
| Breast, Lung, Skin Cancer Panel | Broad activity | [12] |
Comparative In Vivo Efficacy of PRMT5 Inhibitors
The anti-tumor activity of PRMT5 inhibitors has been confirmed in various preclinical xenograft models.
| Inhibitor | Cancer Model | Animal Model | Dosing | Efficacy | Reference(s) |
| GSK3326595 | Mantle Cell Lymphoma (Z-138 xenograft) | Mouse | 25, 50, 100 mg/kg, twice daily | Reduced tumor growth | [6][13] |
| JNJ-64619178 | Small Cell Lung Cancer (NCI-H1048 xenograft) | Mouse | 10 mg/kg, daily | Tumor growth inhibition | [7] |
| PRT543 | Mantle Cell Lymphoma (Granta-519, Z-138 xenografts) | Mouse | Oral administration | Significant tumor growth inhibition | [8][9] |
| Acute Myeloid Leukemia (MV4-11, SET2, HEL xenografts) | Mouse | Oral administration | Significant tumor growth inhibition | [8][9] | |
| Small Cell Lung Cancer (NCI-H1048 xenograft) | Mouse | Oral administration | Significant tumor growth inhibition | [8][9] | |
| Bladder Cancer (5637 xenograft) | Mouse | Oral administration | Significant tumor growth inhibition | [8][9] | |
| PRT811 | Glioblastoma (U-87 MG orthotopic xenograft) | Nude mice | Oral administration | Reduced tumor SDMA levels | [11][12] |
| Glioblastoma (U-87 MG subcutaneous xenograft) | Nude rats | 20, 30 mg/kg, once daily | 91% and 100% tumor growth inhibition | [11][12] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway and Inhibition
Caption: Simplified PRMT5 signaling pathway and the point of intervention by inhibitors.
General Experimental Workflow for Evaluating PRMT5 Inhibitors
Caption: A general workflow for the preclinical evaluation of PRMT5 inhibitors.
Experimental Protocols
Cell Viability Assay (MTS/MTT-based)
This protocol is used to determine the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve is recommended (e.g., 1 nM to 10 µM).[3]
-
Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.[3]
-
Incubate the plate for a desired time period (e.g., 72, 96, or 144 hours).[3]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[3]
Western Blotting for Target Engagement
This protocol assesses the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on a known substrate, such as SmD3.
Materials:
-
Cancer cell lines
-
PRMT5 inhibitor
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-PRMT5, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and for different time points.[3]
-
Harvest cells and lyse them in RIPA buffer.[3]
-
Determine protein concentration using the BCA assay.[3]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[3]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[3]
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[3]
-
Quantify band intensities and normalize to a loading control (e.g., actin).[3]
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of a PRMT5 inhibitor in a mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude, NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
PRMT5 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 10 x 10⁶ cells) in 100-200 µL of PBS or a PBS/Matrigel mixture into the flank of each mouse.[14]
-
Monitor tumor growth regularly using calipers.[15]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
Administer the PRMT5 inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).[13]
-
Measure tumor volume (Volume = (length x width²)/2) and body weight regularly throughout the study.[13]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., western blotting for SDMA levels).[13]
Conclusion
The available preclinical data demonstrate that PRMT5 inhibitors exhibit potent anti-tumor activity across a wide range of cancer subtypes, including both hematological and solid tumors. While the specific efficacy of this compound remains to be publicly detailed, the comparative data from other inhibitors like GSK3326595, JNJ-64619178, PRT543, and PRT811 provide a strong rationale for the continued development of this class of targeted therapies. The provided experimental protocols offer a standardized framework for the evaluation of novel PRMT5 inhibitors, facilitating direct comparison and informed decision-making in drug development programs. Further research will be crucial to identify predictive biomarkers to guide patient selection and optimize the clinical application of PRMT5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Prmt5-IN-44: A Comparative Analysis of Efficacy in MTAP-Deleted vs. MTAP-Wildtype Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PRMT5 inhibitors in cancer cells with and without methylthioadenosine phosphorylase (MTAP) deletion. While specific preclinical data for the compound designated "Prmt5-IN-44" is not publicly available, this guide leverages data from well-characterized, functionally similar MTA-cooperative PRMT5 inhibitors to illustrate the therapeutic principle of synthetic lethality in MTAP-deficient cancers.
The central finding is that cancer cells with a homozygous deletion of the MTAP gene exhibit a heightened dependency on the protein arginine methyltransferase 5 (PRMT5) enzyme.[1][2][3][4] This creates a therapeutic window for selective targeting by a class of drugs known as MTA-cooperative PRMT5 inhibitors.
The Principle of Synthetic Lethality
In normal, MTAP-wildtype cells, the MTAP enzyme metabolizes methylthioadenosine (MTA). However, in cancer cells where MTAP is deleted—often as a passenger deletion with the adjacent tumor suppressor gene CDKN2A—MTA accumulates to high levels.[1][2][3] This accumulated MTA acts as a partial, endogenous inhibitor of PRMT5.[1][2][5] Consequently, these MTAP-deleted cells become exquisitely sensitive to further pharmacological inhibition of PRMT5, a concept known as synthetic lethality. MTA-cooperative PRMT5 inhibitors are designed to selectively bind to the PRMT5-MTA complex, leading to potent and selective killing of MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells.[6][7]
Quantitative Analysis of PRMT5 Inhibitor Efficacy
The following tables summarize the differential efficacy of representative MTA-cooperative PRMT5 inhibitors in MTAP-deleted versus MTAP-wildtype cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) of MTA-Cooperative PRMT5 Inhibitors
| Cell Line | Cancer Type | MTAP Status | Representative Inhibitor | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | Wildtype | MRTX1719 | >1000 |
| HCT116 MTAP-/- | Colorectal Carcinoma | Deleted | MRTX1719 | <10 |
| NCI-H2009 | Non-Small Cell Lung Cancer | Wildtype | TNG908 | >5000 |
| NCI-H522 | Non-Small Cell Lung Cancer | Deleted | TNG908 | 18 |
| SU-DHL-6 | B-cell Lymphoma | Wildtype | TNG462 | >1000 |
| SU-DHL-10 | B-cell Lymphoma | Deleted | TNG462 | 5 |
Data are representative values compiled from publicly available preclinical studies on MTA-cooperative PRMT5 inhibitors. "this compound" is noted as a PRMT5 inhibitor; however, specific IC50 values in MTAP-isogenic lines are not available in the public domain.
Table 2: In Vivo Tumor Growth Inhibition of an MTA-Cooperative PRMT5 Inhibitor
| Xenograft Model | Cancer Type | MTAP Status | Treatment | Tumor Growth Inhibition (%) |
| Patient-Derived Xenograft (PDX) 1 | Pancreatic Cancer | Wildtype | Vehicle | 0 |
| Patient-Derived Xenograft (PDX) 1 | Pancreatic Cancer | Wildtype | PRMT5 Inhibitor | Minimal |
| Patient-Derived Xenograft (PDX) 2 | Pancreatic Cancer | Deleted | Vehicle | 0 |
| Patient-Derived Xenograft (PDX) 2 | Pancreatic Cancer | Deleted | PRMT5 Inhibitor | >90 |
This table illustrates the typical differential in vivo response observed with MTA-cooperative PRMT5 inhibitors in MTAP-deleted versus MTAP-wildtype tumor models.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PRMT5 inhibitors are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
MTAP-wildtype and MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
This compound or other PRMT5 inhibitor
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the PRMT5 inhibitor in culture medium.
-
Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-120 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using graphing software.[1][8][9]
Western Blot Analysis for PRMT5 Target Engagement
This technique is used to detect the reduction in symmetric dimethylarginine (SDMA) marks on target proteins, a downstream indicator of PRMT5 inhibition.
Materials:
-
Cell lysates from inhibitor-treated and untreated cells
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-PRMT5, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations for a specified time.
-
Harvest and lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Normalize band intensities to a loading control (e.g., GAPDH).[10][11]
Visualizations
Signaling Pathway of PRMT5 Inhibition in MTAP-Deleted Cells
Caption: PRMT5 signaling in MTAP-wildtype vs. MTAP-deleted cells.
Experimental Workflow for Comparing this compound Efficacy
Caption: Workflow for evaluating PRMT5 inhibitor efficacy.
Logical Relationship of Synthetic Lethality
Caption: Logical relationship of MTAP loss and PRMT5 inhibition.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ideayabio.com [ideayabio.com]
- 5. youtube.com [youtube.com]
- 6. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Synergistic Potential of PRMT5 Inhibition with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising strategy in oncology. While showing direct anti-tumor effects, the true potential of PRMT5 inhibitors may lie in their synergy with immunotherapy. This guide provides a comparative analysis of the preclinical data supporting the combination of PRMT5 inhibitors with immune checkpoint blockade, offering insights into the mechanisms, experimental validation, and alternative strategies.
The Double-Edged Sword of PRMT5 Inhibition in Immuno-Oncology
PRMT5 is a critical enzyme that regulates a wide array of cellular processes, including gene transcription, RNA splicing, and cell cycle progression, making it a compelling target for cancer therapy.[1] However, its role in the tumor microenvironment is complex. Inhibition of PRMT5 can directly impede cancer cell proliferation but can also have multifaceted and sometimes contradictory effects on the anti-tumor immune response.[2][3]
Several studies have revealed that targeting PRMT5 can, on one hand, enhance tumor cell recognition by the immune system.[1] On the other hand, PRMT5 inhibition has been shown to increase the expression of the immune checkpoint ligand PD-L1 on tumor cells, which can lead to immune evasion and resistance.[2][4] This dual effect strongly suggests that a combination approach with immunotherapy, particularly PD-1/PD-L1 blockade, could be a powerful therapeutic strategy. The rationale is to simultaneously inhibit tumor growth directly with the PRMT5 inhibitor while unleashing the immune system with the checkpoint inhibitor to overcome the induced resistance.
Comparative Analysis of PRMT5 Inhibitors in Combination with Immunotherapy
While a specific compound denoted as "Prmt5-IN-44" is not extensively documented in the context of immunotherapy synergy, several other PRMT5 inhibitors have been investigated. This section compares the performance of these alternatives.
| PRMT5 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| GSK591 | Anti-PD-L1 | Lung Cancer | Combination therapy synergistically inhibited lung cancer cell growth and activated CD8+ T cell immune surveillance. PRMT5 inhibition alone increased PD-L1 expression, which was overcome by the addition of anti-PD-L1. | [2][4] |
| MRTX1719 | Anti-PD-1 | MTAP-loss Tumors | Exhibited tumor-specific PRMT5 inhibition with limited immunosuppressive effects. The combination led to superior anti-tumor activity in mice with MTAP-loss tumors. | [3][5] |
| GSK3326595 | Anti-PD-1 | MTAP-loss Tumors | Significantly suppressed PRMT5 activity in both tumors and T cells. | [3][5] |
| Unnamed PRMT5 Inhibitors | Anti-PD-1 | Melanoma | Combination therapy decreased tumor size and increased survival. PRMT5 inhibition led to increased MHC-I expression, making tumors more susceptible to PD-1 inhibition. | [1] |
| Unnamed PRMT5 Inhibitors | Anti-PD-1 | Triple-Negative Breast Cancer (TNBC) | PRMT5 inhibition combined with anti-PD-1 achieved 60-80% tumor growth inhibition versus monotherapy. The mechanism involves the suppression of ferroptosis resistance. | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Caption: Mechanism of synergistic anti-tumor effect of PRMT5 inhibitors and PD-1/PD-L1 blockade.
Caption: General experimental workflow for validating the synergy of PRMT5 inhibitors and immunotherapy.
Detailed Experimental Protocols
The validation of the synergistic effect of PRMT5 inhibitors and immunotherapy involves a combination of in vitro and in vivo experiments.
In Vitro Assays
-
Cell Lines and Culture: Murine cancer cell lines such as Lewis Lung Carcinoma (LLC) or melanoma cell lines (e.g., B16F10) are cultured in standard media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are treated with a dose range of a specific PRMT5 inhibitor (e.g., GSK591) alone or in combination with interferon-gamma (IFN-γ) to mimic an inflammatory tumor microenvironment.
-
Flow Cytometry: To assess the expression of PD-L1 and MHC-I on the surface of tumor cells following treatment. Cells are harvested, stained with fluorescently labeled antibodies against PD-L1 and H-2K/H-2D, and analyzed on a flow cytometer.
-
Western Blotting: To confirm changes in protein expression levels of PRMT5, PD-L1, and other relevant markers within the tumor cells.
In Vivo Studies
-
Animal Models: Immunocompetent syngeneic mouse models (e.g., C57BL/6 mice) are crucial for studying the effects on the immune system.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1x10^6 LLC cells) are injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: (1) Vehicle control, (2) PRMT5 inhibitor alone (administered via oral gavage or intraperitoneal injection), (3) Anti-PD-1/PD-L1 antibody alone (intraperitoneal injection), and (4) Combination of PRMT5 inhibitor and anti-PD-1/PD-L1.
-
Tumor Growth and Survival Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Overall survival is also monitored.
-
Immunophenotyping of Tumor Infiltrating Lymphocytes (TILs): At the end of the study, tumors are excised, and single-cell suspensions are prepared. TILs are stained with antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, Granzyme B) and analyzed by flow cytometry to determine the composition and activation status of the immune infiltrate.
-
Immunohistochemistry (IHC): Tumor sections are stained for markers such as CD8 and PD-L1 to visualize the spatial distribution of immune cells and checkpoint molecules within the tumor microenvironment.
Conclusion
The combination of PRMT5 inhibitors with immunotherapy, particularly PD-1/PD-L1 blockade, represents a promising therapeutic strategy. Preclinical evidence strongly suggests that this approach can lead to synergistic anti-tumor effects across various cancer types. The ability of PRMT5 inhibitors to both directly target tumor cells and modulate the tumor microenvironment to be more susceptible to immunotherapy warrants further clinical investigation. For drug development professionals, the key will be to identify the optimal PRMT5 inhibitor, combination partner, and patient population (e.g., those with MTAP-loss tumors) to maximize the therapeutic benefit.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "MTA-Cooperative PRMT5 Inhibitors Enhance T Cell-Mediated Antitumor Act" by Si Chen, Jiakai Hou et al. [digitalcommons.library.tmc.edu]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
Comparative Proteomics of Cells Treated with Prmt5-IN-44 and Other PRMT5 Inhibitors: A Guide for Researchers
A detailed comparison of the proteomic effects of Prmt5-IN-44 against other leading PRMT5 inhibitors, including GSK3326595, JNJ-64619178, and LLY-283, provides valuable insights for researchers in drug discovery and development. This guide synthesizes available data on their impact on the cellular proteome, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. The development of small molecule inhibitors against PRMT5 is a highly active area of research. This guide provides an objective comparison of this compound's performance against other prominent PRMT5 inhibitors, supported by available experimental data.
Comparative Analysis of Proteomic Changes
This compound (and related compounds): Studies on PRMT5 degraders, which are often developed from inhibitor scaffolds like EPZ015666 (a compound related to this compound), have utilized global proteomics to demonstrate high selectivity. For instance, a study on a VHL-based PRMT5 degrader derived from an EPZ015666 analog showed high selectivity for PRMT5 with minimal off-target effects in MCF-7 cells. This suggests that inhibitors from this chemical series, like this compound, likely exhibit a specific inhibitory profile.
GSK3326595: Chemical proteomics studies have been employed to determine the proteome-wide specificity of GSK3326595. In KMS11 cells, a competitive pull-down experiment using an affinity probe followed by mass spectrometry revealed that GSK3326595 is highly specific for PRMT5. The volcano plot of the competed proteome showed significant engagement only with PRMT5 and its known binding partner WDR77 (MEP50). This indicates a very clean target engagement profile for GSK3326595.
JNJ-64619178: Quantitative chemical proteomics has been used to assess the binding affinity of JNJ-64619178 to cellular proteins. These studies have demonstrated that JNJ-64619178 is a highly potent and selective inhibitor of PRMT5. The data indicates that JNJ-64619178 exhibits a prolonged inhibition of PRMT5, leading to potent antiproliferative activity in various cancer cell lines.
LLY-283: While specific proteomics data for LLY-283 is not as extensively published in the form of large-scale quantitative studies, it is characterized as a potent and selective inhibitor of PRMT5. Its effects are primarily understood through its potent enzymatic inhibition and antitumor activity in xenograft models.
Summary of Quantitative Data:
The following tables summarize the available quantitative data from various studies. It is crucial to note that these values were obtained under different experimental conditions and should be interpreted with caution.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound (related covalent inhibitors) | PRMT5 | Biochemical Assay | ~26 |
| GSK3326595 | PRMT5/MEP50 | Enzymatic Assay | 6.0 - 19.7 |
| JNJ-64619178 | PRMT5/MEP50 | RapidFire Mass Spectrometry | 0.14 |
| LLY-283 | PRMT5/MEP50 | Enzymatic Assay | 22 |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | Cellular IC50 (nM) |
| GSK3326595 | Z-138 | Cell Proliferation | 11 |
| JNJ-64619178 | NCI-H520 | Cell Proliferation (MTT) | 0.4 |
| LLY-283 | A375 | MDM4 Splicing | 40 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomics data. Below are generalized protocols for common quantitative proteomics techniques used in the evaluation of PRMT5 inhibitors.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This metabolic labeling approach allows for the quantitative comparison of protein abundance between different cell populations.
-
Cell Culture and Labeling: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-Arginine and 12C6-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6-Lysine) for at least five cell divisions to ensure complete incorporation.
-
Inhibitor Treatment: The "heavy" labeled cells are treated with the PRMT5 inhibitor (e.g., this compound), while the "light" labeled cells are treated with a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Protein Digestion: Equal amounts of protein from the "light" and "heavy" samples are mixed. The protein mixture is then reduced with DTT, alkylated with iodoacetamide, and digested with trypsin overnight at 37°C.
-
Peptide Fractionation and Mass Spectrometry: The resulting peptide mixture is fractionated by high-pH reversed-phase chromatography and analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant. Peptides are identified and quantified based on the intensity ratio of the "heavy" to "light" peptide pairs.
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that allows for multiplexed quantitative proteomics.
-
Sample Preparation: Protein is extracted from cells treated with different PRMT5 inhibitors and a vehicle control. Protein concentration is determined, and equal amounts of protein from each sample are taken for digestion.
-
Protein Digestion: Proteins are reduced, alkylated, and digested with trypsin as described in the SILAC protocol.
-
TMT Labeling: Each peptide sample is labeled with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Sample Pooling and Fractionation: The labeled peptide samples are combined into a single mixture, which is then fractionated using high-pH reversed-phase chromatography.
-
Mass Spectrometry: The fractionated peptides are analyzed by LC-MS/MS. During MS/MS fragmentation, reporter ions with unique masses are generated for each TMT tag, allowing for relative quantification.
-
Data Analysis: The raw data is analyzed using software such as Proteome Discoverer. The intensities of the reporter ions are used to determine the relative abundance of each peptide across the different samples.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: A generalized workflow for comparative proteomics analysis of cells treated with PRMT5 inhibitors.
Caption: A simplified diagram of PRMT5 signaling pathways and points of intervention by various inhibitors.
Conclusion
The available data indicates that this compound and other PRMT5 inhibitors like GSK3326595, JNJ-64619178, and LLY-283 are potent and selective molecules that can significantly alter the cellular proteome. While direct comparative proteomics data is limited, individual studies highlight their strong on-target engagement with PRMT5. The choice of inhibitor for a specific research application will depend on the desired pharmacological properties, such as potency, selectivity, and mechanism of action. Future head-to-head proteomics studies will be invaluable for a more definitive comparison of their cellular effects and for guiding the development of next-generation PRMT5-targeted therapies.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Prmt5-IN-44
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Prmt5-IN-44. The following procedural guidance is designed to ensure safe handling, operation, and disposal of this potent protein arginine methyltransferase 5 (PRMT5) inhibitor.
Physical and Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3034746-35-2 |
| Molecular Formula | C₂₃H₁₉F₄N₅O₂ |
| Molecular Weight | 473.42 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO. |
| Storage Temperature | Store at -20°C for long-term storage. |
| Flash Point | Data not available. |
| Boiling Point | Data not available. |
| Toxicity (LD50) | Data not available. Handle with caution as a potent bioactive compound. |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment must be worn at all times when handling this compound.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene).[1]
-
Body Protection: A lab coat or other suitable protective clothing is required.[1]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize risk. The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Reconstitution of this compound:
-
Ensure all necessary PPE is worn and work is performed in a chemical fume hood.[1]
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store stock solutions at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.[1]
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide artificial respiration and seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical advice if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: Evacuate the area and prevent the spread of dust. Wear appropriate PPE and clean the spill using an absorbent material. Collect the waste in a sealed container for proper disposal.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solids (e.g., pipette tips, tubes, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[1]
PRMT5 Signaling Pathway and Inhibition
This compound is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including gene transcription and signal transduction, which are often dysregulated in cancer.[2][3][4] The diagram below illustrates a simplified overview of the PRMT5 signaling pathway and the point of inhibition by compounds like this compound.
By inhibiting PRMT5, this compound prevents the symmetric dimethylation of various protein substrates, which in turn modulates downstream cellular processes, making it a compound of interest for cancer research.[2][3]
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
